2-Chlorobenzohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522531. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPNLSKVTKSSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206882 | |
| Record name | 2-Chlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5814-05-1 | |
| Record name | 2-Chlorobenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5814-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T829N5VTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorobenzohydrazide: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 2-Chlorobenzohydrazide, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, molecular structure, synthesis protocols, and its role as a scaffold in the creation of novel therapeutic agents.
Introduction: The Significance of the Hydrazide Moiety
Hydrazides are a class of organic compounds that have garnered substantial attention in medicinal chemistry.[1][2] Their unique structural features and reactivity make them valuable precursors for the synthesis of a wide array of heterocyclic compounds and other derivatives with diverse biological activities.[1] this compound, in particular, serves as a crucial building block, combining the reactivity of the hydrazide group with the specific electronic and steric properties imparted by the ortho-chlorinated phenyl ring. This substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it a valuable tool for medicinal chemists.
Molecular Structure and Chemical Properties
This compound is a white to light cream crystalline solid.[3] Its chemical structure consists of a 2-chlorophenyl group attached to a hydrazide moiety (-CONHNH2).
Chemical Structure:
Caption: 2D structure of this compound.
The crystal structure of this compound has been determined by X-ray crystallography, revealing that the molecules form polymeric chains linked by hydrogen bonding.[3] This intermolecular interaction plays a significant role in its crystal packing arrangement.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [4] |
| Molecular Weight | 170.59 g/mol | [4] |
| CAS Number | 5814-05-1 | [4] |
| Appearance | White to slightly beige crystalline powder | [5] |
| Melting Point | 113-118 °C | [5] |
| Boiling Point | 345.4 °C at 760 mmHg | [5] |
| Solubility | Sparingly soluble in water | |
| IUPAC Name | This compound | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a 2-chlorobenzoic acid derivative with hydrazine hydrate. Two common starting materials are methyl 2-chlorobenzoate and 2-chlorobenzoyl chloride. The latter is often preferred for its higher reactivity.
Synthesis from Methyl 2-Chlorobenzoate
This method involves the hydrazinolysis of the corresponding ester.
Caption: Synthetic workflow from methyl 2-chlorobenzoate.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-chlorobenzoate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution as a white solid.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis from 2-Chlorobenzoyl Chloride
This method is generally faster due to the high reactivity of the acid chloride.
Caption: Synthetic workflow from 2-chlorobenzoyl chloride.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (1.2 equivalents) in toluene.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1 equivalent) in toluene dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The precipitated product is collected by filtration.
-
Wash the solid with water to remove any hydrazine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.3 - 7.8 | Multiplet | Ar-H |
| NH Proton | ~9.5 | Singlet (broad) | -CONH- |
| NH₂ Protons | ~4.5 | Singlet (broad) | -NH₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | |
| Carbonyl Carbon | ~165 | C=O | |
| Aromatic Carbons | 127 - 132 | Ar-C |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3400 | N-H stretching | -NH₂ |
| 3200 - 3300 | N-H stretching | -CONH- |
| 1640 - 1680 | C=O stretching (Amide I) | Carbonyl |
| 1580 - 1620 | N-H bending (Amide II) | Amide |
| 750 - 770 | C-Cl stretching | Aryl-Cl |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 170 and a characteristic M+2 peak at m/z 172 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.[3]
Plausible Fragmentation Pattern:
The primary fragmentation would likely involve the cleavage of the N-N bond and the C-N bond, leading to the formation of the 2-chlorobenzoyl cation (m/z 139) as a major fragment.
Caption: Plausible mass fragmentation pathway.
Applications in Medicinal Chemistry
This compound is a valuable starting material for the synthesis of various biologically active compounds, including those with antimicrobial and anticancer properties.[3] The hydrazide moiety can readily react with aldehydes and ketones to form hydrazones, which are known to exhibit a wide range of pharmacological activities.[6]
Synthesis of Bioactive Hydrazones
A common application is the condensation reaction of this compound with various substituted aldehydes to generate a library of hydrazone derivatives for biological screening.
Example: Synthesis of a Schiff Base Derivative
Caption: General synthesis of Schiff base derivatives.
These derivatives have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[6] The nature of the 'R' group on the aldehyde can be systematically varied to explore structure-activity relationships (SAR) and optimize the biological activity.
Safety and Handling
This compound is classified as a skin irritant and can cause serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Conclusion
This compound is a fundamentally important chemical intermediate with a well-defined structure and accessible synthetic routes. Its utility in the construction of diverse and biologically relevant molecules, particularly through the formation of hydrazone linkages, ensures its continued importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this versatile scaffold in the development of new therapeutic agents.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 79883, this compound. [Link].
- ResearchGate. (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. [Link].
- ChemBK. 2-Chlorobenzhydrazide. [Link].
- NIST. 2-Chlorobenzoic acid hydrazide. [Link].
- The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. [Link].
- PubMed Central.
- ResearchGate. FIGURE 8.
- YouTube.
- Chemguide.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link].
- PubMed Central.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- Chegg.com.
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link].
- PubMed.
- Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. .
- ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [Link].
- ResearchGate. FTIR spectrum of 2-chlorobenzaldehyde. [Link].
- Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link].
- Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link].
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link].
- Organic Syntheses Procedure. Benzoyl chloride, o-chloro. [Link].
- MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link].
- MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link].
- PubMed Central. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link].
- PubMed Central.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 4. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzohydrazide from 2-Chlorobenzoic Acid
Abstract: This technical guide provides a detailed, in-depth exploration of the two-step synthesis of 2-Chlorobenzohydrazide, a valuable building block in medicinal chemistry and drug development, starting from 2-chlorobenzoic acid. The synthesis involves an initial acid-catalyzed Fischer esterification to form the intermediate, Methyl 2-chlorobenzoate, followed by a nucleophilic acyl substitution via hydrazinolysis to yield the final product. This document furnishes researchers, scientists, and drug development professionals with a robust framework, encompassing not only step-by-step experimental protocols but also the underlying mechanistic principles and field-proven insights that govern the experimental choices. All protocols are designed to be self-validating systems, supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction
Benzohydrazides and their derivatives are a cornerstone in the synthesis of various heterocyclic compounds and serve as critical pharmacophores in a multitude of therapeutic agents. Their utility stems from their versatile chemical reactivity, allowing for the construction of complex molecular architectures. This compound, in particular, is a key precursor for pharmaceuticals and other biologically active molecules. Its synthesis from the readily available and cost-effective starting material, 2-chlorobenzoic acid, is a fundamental transformation of significant interest to the scientific community. This guide elucidates an efficient and reliable pathway for this synthesis.
Overall Synthetic Strategy
The conversion of 2-chlorobenzoic acid to this compound is most effectively achieved through a two-step process. This strategy circumvents the direct reaction of the carboxylic acid with hydrazine, which can be problematic, and instead proceeds through a more reactive ester intermediate.
-
Step 1: Fischer Esterification. The starting material, 2-chlorobenzoic acid, is converted to its corresponding methyl ester, Methyl 2-chlorobenzoate. This is an acid-catalyzed reaction using an excess of methanol.
-
Step 2: Hydrazinolysis. The purified Methyl 2-chlorobenzoate is then reacted with hydrazine hydrate. In this step, the hydrazine acts as a potent nucleophile, displacing the methoxy group to form the stable this compound.
The entire workflow is depicted below.
Part I: Acid-Catalyzed Esterification of 2-Chlorobenzoic Acid
The first stage of the synthesis focuses on the conversion of a carboxylic acid to an ester, a classic transformation known as the Fischer-Speier esterification.[1][2]
Principle and Mechanism
Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction.[1] The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by the alcohol solvent or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.
Experimental Protocol: Synthesis of Methyl 2-Chlorobenzoate
Materials:
-
2-Chlorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzoic acid (15.6 g, 0.1 mol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3 mL) to the stirring mixture. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of cold water.
-
Neutralization: Transfer the mixture to a separatory funnel. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate in small portions until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is Methyl 2-chlorobenzoate.[4]
Field-Proven Insights & Rationale
-
Excess Methanol: The reaction is an equilibrium.[1] According to Le Châtelier's principle, using a large excess of one reactant (methanol, which also serves as the solvent) drives the equilibrium towards the formation of the ester product, maximizing the yield.
-
Acid Catalyst: The reaction is exceedingly slow without a strong acid catalyst. Sulfuric acid serves not only to protonate the carbonyl but also acts as a dehydrating agent, sequestering the water produced and further pushing the equilibrium to the right.[1]
-
Reflux Conditions: Heating the reaction to the boiling point of the solvent (methanol) increases the rate of reaction, allowing the equilibrium to be reached in a reasonable timeframe.
Part II: Hydrazinolysis of Methyl 2-Chlorobenzoate
The second and final stage involves the conversion of the synthesized ester into the desired hydrazide. This is a robust and high-yielding reaction.
Principle and Mechanism
Hydrazinolysis is a form of aminolysis where hydrazine (N₂H₄), a powerful alpha-effect nucleophile, attacks the electrophilic carbonyl carbon of the ester. The mechanism is a straightforward nucleophilic acyl substitution:
-
Nucleophilic Attack: The terminal nitrogen atom of hydrazine attacks the carbonyl carbon of Methyl 2-chlorobenzoate, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Proton Transfer: The methoxide ion, a strong base, deprotonates the positively charged nitrogen, yielding the final this compound product and a molecule of methanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2-chlorobenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol (95%)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 2-chlorobenzoate (17.0 g, 0.1 mol) in 50 mL of ethanol.
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (10 mL, ~0.2 mol) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
Product Isolation: After the reaction is complete, cool the flask first to room temperature and then in an ice bath for 30 minutes. The product, this compound, will precipitate as a white solid.[5]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.
-
Drying: Dry the collected white crystalline solid in a vacuum oven at 50-60 °C to a constant weight.
Field-Proven Insights & Rationale
-
Choice of Hydrazine: Hydrazine hydrate is used as it is a more stable and less hazardous form than anhydrous hydrazine.[6] A molar excess is used to ensure the complete conversion of the ester.
-
Solvent: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, creating a homogeneous reaction mixture. It is also easy to remove during work-up.
-
Purification by Precipitation: this compound has limited solubility in cold ethanol, while the starting ester and byproducts are more soluble. This difference allows for a simple and effective purification by cooling and filtration, often yielding a product of high purity without the need for column chromatography.
Material Properties and Reaction Data Summary
For successful synthesis, understanding the properties of the involved chemical species is paramount.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | Melting/Boiling Point (°C) |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | White solid | 142 °C |
| Methyl 2-chlorobenzoate | C₈H₇ClO₂ | 170.59 | Colorless liquid | 86-88 °C / 2.5 mmHg |
| This compound | C₇H₇ClN₂O | 170.60 | White crystalline powder | 113-118 °C |
Data sourced from references[5][7].
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction Stage | Key Reagents | Solvent | Temperature | Typical Yield |
| Esterification | H₂SO₄ (cat.) | Methanol | Reflux (~65 °C) | > 90% |
| Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux (~78 °C) | > 85% |
Safety Precautions
-
2-Chlorobenzoic Acid: Corrosive and an irritant. Avoid inhalation and contact with skin and eyes.
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol & Ethanol: Flammable liquids. Ensure all heating is performed using a heating mantle and that no open flames are present.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[6] All manipulations must be conducted in a well-ventilated fume hood. Avoid contact with skin and inhalation of vapors.
Conclusion
The synthesis of this compound from 2-chlorobenzoic acid is a reliable and efficient two-step process that is well-suited for laboratory and potential scale-up applications. By employing a Fischer esterification followed by hydrazinolysis, the target molecule can be obtained in high yield and purity. This guide provides the necessary mechanistic understanding and detailed protocols to empower researchers to successfully perform this valuable chemical transformation.
References
- Master Organic Chemistry.
- PubChem.
- NIST WebBook. Benzoic acid, 2-chloro-, methyl ester. [Link]
- Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]
- The Royal Society of Chemistry.
- PrepChem.com. Synthesis of m-chlorobenzoic acid. [Link]
- Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
- Professor Heath's Chemistry Channel. (2012).
- NIST WebBook. Benzoic acid, 2-chloro-, methyl ester - IR Spectrum. [Link]
- NIST WebBook. 2-Chlorobenzoic acid hydrazide. [Link]
- NIST WebBook.
- PubChem. This compound | C7H7ClN2O | CID 79883. [Link]
- ChemBK. 2-Chlorobenzhydrazide. [Link]
- Wikipedia. 2-Chlorobenzoic acid. [Link]
- Google Patents. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
- Organic Syntheses. Procedure for the Synthesis of (E)-(2-Chlorobenzylidene)hydrazine. [Link]
- Damdoom, W. K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.
- Google Patents. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
Sources
A Comprehensive Technical Guide to the Organic Solvent Solubility of 2-Chlorobenzohydrazide
Abstract: 2-Chlorobenzohydrazide (C₇H₇ClN₂O) is a key chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals, and it has been investigated for its own potential biological activities.[1] The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in synthesis, purification, crystallization, and formulation development.[2][3] Poorly soluble compounds can significantly hinder drug discovery and development, impacting everything from reaction kinetics to final product bioavailability.[4] This in-depth technical guide provides a comprehensive overview of the solubility of this compound, grounded in physicochemical principles. It details authoritative, field-proven methodologies for experimental solubility determination, outlines thermodynamic models for data correlation, and discusses the structural characteristics of the molecule that govern its dissolution behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound for process optimization and product development.
Introduction: The Critical Role of Solubility
In the landscape of pharmaceutical and chemical development, solubility is not merely a physical constant but a critical determinant of a compound's viability.[2] For a molecule like this compound, which serves as a building block in more complex active pharmaceutical ingredients (APIs), understanding its behavior in various solvents is paramount. Solubility data informs crucial decisions at every stage of development, from selecting an appropriate reaction medium to designing efficient crystallization processes for purification and particle size control.[3][5]
More than 40% of new chemical entities are poorly soluble in water, a challenge that often extends to organic solvents, complicating formulation and potentially leading to inadequate bioavailability.[6] Therefore, a thorough characterization of a compound's solubility profile across a range of solvents is an indispensable step in risk mitigation and process development. This guide provides the theoretical foundation and practical methodologies required to expertly assess and interpret the solubility of this compound.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized in Table 1. The presence of a benzene ring, a chlorine atom, and a hydrazide functional group creates a molecule with distinct regions of varying polarity, capable of participating in multiple types of intermolecular interactions.[1] The hydrazide group is of particular importance, as it contains two hydrogen bond donor sites (the two hydrogens on the terminal nitrogen) and two potential hydrogen bond acceptor sites (the carbonyl oxygen and the adjacent nitrogen).[7]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₂O | [8][9] |
| Molecular Weight | 170.60 g/mol | [10][11] |
| Appearance | White to light cream crystalline powder/solid | [1][7][8] |
| Melting Point | 113-118 °C | [8] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Topological Polar Surface Area | 55.1 Ų | [7] |
| logP (calculated) | 0.14 | [7] |
| CAS Registry Number | 5814-05-1 | [9][10] |
Theoretical Principles of Dissolution
The process of dissolving a crystalline solid like this compound in a solvent is a thermodynamic process governed by two main energetic factors: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.
-
Crystal Lattice Energy: The crystal structure of this compound reveals that molecules are linked into polymeric chains by intermolecular N—H···O and N—H···N hydrogen bonds.[1][12] This ordered, hydrogen-bonded network results in a significant crystal lattice energy that must be overcome by the solvent for dissolution to occur. The stability of this crystal form is a critical factor influencing its solubility.[3]
-
Solute-Solvent Interactions: Based on the principle of "like dissolves like," solvents that can effectively interact with the functional groups of this compound will be more effective at dissolving it.
-
Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the hydrazide moiety.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) can act as hydrogen bond acceptors, interacting with the N-H groups of the hydrazide.
-
Non-Polar Solvents (e.g., hexane, toluene) are expected to be poor solvents, as they cannot form strong interactions with the polar hydrazide group to overcome the crystal lattice energy.
-
The interplay between these factors determines the extent of solubility.
Sources
- 1. Buy this compound | 5814-05-1 [smolecule.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. syrris.com [syrris.com]
- 4. ucd.ie [ucd.ie]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 11. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 12. 2-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Chlorobenzohydrazide: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzohydrazide (C₇H₇ClN₂O) is a key chemical intermediate in the synthesis of a variety of biologically active compounds, including potential antimicrobial and antitubercular agents. A thorough understanding of its molecular structure is paramount for its application in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating the intricate structural details of this molecule. This guide offers a comprehensive analysis of the spectroscopic data of this compound, providing researchers with the fundamental knowledge to confidently identify and characterize this compound.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and functional groups.
Caption: 2D Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.
Data Summary
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~7.8-7.4 | Multiplet | 4H | Ar-H |
| 2 | ~8.0 | Singlet (broad) | 1H | -CO-NH - |
| 3 | ~4.6 | Singlet (broad) | 2H | -NH₂ |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by three main regions. A complex multiplet observed in the aromatic region (δ 7.4-7.8 ppm) is indicative of the four protons on the substituted benzene ring. The deshielding of these protons is a result of the electron-withdrawing effects of both the chlorine atom and the hydrazide group.
A broad singlet at approximately 8.0 ppm corresponds to the amide proton (-CO-NH-). Its broadness is a consequence of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The two protons of the terminal amine group (-NH₂) typically appear as another broad singlet around 4.6 ppm. The protons on the nitrogen atoms are exchangeable, and their signals may broaden or even disappear upon addition of D₂O.
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule.
Data Summary
| Peak | Chemical Shift (δ) ppm | Assignment |
| 1 | ~165 | C =O (Amide carbonyl) |
| 2 | ~132 | Ar-C -Cl |
| 3 | ~131 | Ar-C -CO |
| 4 | ~130-127 | Ar-C H |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound displays a characteristic signal for the carbonyl carbon of the amide group at approximately 165 ppm. The aromatic region shows several signals between 127 and 132 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the carbonyl group (C-CO) are typically found at the downfield end of this range due to the electron-withdrawing nature of their substituents. The remaining four aromatic carbons (C-H) resonate in the more upfield portion of this region.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-3400 | Strong, Broad | N-H stretching (hydrazide) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| ~1640 | Strong | C=O stretching (Amide I band) |
| ~1600, ~1470 | Medium | Aromatic C=C stretching |
| ~1530 | Medium | N-H bending (Amide II band) |
| ~750 | Strong | C-Cl stretching |
Interpretation of the IR Spectrum
The IR spectrum of this compound provides clear evidence for its key functional groups. The broad and strong absorption band in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazide moiety (-NHNH₂). The strong absorption at approximately 1640 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. The presence of a medium intensity peak around 1530 cm⁻¹ (Amide II band) is due to N-H bending vibrations. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while the characteristic aromatic C=C stretching absorptions appear around 1600 cm⁻¹ and 1470 cm⁻¹. Finally, a strong band around 750 cm⁻¹ is indicative of the C-Cl stretching vibration.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[1][2]
Caption: Workflow for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Data Summary (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 170/172 | Moderate | [M]⁺ (Molecular ion) |
| 139/141 | High | [M - NHNH₂]⁺ |
| 111 | High | [C₆H₄Cl]⁺ |
| 75 | Moderate | [C₆H₃]⁺ |
Note: The presence of chlorine results in characteristic isotopic peaks (M and M+2 in an approximate 3:1 ratio).
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 170, with a characteristic M+2 isotopic peak at m/z 172 due to the presence of the ³⁷Cl isotope.[3] The base peak is often observed at m/z 139 (and its M+2 isotope at m/z 141), which corresponds to the loss of the hydrazinyl group (-NHNH₂), forming the stable 2-chlorobenzoyl cation.[4] Further fragmentation can lead to the loss of carbon monoxide from the benzoyl cation, resulting in the 2-chlorophenyl cation at m/z 111. Subsequent loss of chlorine can lead to the benzyne fragment at m/z 75.[5]
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol: GC-MS with Electron Ionization
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.[6][7]
Sources
- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 4. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. What are the common ionization methods for GC/MS [scioninstruments.com]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Technical Guide to the Physical and Chemical Stability of 2-Chlorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical appearance and chemical stability of 2-Chlorobenzohydrazide (C₇H₇ClN₂O), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is critical for ensuring the quality, efficacy, and safety of downstream products. This document synthesizes available data and provides field-proven insights into the evaluation of this compound's stability profile.
Physical Properties and Appearance
This compound is a synthetic organic compound characterized by a chlorobenzene ring linked to a hydrazide functional group. Its physical appearance is a crucial initial indicator of purity and integrity.
1.1. Macroscopic Appearance
Under standard laboratory conditions, this compound typically presents as a white to light cream or slightly beige crystalline powder . Any significant deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping, or the presence of visible impurities, may indicate degradation or contamination and warrants further investigation.
1.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The melting point is a sharp and reliable indicator of purity. A broad melting range or a value significantly lower than the established range can suggest the presence of impurities or degradation products.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to light cream/beige crystalline powder | [2] |
| Melting Point | 113-119 °C | [2] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO. | [2] |
Chemical Stability and Degradation Pathways
The chemical stability of this compound is paramount for its successful application in synthesis and for ensuring the stability of formulated products. The hydrazide functional group and the chloro-substituted benzene ring are the primary sites of potential degradation. Based on the chemical nature of these moieties, the following degradation pathways are of primary concern.
2.1. Hydrolytic Stability
The hydrazide linkage in this compound is susceptible to hydrolysis, which would lead to the formation of 2-chlorobenzoic acid and hydrazine. The rate of this degradation pathway is highly dependent on the pH of the environment.
-
Scientific Rationale: In acidic conditions, the carbonyl oxygen of the hydrazide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydrazide nitrogen can be deprotonated, which can also influence the reaction kinetics. Studies on related hydrazide compounds have shown that stability generally increases as the pH approaches neutrality. For instance, research on hydrazide-based glycoconjugates demonstrated increased stability near neutral pH.
2.2. Thermal Stability
Thermal decomposition is a critical stability parameter, especially for compounds that may be subjected to heating during synthesis or formulation processes.
-
Expert Insight: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques for evaluating thermal stability. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing endothermic (melting) and exothermic (decomposition) events. For a crystalline solid like this compound, the DSC thermogram would be expected to show a sharp endotherm corresponding to its melting point, followed by an exothermic event at a higher temperature indicating decomposition. The onset temperature of this exotherm is a key indicator of its thermal stability. While specific TGA/DSC data for this compound is not publicly available, studies on substituted benzohydrazides show that decomposition generally occurs at temperatures significantly above their melting points.[3]
2.3. Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules. The aromatic ring and the hydrazide group in this compound are potential chromophores that can absorb UV light and initiate degradation.
-
Causality Explained: The likely photodegradation pathway involves the cleavage of the N-N bond in the hydrazide moiety or reactions involving the chloro-substituent on the benzene ring. Studies on the photodegradation of 2-chlorobenzoic acid have shown that it can be degraded under UV light in the presence of a photocatalyst.[4] Therefore, it is crucial to protect this compound from light to prevent the formation of photoproducts.
2.4. Oxidative Stability
The hydrazide functional group can be susceptible to oxidation, potentially leading to the formation of various byproducts. Strong oxidizing agents should be avoided in the presence of this compound.
Recommended Storage and Handling
Based on the stability profile, the following storage and handling conditions are recommended to maintain the integrity of this compound:
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation.
-
Handling: Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.
4.1. Stability-Indicating HPLC Method Development
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be able to separate the parent compound from all potential degradation products.
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Begin with a gradient elution from a high aqueous composition to a high organic composition to elute all components.
-
-
Detection: Use a UV detector set at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation of the parent peak from any degradation peaks generated during forced degradation studies.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
4.2. Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify its likely degradation products and pathways.
Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat at a temperature below its melting point (e.g., 80 °C).
-
Photodegradation: Expose the solution and solid powder to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples using the validated stability-indicating HPLC method.
-
Peak Identification: For any significant degradation products, use techniques such as LC-MS/MS to determine their molecular weights and fragmentation patterns to aid in structure elucidation.
4.3. Thermal Analysis
Protocol: TGA/DSC Analysis of this compound
-
Instrumentation: Use a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.
-
TGA Method: Heat the sample from ambient temperature to a temperature well above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
DSC Method: Use the same heating program as for TGA to obtain the DSC thermogram.
-
Data Analysis: Determine the onset of decomposition from the TGA curve and the melting point and any exothermic decomposition events from the DSC curve.
Visualization of Workflows
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
Conclusion
While specific, publicly available stability data for this compound is limited, a comprehensive understanding of its stability can be inferred from its chemical structure and the behavior of related compounds. It is a crystalline solid that is likely most stable under neutral, dark, and anhydrous conditions. Hydrolysis, photodegradation, and thermal decomposition are the primary degradation pathways of concern. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly evaluate the stability of this compound, ensuring its quality and suitability for its intended applications.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
- MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.
- PubMed. (2021). Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction.
- MedCrave. (2016). Forced Degradation Studies.
- International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos.
Sources
- 1. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Benzohydrazide Derivatives
Abstract
Benzohydrazide derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this important class of compounds. We will traverse the synthetic landscape, delve into the mechanistic underpinnings of their diverse pharmacological effects—including antimicrobial, anticancer, antitubercular, and anticonvulsant properties—and explore the critical structure-activity relationships that govern their potency and selectivity. This guide is designed to be a functional tool, integrating field-proven insights with detailed experimental protocols and data presentation to empower the rational design and development of next-generation benzohydrazide-based therapeutics.
Introduction: The Benzohydrazide Core - A Foundation for Diverse Bioactivity
The benzohydrazide moiety (C₇H₈N₂O) is a unique structural motif that has captured the attention of medicinal chemists for decades.[1] Its inherent chemical properties, including the ability to act as a hydrogen bond donor and acceptor, and the reactive nature of the hydrazide group, make it an ideal starting point for the synthesis of large and diverse chemical libraries.[1][2] The ease of derivatization, often through condensation reactions with aldehydes or ketones to form hydrazones, allows for systematic structural modifications to fine-tune pharmacological activity.[3][4] This has led to the discovery of benzohydrazide derivatives with a wide spectrum of therapeutic potential, including but not limited to, antimicrobial, anticancer, antitubercular, anti-inflammatory, and anticonvulsant activities.[3][4][5]
This guide will systematically explore these key biological activities, providing a detailed examination of the underlying mechanisms, the experimental methodologies used for their evaluation, and the structure-activity relationships (SAR) that drive potency.
Synthetic Strategies: Accessing Chemical Diversity
The versatility of the benzohydrazide scaffold begins with its accessible synthesis. The most common and straightforward method involves the condensation of a substituted benzoic acid or its ester derivative with hydrazine hydrate.[1] Variations of this core synthesis allow for the introduction of a wide array of functional groups on the aromatic ring, which is a critical first step in exploring the chemical space for biological activity.
General Synthesis of Benzohydrazide Derivatives (Schiff Bases)
A prevalent and efficient method for creating a diverse library of benzohydrazide derivatives is through the formation of Schiff bases (azomethines) by reacting a benzohydrazide with various aromatic or heteroaromatic aldehydes.[3] This reaction is typically acid-catalyzed and proceeds with high yields.[3]
Experimental Protocol: Synthesis of (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide [3]
-
Reactant Preparation: Dissolve 0.176 g (0.001 mol) of 4-chlorobenzohydrazide in 10 mL of an aqueous solution. In a separate flask, dissolve 0.112 g (0.001 mol) of thiophene-2-carbaldehyde in 5 mL of ethanol.
-
Reaction Initiation: Add the ethanolic solution of thiophene-2-carbaldehyde to the aqueous solution of 4-chlorobenzohydrazide.
-
Catalysis: Place the reaction mixture on a magnetic stirrer and stir vigorously for 5 minutes at room temperature. Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Product Formation and Isolation: Continue stirring. The formation of a solid precipitate indicates product formation. Filter the obtained product.
-
Purification: Wash the filtered solid with petroleum ether (40-60°C) to remove unreacted aldehyde. Dry the product under vacuum.
-
Recrystallization: Recrystallize the dried solid from ethanol to obtain the pure compound.
-
Characterization: Characterize the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.[3]
Diagram: General Synthesis of Benzohydrazide Schiff Bases
Caption: A schematic workflow for the synthesis of benzohydrazide Schiff bases.
Antimicrobial Activity: A Broad Spectrum of Defense
Benzohydrazide derivatives have consistently demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][5] The azomethine group (-C=N-) present in many of these derivatives is often cited as a key pharmacophore for their antimicrobial effects.[3][4]
Antibacterial and Antifungal Efficacy
The antimicrobial activity of synthesized benzohydrazide derivatives is typically evaluated using standard methods such as the agar well diffusion method or broth microdilution to determine the minimum inhibitory concentration (MIC).[3][5]
| Compound ID | Target Organism | Activity (pMIC) | Reference Drug | Reference Drug Activity (pMIC) | Reference |
| S3 | E. coli (Gram-) | 15 | Gentamycin | 13 | [3] |
| S3 | S. aureus (Gram+) | >14 | Gentamycin | 13 | [3] |
| S3 * | A. niger (Fungus) | >14 | Gentamycin | 13 | [3] |
| T1 | S. aureus (Gram+) | Good | Erythromycin | - | [5] |
| T1 | E. coli (Gram-) | Moderate | Gentamycin | - | [5] |
*S3: (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide **T1: (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
The data clearly indicates that specific substitutions on the benzohydrazide scaffold can lead to potent antimicrobial agents, with some derivatives exceeding the activity of standard reference drugs.[3] For instance, the thiophene moiety in compound S3 appears to significantly contribute to its broad-spectrum activity.[3]
Antitubercular Activity: Targeting Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics.[6] Benzohydrazide derivatives have shown significant promise as antitubercular agents.[4][6][7] A key target for many of these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[8]
Molecular docking studies are frequently employed to predict the binding interactions of benzohydrazide derivatives with the active site of InhA, providing a rational basis for their mechanism of action and guiding further optimization.[6] Some derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis H37Rv strain by over 99%.[6] The mechanism of action for some fluorinated benzohydrazides involves the alteration of tryptophan biosynthesis, another essential pathway for the bacterium's survival.[7]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. viva-technology.org [viva-technology.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Medicinal Chemistry Applications of 2-Chlorobenzohydrazide: A Versatile Scaffold for Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is of paramount importance.[1][2] The hydrazide-hydrazone motif (-CONH-N=CH-) represents one such scaffold, renowned for its synthetic accessibility and the broad spectrum of biological activities its derivatives possess.[3][4] This technical guide focuses on 2-Chlorobenzohydrazide, a key intermediate that serves as a foundational building block for synthesizing diverse libraries of bioactive compounds. We will delve into its synthesis, explore its pivotal role as a reactive intermediate, and provide an in-depth analysis of its potential applications in developing novel antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level strategic insights and detailed experimental protocols to leverage the full potential of this valuable chemical entity.
The Hydrazide Moiety: A Cornerstone in Medicinal Chemistry
The hydrazide functional group is a versatile and highly reactive synthon that has been instrumental in the development of numerous therapeutic agents.[4] Its significance was cemented with the discovery of Isonicotinic acid hydrazide (Isoniazid), a frontline treatment for tuberculosis, which highlighted the potential of this chemical class.[5][6]
The power of the hydrazide group lies in its dual nature:
-
Hydrogen Bonding Capability: The -CONHNH2 group possesses both hydrogen bond donors (N-H) and acceptors (C=O), enabling strong and specific interactions with biological targets such as enzymes and receptors.
-
Synthetic Handle: The terminal amine is a potent nucleophile, readily undergoing condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This straightforward reaction provides a powerful tool for generating vast chemical diversity from a single hydrazide precursor, allowing for systematic exploration of structure-activity relationships (SAR).[4][5]
Because of these features, the hydrazide core is a cornerstone for building libraries of compounds aimed at a wide array of therapeutic targets.[1]
This compound: Synthesis and Physicochemical Profile
This compound (C₇H₇ClN₂O) is an organic compound that serves as the primary subject of this guide.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [8][9] |
| Molecular Weight | 170.60 g/mol | [9] |
| CAS Number | 5814-05-1 | [8][9] |
| Appearance | Light cream solid | [7] |
| IUPAC Name | This compound | [8] |
Rationale for Synthesis
The most common and efficient laboratory-scale synthesis involves the hydrazinolysis of a 2-chlorobenzoic acid ester. The choice of an ester (e.g., methyl 2-chlorobenzoate) as the penultimate intermediate is strategic. Esters are generally more reactive towards nucleophilic acyl substitution by hydrazine than the parent carboxylic acid, leading to higher yields and cleaner reactions under milder conditions. The reaction proceeds by the nucleophilic attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester, followed by the elimination of an alcohol molecule (methanol in this case).[6]
Synthetic Workflow
Caption: Synthesis of this compound.
Core Application: A Scaffold for Hydrazone Synthesis
The primary utility of this compound in medicinal chemistry is its role as a precursor for a vast array of N-acylhydrazones. The condensation reaction between the hydrazide and an aldehyde or ketone is a robust and high-yielding transformation, forming a stable azomethine (-N=CH-) linkage.[3] This allows for the facile introduction of a wide variety of substituents (R¹ and R²), enabling fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity.
Caption: Proposed antimicrobial mechanism of action.
-
Quantitative Data: Studies have consistently shown potent activity, particularly against E. coli.
Table 2: Antimicrobial Activity of Selected 2-Chlorobenzoic Acid Derivatives
| Compound | Target Organism | Activity (pMIC, µM/ml) | Reference |
| Schiff's Base 6 | Escherichia coli | 2.27 | [10] |
| Schiff's Base 6 | Staphylococcus aureus | 1.91 | [10] |
| Norfloxacin (Standard) | Escherichia coli | 2.61 | [10] |
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. Hydrazone derivatives have shown promising anti-inflammatory properties, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). [11][12]
-
Mechanism of Action: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory pathway. [3][13]By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
Table 3: Anti-inflammatory Profile of a Salicylaldehyde 2-Chlorobenzoyl Hydrazone
| Compound | Assay | Result | Reference |
| H2LASSBio-466 | Zymosan-induced peritonitis | Inhibition comparable or superior to indomethacin | [14] |
| H2LASSBio-466 | Acetic acid-induced writhing | Significant inhibition | [14] |
Anticonvulsant Agents
The hydrazone scaffold (-CO-NH-N=CH-) is a well-established pharmacophore for anticonvulsant activity. [15]Numerous derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (scPTZ) induced seizure tests. [16][17]Structural modifications to the aldehyde- or ketone-derived portion of the molecule allow for tuning of efficacy and reduction of neurotoxicity. [15][16]Some derivatives have shown potency greater than the standard drug phenytoin in these models. [16]
Anticancer Agents
Emerging research has identified this compound and its derivatives as a promising scaffold for the development of novel anti-cancer agents. [7]Their antitumor activity is often multifaceted, targeting several hallmarks of cancer. [2]
-
Mechanisms of Action:
-
Induction of Apoptosis: The compounds can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. [2][18] * Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing arrest at the G0/G1 or G2/M phases of the cell cycle. [2][18] * Modulation of Signaling Pathways: Phenothiazine derivatives, which share structural motifs, are known to interfere with critical cancer-promoting pathways like PI3K/Akt/mTOR and MAPK/ERK. [2][18] Table 4: Antiproliferative Activity of a 2,4-Dihydroxybenzhydrazide Derivative
-
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (Lung) | 101.14 | [19] |
| N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 156.77 | [19] |
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. All handling of chemicals should be performed in a fume hood with appropriate personal protective equipment, as this compound is a skin and eye irritant. [8]
Protocol 1: General Synthesis of a 2-Chlorobenzoyl Hydrazone Derivative
Objective: To synthesize a hydrazone derivative via condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of hot absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the substituted benzaldehyde (1.0 eq) in absolute ethanol.
-
Add the aldehyde solution to the stirring hydrazide solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
If no precipitate forms, cool the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, Mass Spectrometry).
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain (e.g., E. coli).
Materials:
-
Synthesized hydrazone compound
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL).
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Dilute the standardized bacterial inoculum in MHB so that when 50 µL is added to each well, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension. Add 50 µL of sterile MHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Conclusion and Future Perspectives
This compound is a synthetically tractable and highly valuable scaffold in medicinal chemistry. Its ability to serve as a platform for generating large, diverse libraries of hydrazone derivatives has led to the discovery of compounds with potent antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The consistent findings across multiple therapeutic areas underscore its status as a privileged starting point for drug discovery programs.
Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for compounds showing promising activity in phenotypic screens.
-
ADMET Profiling: Optimizing lead compounds to improve their absorption, distribution, metabolism, excretion, and toxicity profiles.
-
Scaffold Hopping and Bioisosteric Replacement: Modifying the 2-chlorobenzoyl core to discover novel intellectual property and potentially improved pharmacological properties. * Development of Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and neuroinflammation.
By combining rational design with high-throughput synthesis and screening, the this compound scaffold will undoubtedly continue to yield novel and potent therapeutic candidates.
References
- Pandey, J., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 20(21), 6338-6342. [Link]
- Pandey, J., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 45(11), 5194-5199. [Link]
- Kumar, R., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208-213. [Link]
- Perez-Rebolledo, A., et al. (2017). Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes. Molecules, 22(10), 1639. [Link]
- Liu, X., et al. (2024). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 71(4), 587-594. [Link]
- Abdel-Wahab, B. F., et al. (2012). Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole derivatives. Archiv der Pharmazie, 345(10), 810-818. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-15. [Link]
- Akgün, H., et al. (2001). Synthesis and Anticonvulsant Activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted Benzal) Hydrazone Derivatives. Arzneimittelforschung, 51(10), 842-847. [Link]
- Kavitha, S., et al. (2018). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. Research Journal of Pharmacy and Technology, 11(7), 2821-2826. [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. WJBPHS, 13(01), 224–237. [Link]
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
- Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2389. [Link]
- Angelova, V., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379-392. [Link]
- Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
- Ali, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Biological and Medicinal Chemistry, 2(2). [Link]
- NIST. (n.d.). 2-Chlorobenzoic acid hydrazide. NIST Chemistry WebBook. [Link]
- Choi, D., et al. (1985). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry, 28(1), 44-48. [Link]
- Ferreira, R. J., et al. (2022).
- Kumar, D., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 14(8), 1421-1443. [Link]
- Tahir, M. N., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2454. [Link]
- Chekotylo, A., et al. (2021). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Pharmaceuticals, 14(5), 479. [Link]
- Szychowska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]
- Nwabueze, J. N., & Oshowole, A. A. (2011). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 3(6), 517-523. [Link]
- Kumar, P., et al. (2017). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Letters in Drug Design & Discovery, 14(9), 1058-1068. [Link]
- Szałek, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 24(13), 10574. [Link]
- Viswanadha, S., et al. (2022). Scaffold Hopping in Drug Discovery. Pharma Focus Asia. [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hygeiajournal.com [hygeiajournal.com]
- 6. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Buy this compound | 5814-05-1 [smolecule.com]
- 8. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chlorobenzohydrazide: A Versatile Building Block in Modern Organic Synthesis
Abstract
2-Chlorobenzohydrazide (C₇H₇ClN₂O) is a highly functionalized aromatic hydrazide that has emerged as a cornerstone in the synthesis of diverse heterocyclic scaffolds.[1][2] Its unique structural combination—a reactive hydrazide moiety and an ortho-chlorinated phenyl ring—provides a versatile platform for constructing complex molecules with significant applications in medicinal chemistry and materials science. This guide offers an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles of its synthesis, reactivity, and application. We will dissect key synthetic transformations, provide field-proven experimental protocols, and discuss the causal relationships between its structural attributes and the biological activities of its derivatives, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.
Introduction: The Strategic Value of the Hydrazide Moiety
Hydrazides represent a privileged class of organic compounds, serving as critical synthons in the development of novel therapeutics.[3] The hydrazide functional group (-CONHNH₂) is a versatile precursor for a vast array of heterocyclic systems, including oxadiazoles, pyrazoles, and triazoles, which form the core of many established drugs.[3] Among these, this compound distinguishes itself through the presence of a chlorine atom at the C2 position of the phenyl ring. This substitution is not merely an incidental feature; it imparts specific steric and electronic properties that can be strategically exploited to modulate the reactivity of the molecule and the pharmacological profile of its derivatives. This guide will illuminate the synthetic pathways where this compound is not just a reagent, but a strategic tool for molecular design.
Physicochemical & Structural Data
A thorough understanding of a building block's fundamental properties is critical for its effective use. This compound is a stable, crystalline solid, facilitating its handling and storage in a laboratory setting.[1]
| Property | Value | Reference |
| Chemical Formula | C₇H₇ClN₂O | [1][4] |
| Molecular Weight | 170.60 g/mol | [1][4] |
| CAS Number | 5814-05-1 | [2][4] |
| Appearance | White to light cream crystalline powder | [1][2] |
| IUPAC Name | This compound | [4] |
| Synonyms | o-Chlorobenzhydrazide, (2-Chlorobenzoyl)hydrazine | [2][4] |
The structural arrangement, featuring a planar chlorophenyl ring and a formic hydrazide unit, has been confirmed by crystallographic studies.[5] This defined geometry is crucial for understanding its interaction with other reagents and its packing in the solid state.
Synthesis of this compound: A Foundational Protocol
The most direct and widely adopted synthesis of this compound involves the nucleophilic acyl substitution of a 2-chlorobenzoyl derivative with hydrazine. The choice of starting material—either the acid chloride or the corresponding ester/acid—influences the reaction conditions, but the underlying principle remains the same: the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Chlorobenzoyl Chloride
This protocol is a robust and scalable method for producing high-purity this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Causality Insight: Using a slight excess of hydrazine ensures the complete consumption of the acid chloride. The reaction is performed at 0°C initially to control the exothermicity of the acyl substitution reaction, preventing potential side reactions.
-
-
Reagent Addition: Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in the same solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred hydrazine solution over 30-45 minutes, maintaining the temperature below 5°C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Trustworthiness Check: The disappearance of the 2-chlorobenzoyl chloride spot on the TLC plate is a reliable indicator of reaction completion.
-
-
Product Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker of ice-cold water with stirring. A white or light-cream precipitate will form.
-
Causality Insight: this compound has low solubility in water, leading to its precipitation, while any excess hydrazine and the hydrazine hydrochloride salt byproduct remain in the aqueous phase.
-
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and then with a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum to yield pure this compound.
Core Applications in Heterocyclic Synthesis
The true power of this compound lies in its ability to serve as a scaffold for a multitude of heterocyclic systems. The hydrazide moiety is a pre-installed N-N bond, primed for cyclization reactions.
A. Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a valued bioisostere for ester and amide functionalities, prized for its metabolic stability and ability to participate in hydrogen bonding.[6][7] Derivatives of this compound are common precursors for these structures. The synthesis typically involves a two-step, one-pot sequence: N-acylation of the terminal nitrogen followed by cyclodehydration.
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Pathway for synthesizing 1,3,4-oxadiazoles from this compound.
Experimental Protocol: POCl₃-Mediated Cyclodehydration
-
Acylation: In a round-bottom flask, mix this compound (1.0 eq) and a selected aromatic or aliphatic carboxylic acid (1.0 eq).
-
Cyclization: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the mixture at 0°C.
-
Causality Insight: POCl₃ serves as both the solvent and the dehydrating agent. It activates the carbonyl oxygen of the diacylhydrazine intermediate, facilitating the intramolecular nucleophilic attack by the other amide oxygen to form the oxadiazole ring. This is a classic and robust method for this transformation.[8]
-
-
Reaction: Gently reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice. Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution until the pH is ~7-8.
-
Isolation: The solid product that precipitates is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[8]
B. Synthesis of Pyrazoles
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a core structure found in numerous pharmaceuticals like the anti-inflammatory drug Celecoxib.[9] The Knorr pyrazole synthesis and related cyclocondensation reactions provide a direct route to this scaffold using a hydrazide and a 1,3-dicarbonyl compound.[10]
Workflow for Pyrazole Synthesis
Caption: Cyclocondensation route to pyrazoles using this compound.
Experimental Protocol: Reaction with Acetylacetone
-
Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.[10]
-
Reagent Addition: To the stirring solution, add the 1,3-dicarbonyl compound, such as acetylacetone (1.1 eq), dropwise at room temperature.[10]
-
Causality Insight: Glacial acetic acid acts as both a solvent and an acid catalyst, protonating one of the carbonyl groups of the dicarbonyl compound, which increases its electrophilicity and facilitates the initial nucleophilic attack by the terminal -NH₂ of the hydrazide.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction by TLC.[10]
-
Work-up: After completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.[10]
-
Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution (to remove acetic acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pyrazole derivative.[10]
C. Formation of Hydrazones (Schiff Bases)
The initial reaction of this compound with aldehydes or ketones is a fundamental transformation that yields hydrazones, also known as Schiff bases.[1] These compounds are not merely intermediates; they often possess significant biological activity in their own right.[11][12][13] The formation of the azomethine group (-N=CH-) is a critical step that introduces a new point of structural diversity.
Workflow for Hydrazone Formation
Caption: Synthesis of hydrazones (Schiff bases) via condensation.
Experimental Protocol: General Hydrazone Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add the desired aldehyde or ketone (1.0 eq) to the solution, followed by 2-3 drops of a catalyst like glacial acetic acid.
-
Causality Insight: The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide's terminal amine group.
-
-
Reaction: Reflux the mixture for 2-5 hours. The formation of a solid product is often observed as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the product with cold ethanol and dry under vacuum. Recrystallization is typically not required for this clean and high-yielding reaction.
The Medicinal Chemistry Value of this compound Derivatives
Derivatives synthesized from this compound have demonstrated a wide spectrum of biological activities. The presence of the 2-chloro substituent and the hydrazide-hydrazone linkage are key contributors to their pharmacological profiles.[11][12] Quantitative Structure-Activity Relationship (QSAR) studies have often highlighted the importance of halogen substituents for enhanced antimicrobial activity.[11][12][14]
| Biological Activity | Target/Application Area | Key Structural Motif | References |
| Antimicrobial | Gram-positive & Gram-negative bacteria, Fungi | Hydrazone, Oxadiazole | [12][13][14] |
| Anticonvulsant | Central Nervous System (CNS) | Hydrazone | [15] |
| Anticancer | Various cancer cell lines | Hydrazone, Benzohydrazide | [1][13] |
| Anti-inflammatory | Inflammation pathways | Pyrazole, Benzohydrazide | [13][16] |
| Antiviral | Vesicular stomatitis virus (VSV) | Benzylidene hydrazide | [11][12] |
| Antitubercular | Mycobacterium tuberculosis | Hydrazide-hydrazone | [13] |
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into several classes of medicinally relevant heterocycles. Its straightforward synthesis and predictable reactivity make it an invaluable tool for both academic research and industrial drug development. The protocols and mechanistic insights provided in this guide underscore its utility and robustness. Future research will likely continue to expand its applications, exploring novel cyclization strategies and leveraging its derivatives in the development of next-generation therapeutics targeting infectious diseases, neurological disorders, and oncology.
References
- Pandey, J., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. PubMed.
- Pandey, J., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. PubMed Central.
- Liu, J-X., et al. (2024). Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. PubMed.
- Ross, N. A., et al. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing).
- Luxembourg Bio Technologies (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
- Kumar, R., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart).
- S. F. Biplab, et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI.
- Organic Chemistry Portal (n.d.). Synthesis of 1,3,4-oxadiazoles.
- Ng, Y. X. (2017). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.
- Singh, S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central.
- Cankılıç, M., et al. (2001). Synthesis and Anticonvulsant Activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted Benzal) Hydrazone Derivatives. PubMed.
- Kavitha, S., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
- Mohammed, L. S. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository.
- Mistry, B. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Gomaa, A. M. & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Abdullahi, M., et al. (2019). Construction, characterization and antibacterial activity of pyrazolone, thiohydantoin and their derivatives. Journal of Taibah University for Science.
- Kumar, A., et al. (2020). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Brieflands.
- K. S. R. Pavan, et al. (2021). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences.
- Choi, D., et al. (1985). Synthesis and anticonvulsant activity of 2-benzylglutarimides. PubMed.
- Wolfe, J. F., et al. (1984). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry.
- Gouda, M. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
- Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central.
- NIST (n.d.). 2-Chlorobenzoic acid hydrazide. NIST WebBook.
- NIST (n.d.). 2-Chlorobenzoic acid hydrazide. NIST WebBook.
- National Center for Biotechnology Information (n.d.). This compound. PubChem.
- Mohammed, L. S. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.
- Liu, J-X., et al. (2024). (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. ResearchGate.
- Zareen, S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online.
- Al-Awadhi, H. & El-Dusouqui, O. (2002). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Afinidad.
- Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa.
- Aute, M. (n.d.). Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. LinkedIn.
- Yuldashev, U. A., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal.
- Mohamed, M. K., et al. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. Scirp.org.
- S. Veena, et al. (2014). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. International Journal of Pharmaceutical Sciences and Drug Research.
- G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- S. Singh, et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
Sources
- 1. Buy this compound | 5814-05-1 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 5. 2-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. eprints.utar.edu.my [eprints.utar.edu.my]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Chlorobenzohydrazide Compounds
This guide provides an in-depth exploration of chlorobenzohydrazide compounds, from their historical roots in the pioneering work on hydrazines to their contemporary applications in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, properties, and biological activities of this important class of molecules.
A Legacy of Discovery: From Hydrazine to Chlorobenzohydrazides
The story of chlorobenzohydrazide compounds is intrinsically linked to the discovery of hydrazine (N₂H₄) itself. In 1887, the German chemist Theodor Curtius was the first to synthesize hydrazine, laying the groundwork for the field of hydrazine chemistry.[1][2][3] His work on acyl azides and their rearrangement, now known as the Curtius Rearrangement, opened the door to the synthesis of a wide variety of hydrazide derivatives.[1][2][3][4]
While the exact first synthesis of a chlorobenzohydrazide is not pinpointed to a single "eureka" moment in the historical literature, its creation is a logical and early extension of the fundamental reactions developed by Curtius. The preparation of aromatic hydrazides became a significant area of research, and the introduction of a chloro-substituent on the benzene ring was a natural step in the exploration of structure-activity relationships.
Early research into hydrazides and their derivatives, including chlorobenzohydrazides, focused on their potential as therapeutic agents, particularly following the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid). This spurred a wave of investigations into the biological properties of a vast array of hydrazide-containing molecules.
Synthesis and Chemical Properties
The chlorobenzohydrazide core is a versatile scaffold for the synthesis of a diverse library of compounds. The most common and efficient method for the preparation of chlorobenzohydrazides is the hydrazinolysis of the corresponding chlorobenzoic acid esters.
Classical Synthesis of 4-Chlorobenzohydrazide
The synthesis of 4-chlorobenzohydrazide is a foundational procedure in the exploration of this class of compounds. The reaction of methyl or ethyl 4-chlorobenzoate with hydrazine hydrate is a robust and widely used method.
Workflow for the Synthesis of 4-Chlorobenzohydrazide:
Caption: General workflow for the synthesis of 4-chlorobenzohydrazide.
Detailed Step-by-Step Protocol for the Synthesis of 4-Chlorobenzohydrazide:
Materials:
-
Methyl 4-chlorobenzoate (1 equivalent)
-
Hydrazine hydrate (80% solution, 3-5 equivalents)
-
Ethanol (or Methanol)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-chlorobenzoate in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate. An excess of hydrazine hydrate is used to drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Insight: The choice of ethanol or methanol as a solvent is due to their ability to dissolve both the ester and hydrazine hydrate, facilitating the reaction. The reflux temperature provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.
-
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5]
-
Insight: Recrystallization is an effective purification method for this solid compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.
-
Synthesis of Chlorobenzohydrazide Derivatives (Schiff Bases/Hydrazones)
A major application of chlorobenzohydrazides is their use as precursors for the synthesis of Schiff bases (also known as hydrazones) through condensation with various aldehydes and ketones. These derivatives have shown a wide range of biological activities.
General Reaction for the Synthesis of N'-Benzylidene-4-chlorobenzohydrazide:
Caption: Synthesis of N'-benzylidene-4-chlorobenzohydrazide derivatives.
Detailed Step-by-Step Protocol for the Synthesis of a N'-Benzylidene-4-chlorobenzohydrazide Derivative:
Materials:
-
4-Chlorobenzohydrazide (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: Dissolve 4-chlorobenzohydrazide in ethanol in a round-bottom flask. In a separate container, dissolve the substituted benzaldehyde in a small amount of ethanol.
-
Reaction Mixture: Add the aldehyde solution to the stirred solution of the hydrazide. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Insight: The reaction is acid-catalyzed because protonation of the carbonyl oxygen of the aldehyde makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
-
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The hydrazone product often precipitates and can be collected by vacuum filtration. The product can be washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). For less pure products or those that do not crystallize easily, column chromatography on silica gel may be necessary.[6]
Biological Activities and Mechanism of Action
Chlorobenzohydrazide derivatives, particularly their hydrazone and Schiff base forms, have been extensively investigated for a wide range of biological activities. The most prominent among these is their antimicrobial activity.
Antimicrobial Activity
Numerous studies have demonstrated the efficacy of chlorobenzohydrazide derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][9][10] The presence of the chloro-substituent and the azomethine group (-C=N-) are often cited as being crucial for their antimicrobial effects.
Table 1: Representative Antimicrobial Activity of Chlorobenzohydrazide Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| N'-(4-chlorobenzylidene)-4-chlorobenzohydrazide | 15.62 | 31.25 | 62.5 | [11] |
| N'-(2,4-dichlorobenzylidene)-4-chlorobenzohydrazide | 7.81 | 15.62 | 31.25 | [11] |
| N'-(4-nitrobenzylidene)-4-chlorobenzohydrazide | 3.9 | 7.81 | 15.62 | [7] |
| A series of hydrazide-hydrazones | 1.95 - 7.81 (for various derivatives) | - | - | [8] |
Note: The values presented are representative and can vary based on the specific assay conditions.
Proposed Mechanism of Antimicrobial Action: Inhibition of DNA Gyrase
While the exact mechanism of action can vary between different derivatives and target organisms, a significant body of evidence points towards the inhibition of bacterial DNA gyrase as a key mode of action for many antimicrobial hydrazones.[7] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial drugs.
Conceptual Pathway of DNA Gyrase Inhibition:
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Molecular docking studies have suggested that the hydrazone moiety can form hydrogen bonds and hydrophobic interactions within the active site of DNA gyrase, particularly with the GyrA subunit, thereby stabilizing the DNA-gyrase complex and preventing the re-ligation of the DNA strands.[12][13][14][15] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.
Characterization Techniques
The structural elucidation and confirmation of chlorobenzohydrazide compounds and their derivatives are typically achieved through a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups present in these molecules. Characteristic absorptions include the N-H stretching of the hydrazide group (around 3200-3300 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and the C=N stretching of the hydrazone (around 1600-1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment in the molecule. Key signals include the aromatic protons, the -NH- proton of the hydrazide (which is often broad and can exchange with D₂O), and the -N=CH- proton of the hydrazone.
-
¹³C NMR: Shows the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the hydrazide and the imine carbon of the hydrazone give characteristic signals in the downfield region of the spectrum.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Future Perspectives
The field of chlorobenzohydrazide chemistry continues to be an active area of research. The versatility of the chlorobenzohydrazide scaffold allows for the generation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on:
-
Optimization of Biological Activity: Rational design and synthesis of new derivatives with enhanced potency and selectivity against specific microbial or cancer targets.
-
Elucidation of Mechanisms of Action: In-depth studies to further clarify the molecular targets and mechanisms of action of these compounds.
-
Development of Green Synthesis Methods: The exploration of more environmentally friendly synthetic routes, such as microwave-assisted and solvent-free reactions, will continue to be an important focus.[16][17]
References
- The Legacy of Hydrazine: Fueling Scientific Advancements. (n.d.).
- Iovini, A. (n.d.). History.
- Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf organische Säurereste. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3041.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). International Journal of Molecular Sciences, 22(17), 9389.
- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2263-2283.
- Al-Ghorbani, M., et al. (2022). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 27(10), 3245.
- Rakesh, K. P., et al. (2015). A review on biological activities of hydrazones. European journal of medicinal chemistry, 103, 431-462.
- Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains. (2021). Pharmaceuticals, 14(12), 1313.
- (PDF) Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). ResearchGate.
- Minimum inhibitory concentration (MIC) of the MST compounds on S. aureus and E. faecium. (n.d.). ResearchGate.
- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2021). Molecules, 26(23), 7205.
- Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 7679-7691.
- Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. (2021). Molecules, 26(22), 6898.
- Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. (2021). Molecules, 26(22), 6898.
- Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. (2022). Journal of Applied Pharmaceutical Science, 12(1), 127-136.
- Purifying ionic compounds by flash column chromatography. (2023). Biotage.
- Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. (n.d.).
- Docking Results of the Promising Hits within DNA Gyrase B Active Site. (n.d.). ResearchGate.
- Green synthesis of new hippuric hydrazones. (2020). Asian Journal of Green Chemistry, 4(2), 142-153.
- Flavonoids as Potential anti-MRSA Agents through Modulation of PBP2a: A Computational and Experimental Study. (2020). Antibiotics, 9(9), 562.
- Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. (2019). Molecules, 24(17), 3108.
- Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. (2020). Journal of the Serbian Chemical Society, 85(1), 45-59.
- Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus. (2021). BMC Microbiology, 21(1), 269.
- Hydrazide–hydrazone derivatives: Significance and symbolism. (2025).
- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2021). International Journal of Molecular Sciences, 22(21), 11545.
- s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). International Journal of Molecular Sciences, 24(17), 13576.
- 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883. (n.d.). PubChem.
- Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions. (2025). Current Drug Targets.
- Synthesis reaction of N'-benzylidene-4-hydroxybenzohydrazide derivatives. (n.d.). ResearchGate.
- Figure 1 from Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2017). Semantic Scholar.
- Anti-Infectious Agents against MRSA. (2010). Molecules, 15(11), 7935-7962.
- Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. (2023). International Journal of Molecular Sciences, 24(22), 16219.
- 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289. (n.d.). PubChem.
- Inhibition of hydrogenase synthesis by DNA gyrase inhibitors in Bradyrhizobium japonicum. (1987). Journal of Bacteriology, 169(1), 153-157.
- Growth inhibition percentage (GI%) of the most active hydrazones... (n.d.). ResearchGate.
- Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. (2020). International Journal of Molecular Sciences, 21(18), 6682.
- Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evalu
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 4. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Chlorobenzohydrazide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide
Executive Summary
Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities and their utility as versatile synthetic intermediates.[1] This guide focuses on the 2-chlorobenzohydrazide scaffold, a class of compounds demonstrating significant therapeutic potential. The presence of the chloro-substituted benzene ring coupled with the reactive hydrazide moiety provides a unique template for developing novel agents with antimicrobial, anticancer, and anti-inflammatory properties. We will explore the synthetic pathways for creating these derivatives, delve into their mechanisms of action, present protocols for their biological evaluation, and synthesize structure-activity relationship insights. This document serves as a technical resource to empower researchers in the rational design and development of next-generation therapeutics based on the this compound core.
The Hydrazide Moiety: A Privileged Scaffold in Medicinal Chemistry
The Hydrazide Functional Group
The hydrazide functional group, characterized by the structure -C(=O)NHNH₂, is a critical pharmacophore in drug discovery.[1][2] Its importance stems from its ability to form stable hydrazone derivatives through reaction with aldehydes and ketones, creating a diverse library of compounds from simple precursors.[2][3] The azomethine group (-NH–N=CH-) present in these hydrazone derivatives is frequently cited as being crucial for their pharmacological activity.[3]
Physicochemical Properties and Reactivity
Hydrazides are valuable intermediates due to the reactivity of the terminal amine group, which acts as a potent nucleophile.[3] This facilitates the synthesis of various heterocyclic compounds and Schiff bases (hydrazones). The ability of the hydrazide moiety to form hydrogen bonds and coordinate with metal ions is a key factor in its interaction with biological targets, such as enzyme active sites.[1][4]
Historical Significance: The Dawn of Hydrazide Therapeutics
The therapeutic journey of hydrazides gained significant momentum with the discovery of Isonicotinic acid hydrazide (Isoniazid, INH) as a frontline anti-tuberculosis drug.[2][4] The clinical success of INH spurred extensive research into other hydrazide-containing molecules, revealing a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][5]
Synthesis and Characterization of this compound Derivatives
The foundation of exploring this chemical class lies in the robust synthesis of the parent compound and its subsequent derivatization.
Core Synthesis of this compound
The most direct route involves the reaction of a 2-chlorobenzoic acid derivative with hydrazine hydrate.[6] This establishes the core scaffold for further modification.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize the parent this compound compound.
-
Materials: 2-chlorobenzoic acid, hydrazine hydrate, suitable solvent (e.g., ethanol), acid catalyst (optional).
-
Procedure:
-
To a solution of 2-chlorobenzoic acid in ethanol, add hydrazine hydrate in a slight molar excess.
-
If required, add a catalytic amount of a mineral acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid precipitate, wash with cold ethanol, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[6]
-
-
Validation: Purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Derivatization via Hydrazone Formation
The most common and effective strategy for creating a diverse library of derivatives is the condensation reaction between this compound and various aromatic or heterocyclic aldehydes.
Caption: General workflow for synthesizing hydrazone derivatives.
Protocol 2: General Procedure for Synthesis of N'-Aryl-2-chlorobenzohydrazones
-
Objective: To synthesize hydrazone derivatives from this compound.
-
Materials: this compound, substituted aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde), ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol.
-
Add 1 equivalent of the desired substituted aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Reflux the mixture for 3-5 hours. Monitor the reaction via TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from ethanol or another suitable solvent to achieve high purity.
-
-
Validation: The formation of the hydrazone is confirmed by the appearance of a characteristic azomethine (-N=CH-) proton signal in the ¹H NMR spectrum and a C=N stretch in the IR spectrum.[7]
Antimicrobial Potential and Mechanisms of Action
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.[6][8][9][10]
Mechanisms of Antimicrobial Action
The efficacy of these compounds is often attributed to their ability to interfere with critical microbial processes. One primary mechanism is enzyme inhibition.[1]
-
DNA Gyrase Inhibition: Hydrazones can bind to bacterial DNA gyrase, an enzyme essential for DNA replication, leading to a blockage of the process and bacterial cell death.[11]
-
Cell Wall Synthesis Inhibition: Some derivatives inhibit enzymes like glucosamine-6-phosphate synthase, which is critical for the synthesis of the bacterial cell wall.[11]
-
Fatty Acid Biosynthesis Inhibition: Key enzymes in the fatty acid synthesis pathway, such as enoyl-ACP reductase, can be targeted, disrupting membrane integrity and energy production.[11]
Caption: Potential antimicrobial targets of hydrazone derivatives.
Spectrum of Activity
Studies have demonstrated that these compounds possess broad-spectrum activity. Compounds with chloro and nitro substituents on the benzylidene ring are often the most potent antibacterial and antifungal agents.[8][9] They have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans and Aspergillus niger.[7][10]
Table 1: Summary of In Vitro Antimicrobial Activity of Selected Hydrazide Derivatives
| Compound Type | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Benzylidene hydrazides | S. aureus | pMIC | 1.50 - 1.53 | [8] |
| Benzylidene hydrazides | E. coli | pMIC | 1.79 - 1.80 | [8] |
| 2-chlorobenzoic acid derivs. | E. coli | pMIC | Up to 2.27 µM/ml | [10] |
| Hydrazide hydrazones | B. subtilis | MIC | 2.5 mg/mL | [3] |
| Hydrazide hydrazones | E. coli | MIC | 2.5 mg/mL | [3] |
(Note: pMIC is the negative logarithm of the molar Minimum Inhibitory Concentration)
Evaluating Antimicrobial Efficacy
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of a derivative that inhibits visible microbial growth.
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, microbial inoculum standardized to 0.5 McFarland, test compound stock solution, positive control antibiotic (e.g., Ciprofloxacin), negative control (DMSO/vehicle).
-
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized microbial suspension and dilute it so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include wells for a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + vehicle).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
-
-
Validation: The negative control must show growth, and the positive control must show no growth. The experiment should be performed in triplicate for reproducibility.
Anticancer Activity and Cellular Mechanisms
The structural features of this compound derivatives make them promising candidates for anticancer drug development, with mechanisms often involving the induction of cell death and the halting of proliferation.[6][12]
Targeting Cancer Cell Survival Pathways
-
Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of executioner caspases like caspase-3 and modulation of Bcl-2 family proteins.[13]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cells from dividing.[12] For example, some quinoline hydrazides induce G1 arrest by upregulating the cell cycle regulating protein p27kip1.[12]
Caption: Key anticancer mechanisms of bioactive hydrazones.
Efficacy Against Cancer Cell Lines
Quinoline-based hydrazide derivatives have demonstrated significant cytotoxicity against neuroblastoma (SH-SY5Y, Kelly) and breast adenocarcinoma (MDA-MB-231, MCF-7) cell lines, with some analogues showing micromolar potency and selectivity over normal cells.[12]
Table 2: In Vitro Cytotoxicity of Selected Hydrazide Derivatives
| Compound Class | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Quinoline Hydrazide | Neuroblastoma (Kelly) | % Viability Reduction | 96% | [12] |
| Quinoline Hydrazide | Neuroblastoma (SH-SY5Y) | % Viability Reduction | 82% | [12] |
| Quinoline Hydrazide | Breast Cancer (MCF-7) | % Viability Reduction | 33% | [12] |
| 2-Aminobenzothiazole | Breast Cancer (MCF-7) | IC₅₀ | 1.03 nM | [14] |
(Note: Data represents the potential of related scaffolds, highlighting the promise of the hydrazide/hydrazone class)
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer drug discovery.
Protocol 4: MTT Assay for Cell Viability
-
Objective: To assess the cytotoxic effect of derivatives on cancer cells.
-
Materials: Human cancer cell line, complete culture medium (e.g., DMEM with 10% FBS), 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, test compounds.
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (prepared by serial dilution) and incubate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Validation: The experiment should include untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).
Anti-inflammatory Properties
Hydrazone derivatives are being actively investigated as potent anti-inflammatory agents, potentially offering advantages over traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs).[15][16]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are believed to arise from their ability to inhibit key enzymes in the inflammatory cascade and reduce the production of inflammatory signaling molecules.
-
COX/LOX Inhibition: The hydrazone moiety is considered a key pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins.[15] This mechanism is similar to that of many NSAIDs.
-
Cytokine Suppression: Some derivatives can significantly reduce the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in preclinical models.[17]
Preclinical Evidence
Salicylaldehyde 2-chlorobenzoyl hydrazone and its metal complexes have demonstrated an expressive anti-inflammatory profile, with activity comparable or superior to indomethacin in a zymosan-induced peritonitis model.[18] Other studies using the carrageenan-induced paw edema model in rats, a standard for evaluating acute inflammation, have confirmed the significant anti-inflammatory potential of various hydrazide derivatives.[15][16]
Table 3: Summary of In Vivo Anti-inflammatory Activity
| Compound Class | Animal Model | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Salicylaldehyde 2-chlorobenzoyl hydrazone | Zymosan-induced peritonitis | Inhibition of cell recruitment | Comparable to Indomethacin | [18] |
| Pyridazinone hydrazones | Carrageenan-induced paw edema | Edema Inhibition | Potent activity observed | [16] |
| 2-napthoxy acetic acid hydrazides | Carrageenan-induced paw edema | Edema Inhibition | Significant inhibition |[16] |
Structure-Activity Relationship (SAR) and Future Directions
Key Structural Features for Bioactivity
Analysis of various studies reveals key insights into the structural requirements for potency:
-
The Azomethine Linker: The -N=CH- group is consistently identified as a critical pharmacophore for antimicrobial, anticancer, and anti-inflammatory activities.[3][5]
-
Aromatic Substituents: The nature and position of substituents on the aldehyde-derived phenyl ring significantly modulate activity. Electron-withdrawing groups like chloro and nitro often enhance antimicrobial potency.[8][9] Hydroxyl and methoxy groups can also contribute positively to activity.[3]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies have indicated that the antimicrobial activity of these derivatives is often governed by topological parameters, such as molecular connectivity indices, which relate the chemical structure to its biological activity.[8][10] This suggests that the shape and connectivity of the molecule are crucial for its interaction with biological targets.
Future Perspectives
The this compound scaffold is a fertile ground for further research. Future efforts should focus on:
-
Lead Optimization: Systematically modifying the most potent "hit" compounds to improve efficacy, selectivity, and pharmacokinetic properties.
-
Metal Complexation: Exploring the synthesis of metal complexes, as seen with zinc(II), can enhance biological activity and alter mechanisms of action.[18]
-
Hybrid Molecule Design: Incorporating the this compound moiety into hybrid molecules with other known pharmacophores could lead to multi-target agents with enhanced potency.
Conclusion
This compound and its derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their straightforward synthesis, coupled with a rich spectrum of biological activities—spanning antimicrobial, anticancer, and anti-inflammatory effects—makes them an attractive scaffold for further development. The mechanistic insights and established protocols detailed in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel derivatives with the potential to become next-generation therapeutic agents.
References
- Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. (n.d.). Google Cloud.
- Kumar, K., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 45(11), 5045-5053.
- Kumar, K., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 45(11), 5045-5053.
- Various Authors. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives. ResearchGate.
- Kumar, K., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208-213.
- Liu, X., et al. (2024). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 71(4), 587-594.
- Various Authors. (2025). Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes. ResearchGate.
- Abdel-Wahab, B. F., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2389.
- Ghorab, M. M., et al. (2012). Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole derivatives. Archiv der Pharmazie, 345(8), 650-659.
- Karageorgis, G., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(18), 4275.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939.
- Kumar, R., et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 16(11), 1599.
- Sharma, S., & Sharma, P. K. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines, 9(1), 1-15.
- Niewiadomy, A., & Gilibert, G. (2016). Pharmacological aspects of hydrazides and hydrazide derivatives. Postępy Higieny i Medycyny Doświadczalnej, 70, 13-23.
- Various Authors. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate.
- Balasubramanian, P., & Ponnuswamy, M. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 132-138.
- Various Authors. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica.
- da Silva, A. C., et al. (2017). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(10), 831-843.
- Kumar, A., et al. (2016). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. International Journal of Medicinal Chemistry.
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549.
- This compound. (n.d.). PubChem.
- Wang, Y., et al. (2024). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 14(1), 85-111.
Sources
- 1. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 5814-05-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
synthesis of Schiff bases using 2-Chlorobenzohydrazide protocol
An In-Depth Technical Guide to the Synthesis of Schiff Bases Using 2-Chlorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Hydrazone-Based Schiff Bases
Schiff bases, compounds characterized by the presence of an azomethine or imine group (-C=N-), represent a cornerstone in synthetic chemistry due to their remarkable versatility and straightforward synthesis.[1][2] First discovered by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1][3] The nitrogen atom's lone pair of electrons in its sp2 hybridized orbital and the electrophilic carbon of the imine group are fundamental to their chemical reactivity and broad spectrum of biological activities.[1]
A particularly significant subclass of Schiff bases are hydrazones, which are synthesized from hydrazides. These structures are distinguished by an amide moiety (-NHC=O-) in addition to the characteristic azomethine group, a combination that enhances their therapeutic potential.[4] The presence of both a nitrogen and an oxygen donor atom makes them excellent chelating agents for metal ions, often leading to metal complexes with enhanced biological efficacy compared to the free ligand.[5][6]
This guide focuses on the synthesis of Schiff bases using this compound as the primary amine source. The introduction of the chloro-substituted phenyl ring from this hydrazide provides a lipophilic character that can be crucial for membrane permeability and interaction with biological targets. These resulting Schiff bases are of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological properties, including potent antimicrobial, anti-inflammatory, and anticancer activities.[1][5][7] This document provides a detailed protocol, mechanistic insights, and characterization framework for researchers aiming to synthesize and explore this promising class of compounds.
Reaction Mechanism: The Path to Imine Formation
The synthesis of a Schiff base from a hydrazide and a carbonyl compound is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two primary steps, which are often catalyzed by the presence of a small amount of acid.[3]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal amine nitrogen (-NH2) of the this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a transient, unstable intermediate known as a hemiaminal or carbinolamine.[3]
-
Dehydration: The hemiaminal intermediate then undergoes a dehydration step. The acidic catalyst facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequently, the nitrogen is deprotonated, and the electrons from the N-H bond form a double bond with the carbon, expelling the water molecule and yielding the stable imine (Schiff base) product.[3]
The overall reaction is reversible, and the removal of water, often achieved by refluxing the reaction mixture, helps to drive the equilibrium towards the formation of the final product.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. azjournalbar.com [azjournalbar.com]
- 5. jchemlett.com [jchemlett.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chlorobenzohydrazide as a Versatile Precursor in Cyclocondensation Reactions for Heterocycle Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-chlorobenzohydrazide as a pivotal building block in the synthesis of medicinally relevant heterocycles. We delve into the causality behind experimental choices for synthesizing key five-membered heterocyclic scaffolds, including 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. The protocols are designed to be self-validating, supported by mechanistic insights and authoritative references, ensuring reproducibility and a deep understanding of the underlying chemical transformations.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and agrochemicals, owing to their unique ability to engage in diverse biological interactions.[1][2] Among the myriad of synthetic precursors, aroyl hydrazides stand out for their dual nucleophilic nature, making them ideal substrates for cyclocondensation reactions.[3]
This compound, in particular, offers a strategic advantage. The hydrazide moiety (-CONHNH₂) is the reactive core for cyclization, while the 2-chloro substituted phenyl ring provides a site for further functionalization or can modulate the molecule's pharmacokinetic properties through its electronic and lipophilic character.[4] This guide explores its application in constructing three key heterocyclic systems: 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a valued bioisostere for ester and amide groups, offering enhanced metabolic stability and favorable lipophilicity in drug design.[2][5] A common and robust method for its synthesis is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate, often formed in situ from a carbohydrazide and a carboxylic acid.
Mechanistic Rationale
The reaction proceeds via the initial acylation of the terminal nitrogen of this compound by a second carboxylic acid (or its activated derivative). This forms an N,N'-diacylhydrazine intermediate. In the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), the enol form of this intermediate undergoes intramolecular cyclization, followed by elimination of water to yield the aromatic 1,3,4-oxadiazole ring.[3] POCl₃ is particularly effective as it activates the carbonyl oxygen, facilitating the nucleophilic attack by the other amide nitrogen.
Visualization: Reaction Mechanism
Caption: Mechanism for 1,3,4-Oxadiazole Synthesis.
Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
This protocol details the synthesis via cyclodehydration, a widely cited and effective method.[3]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add this compound (1.71 g, 0.01 mol) and 4-nitrobenzoic acid (1.67 g, 0.01 mol).
-
Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 5 mL) to the flask in a fume hood. The mixture will become a slurry.
-
Reaction Conditions: Gently heat the reaction mixture under reflux for 5-7 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (3:7).
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) with constant stirring.
-
Neutralization & Isolation: The acidic solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The precipitated solid is filtered under vacuum, washed thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Purification: The crude solid is dried and recrystallized from ethanol to yield the pure product.
-
Characterization: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
Data Summary
| Reactant (R-COOH) | Dehydrating Agent | Reflux Time (h) | Typical Yield (%) |
| Benzoic Acid | POCl₃ | 6 | 75-85 |
| 4-Nitrobenzoic Acid | POCl₃ | 5-7 | 80-90[3] |
| Isonicotinic Acid | POCl₃ | 8 | 70-80[6] |
| Acetic Acid | SOCl₂ | 4 | 65-75 |
Synthesis of N-Acyl-3,5-disubstituted-Pyrazoles
Pyrazoles are a prominent class of heterocycles found in numerous blockbuster drugs, such as Celecoxib.[7][8] The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry.[9]
Mechanistic Rationale
This reaction is typically catalyzed by acid. The mechanism involves the initial condensation of the more nucleophilic -NH₂ group of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining -NH- group attacks the second carbonyl. Subsequent dehydration of the resulting heterocyclic alcohol yields the stable aromatic pyrazole ring. Glacial acetic acid serves as both the catalyst and the solvent.[9]
Visualization: Experimental Workflow
Caption: Workflow for Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
This protocol is adapted from a similar synthesis utilizing a substituted acetohydrazide.[9]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.71 g, 0.01 mol) in glacial acetic acid (20 mL).
-
Addition of Reagent: To the stirring solution, add acetylacetone (1.1 g, ~1.13 mL, 0.011 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).[9]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring to precipitate the product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acetic acid, followed by a brine wash (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol/water.
Synthesis of 4-Aryl-5-(substituted)-1,2,4-triazole-3-thiones
1,2,4-Triazole derivatives are known for a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[10][11] A reliable route to 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiones involves the reaction of a carbohydrazide with an isothiocyanate, followed by base-catalyzed cyclization of the resulting thiosemicarbazide intermediate.[12]
Mechanistic Rationale
The synthesis is a two-step process. First, the nucleophilic terminal amine of this compound attacks the electrophilic carbon of the aryl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. In the second step, under basic conditions (e.g., NaOH), the sulfur atom is deprotonated, or a carbonyl oxygen is deprotonated in the tautomeric form, initiating an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-triazole-3-thione ring.[12]
Visualization: Reaction Pathway
Caption: Two-Step Synthesis of 1,2,4-Triazole-3-thiones.
Experimental Protocol
Step A: Synthesis of N-(4-chlorophenyl)-2-(2-chlorobenzoyl)hydrazine-1-carbothioamide [12]
-
Reaction Setup: Dissolve this compound (1.71 g, 0.01 mol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add 4-chlorophenyl isothiocyanate (1.70 g, 0.01 mol) to the solution.
-
Reaction: Reflux the mixture for 4-5 hours. A precipitate will form upon heating.
-
Isolation: Cool the reaction mixture to room temperature. Filter the solid precipitate, wash with a small amount of cold ethanol, and dry to obtain the thiosemicarbazide intermediate. This intermediate is often pure enough for the next step.
Step B: Cyclization to 4-(4-chlorophenyl)-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [12]
-
Reaction Setup: Place the thiosemicarbazide from Step A (0.008 mol) in a flask with 2N aqueous sodium hydroxide solution (40 mL).
-
Reaction: Reflux the mixture for 6-8 hours with stirring.
-
Work-up: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is approximately 5-6.
-
Isolation and Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to get the pure triazole-3-thione.
Conclusion
This compound has been demonstrated to be an exceptionally useful and versatile synthon for accessing a variety of high-value heterocyclic scaffolds. The straightforward and robust cyclocondensation reactions detailed herein provide reliable pathways to 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. These protocols, grounded in well-established chemical principles, offer drug development professionals and researchers powerful tools for generating novel molecular entities for biological screening and lead optimization.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide.
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing).
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). MDPI.
- Ng, Y. X. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PubMed Central.
- Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. (2008). SciSpace.
- Mohamed, M., et al. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry.
- Mistry, B.D., et al. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2023). Frontiers.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). doi:10.22271/chemi.2022.v10.i1a.11186.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH.
- A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
- synthesis of 1,2,4 triazole compounds. (2023). ISRES.
- Construction, characterization and antibacterial activity of pyrazolone, thiohydantoin and their derivatives. (2020). doi:10.51513/jsc.2020.7.2.11-18.
- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). doi:10.54938/ijss.2024.11.1.1.
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
- Mahajan, N. D., & Jain, N. Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Nat. Volatiles & Essent. Oils.
- Mohamed, M. A. M., et al. (2016). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiol. Scirp.org.
- Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. (2017). ResearchGate.
- This compound. (2025). PubChem - NIH.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Chalconoid Derived Heterocycles as Potent Bioactive Molecules: A Review. (2016). Hilaris Publisher.
- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. (2015). PubMed.
- Brahmayya, M., et al. Synthesis of 5-substituted-3H-[9][13][14]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances.
Sources
- 1. nveo.org [nveo.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. eprints.utar.edu.my [eprints.utar.edu.my]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrazide Bridge: Leveraging 2-Chlorobenzohydrazide as a Precursor for Novel Anticancer Compounds
Introduction: The Versatility of the Hydrazide Scaffold in Oncology
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be readily diversified to generate potent and selective anticancer agents is a perpetual endeavor. The hydrazide moiety, a versatile functional group, has emerged as a particularly fruitful starting point for the synthesis of a wide array of heterocyclic compounds with significant biological activities.[1][2] Among these, 2-Chlorobenzohydrazide presents itself as a compelling precursor for the development of new anticancer therapeutics. The presence of the chloro-substituent on the phenyl ring can influence the electronic and lipophilic properties of the resulting derivatives, potentially enhancing their interaction with biological targets and improving their pharmacokinetic profiles. This guide provides a comprehensive overview of the synthetic routes, characterization methods, and biological evaluation protocols for developing novel anticancer compounds derived from this compound, with a focus on the synthesis of Schiff bases and their subsequent in vitro assessment.
Part 1: Synthetic Pathways and Characterization
The primary synthetic route for diversifying this compound into potential anticancer agents involves its condensation with various aromatic and heteroaromatic aldehydes to form Schiff bases (N'-substituted-benzylidene-2-chlorobenzohydrazides). This reaction is typically straightforward and can be performed under mild conditions, making it an attractive method for generating a library of compounds for screening.
Protocol 1: Synthesis of N'-(substituted-benzylidene)-2-chlorobenzohydrazides
This protocol outlines the general procedure for the synthesis of Schiff bases from this compound and a selected aldehyde.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde (e.g., 4-nitrobenzaldehyde, salicylaldehyde, indole-3-carboxaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm ethanol.
-
To this solution, add a solution of 1 equivalent of the desired aldehyde dissolved in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.
-
If precipitation is not immediate, the solution can be concentrated under reduced pressure or cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified crystals in a vacuum oven.
Characterization:
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the appearance of a characteristic C=N (imine) stretching band and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the presence of all expected protons and carbons in the final structure. The chemical shift of the azomethine proton (-N=CH-) is a key diagnostic signal.
-
Mass Spectrometry (MS): Mass spectrometry should be used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of this compound derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer activity. A tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies, is recommended.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Hypothetical this compound Derivatives
| Compound ID | Derivative Structure | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HCT-116 |
| 2-CBH-01 | N'-(4-nitrobenzylidene)-2-chlorobenzohydrazide | 15.2 | 22.5 | 18.9 |
| 2-CBH-02 | N'-(salicylidene)-2-chlorobenzohydrazide | 8.7 | 12.1 | 9.5 |
| 2-CBH-03 | N'-(indol-3-ylmethylene)-2-chlorobenzohydrazide | 5.4 | 7.8 | 6.1 |
| Cisplatin | (Positive Control) | 5.8 | 8.2 | 7.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Mechanistic Studies
Compounds that exhibit significant cytotoxicity in the initial screening should be further investigated to elucidate their mechanism of action. This can involve a variety of assays to assess their effects on apoptosis, the cell cycle, and specific molecular targets.
Protocol 3: Annexin V-FITC/Propidium Iodide Apoptosis Assay
This assay is used to differentiate between viable, apoptotic, and necrotic cells.[4]
Materials:
-
Cancer cells
-
Synthesized compound of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Interpretation of Results:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Visualizing the Research Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel anticancer compounds from this compound.
Caption: Experimental workflow for developing anticancer agents from this compound.
Part 4: Potential Mechanisms of Action and Future Directions
Hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II, disruption of microtubule polymerization, and chelation of intracellular metal ions.[5] Furthermore, the introduction of different substituents on the aldehyde-derived portion of the Schiff base can modulate the compound's activity and target specificity. For instance, incorporating moieties known to interact with specific kinases or cellular receptors could lead to the development of targeted therapies.
The logical progression from initial in vitro findings would be to investigate the most promising compounds in more complex biological systems.
Caption: Developmental progression of a novel anticancer compound.
The exploration of this compound as a precursor for novel anticancer agents offers a promising avenue for drug discovery. The synthetic accessibility of its derivatives, coupled with the diverse biological activities reported for the broader class of hydrazones, provides a strong rationale for further investigation. By following the protocols and workflows outlined in this guide, researchers can systematically synthesize, characterize, and evaluate new chemical entities with the potential to contribute to the next generation of cancer therapeutics.
References
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). ACS Omega. [Link]
- synthesis, characterization, cytotoxicity and antimicrobial studies of schiff base derived from 2-aminobenzoic acid and benzaldehyde and its cu(ii) and zn(ii) complexes. (n.d.). FUDMA JOURNAL OF SCIENCES (FJS). [Link]
- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed. [Link]
- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (n.d.).
- Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole. (2021). International Journal of Organic Chemistry. [Link]
- Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. (n.d.).
- Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). Molecules. [Link]
- Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2018).
- Design and synthesis of novel anticancer and antifibrosis compounds. (n.d.). ProQuest. [Link]
- Design, Synthesis, and Structural Characterization of Novel Diazaphenothiazines with 1,2,3-Triazole Substituents as Promising Antiproliferative Agents. (n.d.). International Journal of Molecular Sciences. [Link]
- Cytotoxic Activity of Schiff Bases and Their Complexes. (n.d.).
- Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)
- Synthesis and Characterization of New Derivatives of (E/Z)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. (2024). Preprints.org. [Link]
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- Characterization of Complexes Synthesized Using Schiff Base Ligands and Their Screening for Toxicity Two Fungal and One Bacteria. (2014). SciSpace. [Link]
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]
- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). PubMed. [Link]
- Design, synthesis and biological evaluation of thiosemicarbazones, hydrazinobenzothiazoles and arylhydrazones as anticancer agents with a potential to overcome multidrug resistance. (2016). PubMed. [Link]
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules. [Link]
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of thiosemicarbazones, hydrazinobenzothiazoles and arylhydrazones as anticancer agents with a potential to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Evaluation of N'-Arylidene-2-chlorobenzohydrazides
Introduction: The Versatile Hydrazone Scaffold in Medicinal Chemistry
Hydrazones, characterized by the azometine group (>C=N-NH-C(=O)-), are a cornerstone of modern medicinal chemistry.[1] Their synthetic accessibility and the structural diversity that can be achieved through the condensation of hydrazides with various aldehydes and ketones make them a privileged scaffold in drug discovery.[2][3] The resulting N'-arylidene-hydrazides have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[3][4]
This guide focuses on a specific, yet highly potent, subclass: N'-arylidene-2-chlorobenzohydrazides. The incorporation of the 2-chlorobenzoyl moiety often imparts distinct electronic and steric properties that can modulate the biological activity of the resulting hydrazone. These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of this promising class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their formation, provide detailed, field-proven protocols for their synthesis and purification, and outline standardized methods for assessing their therapeutic potential.
The Chemistry of Hydrazone Formation: A Mechanistic Overview
The synthesis of N'-arylidene-2-chlorobenzohydrazides proceeds via a classic acid-catalyzed nucleophilic addition-elimination reaction between 2-chlorobenzohydrazide and an aromatic aldehyde.[5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation of the Aldehyde: In the presence of an acid catalyst, the carbonyl oxygen of the aromatic aldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, being a potent nucleophile, attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom of the former carbonyl group.
-
Dehydration: The intermediate then undergoes dehydration, where a molecule of water is eliminated, leading to the formation of the stable C=N double bond characteristic of the hydrazone.
The reaction is generally reversible, and the removal of water can be a key factor in driving the equilibrium towards the product.
Caption: General workflow for the synthesis of N'-Arylidene-2-chlorobenzohydrazide.
Experimental Protocols: Synthesis and Characterization
The following protocols provide a robust framework for the synthesis and characterization of N'-arylidene-2-chlorobenzohydrazides.
Protocol 1: General Synthesis of N'-Arylidene-2-chlorobenzohydrazides
This protocol describes a reliable method for the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with gentle warming.
-
In a separate beaker, dissolve the aromatic aldehyde (1.0 equivalent) in absolute ethanol.
-
Add the aldehyde solution to the hydrazide solution with continuous stirring.
-
Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Purification by Recrystallization:
For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.[6]
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and dry them thoroughly.
Protocol 2: Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compounds.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet of the solid sample or use an ATR accessory.
-
Key Vibrational Frequencies:
-
N-H stretch: A sharp band in the region of 3100-3300 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹.
-
C=N stretch (Azomethine): A characteristic band in the range of 1590-1620 cm⁻¹.[7]
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: A band in the lower frequency region, typically around 750 cm⁻¹.
-
| Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H (stretch) | 3100-3300 |
| C=O (Amide I) | 1640-1680 |
| C=N (Azomethine) | 1590-1620 |
| Aromatic C=C | 1450-1600 |
| C-Cl | ~750 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR Spectroscopy:
-
-NH- proton: A singlet in the downfield region, typically between δ 11.0 and 12.0 ppm.[8]
-
-N=CH- proton (Azomethine): A singlet between δ 8.0 and 9.0 ppm.[8]
-
Aromatic protons: Multiplets in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution of the aromatic rings.
-
-
¹³C NMR Spectroscopy:
-
C=O (Amide carbonyl): A signal around δ 160-170 ppm.
-
C=N (Azomethine carbon): A signal in the region of δ 140-150 ppm.
-
Aromatic carbons: Multiple signals between δ 110 and 150 ppm.
-
C. Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
-
Analysis: The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺, confirming the molecular weight of the synthesized compound. The fragmentation pattern can provide further structural information. The presence of the chlorine isotope peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak is a characteristic feature.[9]
Protocols for Biological Evaluation
The diverse biological activities of N'-arylidene-2-chlorobenzohydrazides necessitate a range of assays to elucidate their therapeutic potential.
Protocol 3: Antimicrobial Activity Screening
The following protocols are standard methods for assessing the antibacterial and antifungal properties of the synthesized compounds.[10]
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11]
-
Materials: Sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, standardized microbial inoculum (0.5 McFarland), compound stock solution in DMSO, positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi), and a negative control (broth with DMSO).
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth directly in the 96-well plates.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[11]
-
B. Agar Disk Diffusion Method (Qualitative Screening)
This is a preliminary qualitative assay to screen for antimicrobial activity.[10]
-
Materials: Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, sterile paper discs (6 mm), standardized microbial inoculum, compound solution, positive and negative controls.
-
Procedure:
-
Inoculate the agar plates evenly with the microbial suspension.
-
Aseptically place sterile paper discs onto the agar surface.
-
Apply a known concentration of the compound solution to the discs.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.[10]
-
Protocol 4: In Vitro Anticonvulsant Activity Screening
The Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are widely used primary screening models for anticonvulsant activity.[4][12]
-
Animal Model: Swiss albino mice are commonly used.
-
MES Test:
-
Administer the test compound intraperitoneally (i.p.).
-
After a specified time, subject the animals to an electrical stimulus via corneal electrodes.
-
The ability of the compound to prevent the tonic hind limb extension phase of the seizure is considered a positive result.[12]
-
-
scPTZ Test:
-
Administer the test compound (i.p.).
-
After a certain period, inject a convulsant dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset of clonic seizures. The absence of seizures within a specified time frame indicates anticonvulsant activity.[4]
-
Protocol 5: In Vitro Antitubercular Activity Assay
The Microplate Alamar Blue Assay (MABA) is a common and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.[13]
-
Materials: 96-well plates, Middlebrook 7H9 broth supplemented with OADC, Mycobacterium tuberculosis H37Rv strain, Alamar Blue reagent, positive control drug (e.g., isoniazid).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add the M. tuberculosis inoculum to each well.
-
Incubate the plates for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
-
Caption: Workflow for the biological evaluation of synthesized compounds.
Conclusion and Future Perspectives
The reaction of this compound with aromatic aldehydes provides a facile and efficient route to a library of N'-arylidene-2-chlorobenzohydrazides with significant potential for drug discovery. The protocols outlined in this guide offer a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of these compounds. The versatility of the hydrazone scaffold, combined with the electronic properties of the 2-chlorobenzoyl moiety, makes this class of compounds a rich area for further investigation. Future work could focus on expanding the library of derivatives with diverse aromatic aldehydes, exploring their mechanisms of action, and optimizing their pharmacokinetic properties to develop novel therapeutic agents.
References
- BenchChem. (2025).
- Red Flower Publications. (n.d.). Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Hydrazones from 2-(4-(Dimethylamino)phenyl)
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- El-Shaieb, K. M., Ameen, M. A., Abdel-Latif, F. F., & Mohamed, A. H. (2012). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
- Molecules. (2007).
- PubMed Central. (2007).
- PubChem. (n.d.). This compound.
- Küçükgüzel, Ş. G., & Çıkla, B. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(9), 1891–1922.
- Der Pharma Chemica. (2016).
- Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes.
- Preprints.org. (2024). Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)
- MDPI. (2022).
- Der Pharma Chemica. (2016).
- ResearchGate. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study.
- Arabian Journal of Chemistry. (2022).
- Preprints.org. (2024). Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)
- CUNY. (n.d.).
- NIST. (n.d.). 2-Chlorobenzoic acid hydrazide. NIST WebBook.
- ResearchGate. (n.d.). FIGURE 8.
- CUNY Academic Commons. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- ResearchGate. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors.
- ResearchGate. (n.d.). The 1 H-NMR spectrum of compound (C2). Synthesis of 3-chloro-N'-(Arylidene) benzo[b]thiophene-2-carbohydrazide (C3).
- ResearchGate. (2008).
- ResearchGate. (n.d.). The 1 H-NMR spectrum of compound (C2). Synthesis of 3-chloro-N'-(Arylidene) benzo[b]thiophene-2-carbohydrazide (C3).
- ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.
- Pharmacy Education. (2022). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
- Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.
- RSC Publishing. (2024). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase.
- BenchChem. (2025).
- De Gruyter. (2012). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
- ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- MDPI. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- BenchChem. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand.
- Ataman Kimya. (n.d.). ORTHO CHLOROBENZALDEHYDE.
- ResearchGate. (2012). ChemInform Abstract: Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
- ResearchGate. (n.d.). Optimization of conditions in the reaction of 4-chlorobenzaldehyde (1).
- PubMed. (2017).
- National Institutes of Health. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, in vivo and in silico evaluation of phenacyl triazole hydrazones as new anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. preprints.org [preprints.org]
- 9. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rfppl.co.in [rfppl.co.in]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
Metal Complexes of 2-Chlorobenzohydrazide: A Guide to Synthesis, Characterization, and Application
This document provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of metal complexes derived from 2-Chlorobenzohydrazide. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, inorganic chemistry, and drug development. The information herein is curated to provide both foundational knowledge and practical, field-proven methodologies.
Introduction: The Versatility of Hydrazide-Based Metal Complexes
Hydrazides and their derivatives, such as hydrazones, are a class of organic compounds that have garnered significant attention in coordination chemistry. Their ability to act as versatile chelating agents, coordinating with a wide range of metal ions through oxygen and nitrogen donor atoms, makes them ideal ligands for the synthesis of stable metal complexes. The resulting coordination compounds often exhibit enhanced biological activities compared to the free ligands, a phenomenon explained by Overtone's concept and Tweedy's chelation theory.
This compound, as a ligand, presents a compelling scaffold for the development of novel metal-based therapeutic agents. The presence of the chloro-substituent on the phenyl ring can modulate the lipophilicity and electronic properties of the resulting metal complexes, potentially influencing their membrane permeability and interaction with biological targets. This guide will delve into the practical aspects of working with these promising compounds.
Part 1: Synthesis and Characterization
The synthesis of metal complexes of this compound is a straightforward process, typically involving the reaction of the hydrazide ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Protocol 1: Synthesis of this compound Ligand
Objective: To synthesize the this compound ligand from 2-chlorobenzoic acid.
Materials:
-
2-Chlorobenzoic acid
-
Methanol
-
Concentrated Sulfuric acid (catalytic amount)
-
Hydrazine hydrate (80%)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Esterification: In a round-bottom flask, dissolve 2-chlorobenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours to convert the carboxylic acid to its methyl ester, methyl 2-chlorobenzoate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Hydrazinolysis: To the resulting methyl 2-chlorobenzoate, add an excess of 80% hydrazine hydrate and methanol.
-
Reflux the mixture for 8-10 hours.
-
Upon cooling, a solid precipitate of this compound will form.
-
Filter the solid, wash with cold methanol, and dry in a desiccator.
-
Recrystallize the product from a suitable solvent like ethanol to obtain pure crystals.
Protocol 2: General Synthesis of Transition Metal Complexes of this compound
Objective: To synthesize metal complexes of this compound with various transition metals (e.g., Co(II), Ni(II), Cu(II)).
Materials:
-
This compound
-
Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Ethanol or Methanol
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Dissolve a specific molar amount of this compound in hot ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the corresponding metal salt in the same solvent. The molar ratio of ligand to metal is typically 2:1.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filter the resulting solid complex, wash with cold solvent, and dry in a vacuum desiccator over anhydrous CaCl₂.
Figure 1: General workflow for the synthesis of this compound metal complexes.
Characterization of the Metal Complexes
To confirm the successful synthesis and determine the structure of the metal complexes, the following characterization techniques are typically employed:
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.
-
Molar Conductance: To determine the electrolytic nature of the complexes. Low conductance values in a non-coordinating solvent like DMF or DMSO suggest a non-electrolytic nature.
-
Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons in the central metal ion.[1][2]
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O (amide I) and NH₂ groups of the hydrazide upon complexation indicates their involvement in bonding to the metal ion.[3][4]
-
Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules.
| Technique | Expected Observations for this compound Metal Complexes |
| Molar Conductance | Low values in non-coordinating solvents, indicating non-electrolytic nature. |
| Magnetic Susceptibility | Paramagnetic for Co(II), Ni(II), and Cu(II) complexes, with magnetic moments corresponding to their respective geometries (e.g., octahedral or tetrahedral). |
| IR Spectroscopy | Shift of the ν(C=O) band to a lower wavenumber and changes in the ν(NH₂) bands upon complexation, indicating coordination through the carbonyl oxygen and the amino nitrogen.[3] |
| UV-Vis Spectroscopy | d-d transition bands in the visible region, characteristic of the specific metal ion and its coordination environment. |
| TGA | Weight loss at lower temperatures corresponding to the loss of water molecules, followed by decomposition of the organic ligand at higher temperatures. |
Part 2: Applications of this compound Metal Complexes
Metal complexes of hydrazides and their Schiff base derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion can enhance the therapeutic potential of the organic ligand.
Application Note 1: Antimicrobial Activity
Metal complexes of this compound and its derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The increased lipophilicity of the complexes upon chelation is believed to facilitate their penetration through the microbial cell membrane.
Objective: To assess the in vitro antimicrobial activity of the synthesized metal complexes against selected bacterial and fungal strains.
Materials:
-
Synthesized metal complexes and the free ligand
-
Dimethyl sulfoxide (DMSO)
-
Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile cork borer
Procedure:
-
Preparation of Media: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar plates.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Sample Preparation: Dissolve the synthesized complexes and the free ligand in DMSO to a known concentration (e.g., 1 mg/mL).
-
Loading: Add a fixed volume (e.g., 100 µL) of each sample solution into the respective wells. Also, add DMSO as a negative control and the standard drug as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.[5][6][7][8]
Figure 2: Workflow for the Agar Well Diffusion antimicrobial assay.
Application Note 2: Anticancer Activity
The development of new anticancer agents with improved efficacy and reduced side effects is a critical area of research. Metal complexes, including those of hydrazides, are being extensively investigated for their cytotoxic effects against various cancer cell lines.[9][10][11]
Objective: To determine the cytotoxic activity of the synthesized metal complexes against a cancer cell line.
Materials:
-
Synthesized metal complexes and the free ligand
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add a specific volume (e.g., 20 µL) of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11][12][13]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Figure 3: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Application Note 3: Catalytic Applications
Transition metal complexes are widely used as catalysts in various organic transformations due to their ability to exist in multiple oxidation states and coordinate with organic substrates. Hydrazone-based metal complexes have shown catalytic activity in reactions such as oxidation and condensation.[14][15]
Objective: To evaluate the catalytic activity of the synthesized metal complexes in an oxidation reaction (e.g., oxidation of an alcohol to an aldehyde or ketone).
Materials:
-
Synthesized metal complex (catalyst)
-
Substrate (e.g., benzyl alcohol)
-
Oxidant (e.g., hydrogen peroxide)
-
Solvent (e.g., acetonitrile)
-
Reaction vessel with a condenser
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
In a reaction vessel, dissolve the substrate in the chosen solvent.
-
Add a catalytic amount of the synthesized metal complex.
-
Slowly add the oxidant to the reaction mixture while stirring.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Upon completion of the reaction, quench the reaction and extract the product.
-
Calculate the conversion of the substrate and the selectivity for the desired product.
Conclusion
The metal complexes of this compound represent a promising class of compounds with potential applications in medicinal and materials chemistry. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these complexes. The inherent versatility of the hydrazide ligand, coupled with the diverse properties of transition metals, opens up a vast chemical space for the design and development of novel compounds with tailored functionalities. Further research into the structure-activity relationships of these complexes will undoubtedly lead to the discovery of new and effective therapeutic and catalytic agents.
References
- Anticancer and antimicrobial activity of new copper (II) complexes. (n.d.). PubMed.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Patil, K. C. (n.d.). Metal-hydrazine complexes as precursors to oxide materials. Indian Academy of Sciences.
- Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. (n.d.). Arabian Journal of Chemistry.
- Infrared spectra data (cm) of the hydrazones and their mixed metal (II) complexes. (n.d.). ResearchGate.
- Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. (n.d.). PubMed.
- Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. (n.d.). Journal of Research in Chemistry.
- Anticancer activity of Ni(ii) and Zn(ii) complexes based on new unsymmetrical salophen-type ligands: synthesis, characterization and single-crystal X-ray diffraction. (n.d.). Dalton Transactions (RSC Publishing).
- physico-chemical characterization and antimicrobial activity of copper(ii) complexes with 2-amino and 2-methylbenzimidazole derivatives. (n.d.). Semantic Scholar.
- Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. (n.d.). Redalyc.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Aroylhydrazone Cu(II) Complexes in keto Form: Structural Characterization and Catalytic Activity towards Cyclohexane Oxidation. (2019, July 25). MDPI.
- Antitumor effects of novel nickel–hydrazone complexes in lung cancer cells. (n.d.). New Journal of Chemistry (RSC Publishing).
- MTT Cell Assay Protocol. (n.d.).
- synthesis and characterization of cobalt(ii) complex of benzoic acid hydrazide. (n.d.). Golden Gate International College.
- Magnetic Susceptibility Data for Metal(II) Complexes. (n.d.). ResearchGate.
- The antimicrobial and antibiofilm activities of copper(II) complexes. (n.d.). PubMed.
- Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (n.d.). Oriental Journal of Chemistry.
- Synthesis, Characterisation and Antimicrobial Study of Cobalt (II) Complex of a Schiff Base Derived from Isonicotinic acid Hydra. (2020, October 16). International Journal of Pharmaceutical Sciences Review and Research.
- The Antimicrobial Efficacy of Copper Complexes: A Review. (2025, May 16). PMC.
- Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. (n.d.). MDPI.
- Synthesis and Characterization of Cobalt(II) Complexes with Hemilabile P^N Donor Ligands. (2025, August 6). ResearchGate.
- This compound. (n.d.). PubChem.
- Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles. (2023, October 28). NIH.
- SYNTHESIS AND CHARACTERIZATION OF COBALT ( II ) COMPLEX OF BENZOIC ACID HYDRAZIDE. (n.d.). Semantic Scholar.
- Structural and biological characterization of anticancer nickel(II) bis(benzimidazole) complex. (2021, February 12). PubMed.
- In vitro and in vivo anticancer activity of nickel (II) tetraazamacrocyclic diperchlorate complex, [(Ni-Me8[16]diene)(ClO4)2] against ehrlich ascites carcinoma (EAC) and MCF7 cells. (2025, May 23). PMC.
- Synthesis, Characterization and Studies Antibacterial Activity of Iron and Zinc Metal Complexes derived from Sulfamethoxazole. (n.d.). Federal University Dutse.
- In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. (2022, October 3). PubMed.
- Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (n.d.). Chemical Science (RSC Publishing).
- Magnetic Susceptibility Data of Metal(II) Schiff base Complexes. (n.d.). ResearchGate.
- Characterization of Complexes Synthesized Using Schiff Base Ligands and Their Screening for Toxicity Two Fungal. (2014, May 9). Semantic Scholar.
- WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013, September 18).
- Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024, December 5). PubMed Central.
- Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022, March 30). MDPI.
- APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT. (n.d.).
- Agar Well Diffusion Method Protocol. (n.d.). AWS.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
- Magnetic susceptibility data of the mixed metal (II) complexes. (n.d.). ResearchGate.
- ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. (2025, August 5). ResearchGate.
- Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistryjournal.net [chemistryjournal.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones | Semantic Scholar [semanticscholar.org]
Synthesis of 1,3,4-Oxadiazoles from 2-Chlorobenzohydrazide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, with a specific focus on methodologies commencing with 2-chlorobenzohydrazide. The protocols and explanations are designed to be a practical resource for researchers in organic synthesis and drug discovery.
The Ascendancy of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[3] Consequently, 1,3,4-oxadiazole derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[4][5]
Strategic Pathways to 1,3,4-Oxadiazole Synthesis
The construction of the 1,3,4-oxadiazole ring can be achieved through several synthetic routes. The most prevalent and versatile methods often involve the cyclization of hydrazide derivatives. Key strategies include:
-
Cyclodehydration of Diacylhydrazines: This classic approach involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate, typically promoted by a dehydrating agent.
-
Oxidative Cyclization of N-Acylhydrazones: Condensation of an acid hydrazide with an aldehyde yields an N-acylhydrazone, which can then undergo oxidative cyclization to form the 1,3,4-oxadiazole ring.
-
One-Pot Synthesis from Carboxylic Acids and Hydrazides: To streamline the synthetic process, one-pot methodologies have been developed where a carboxylic acid and a hydrazide are reacted in the presence of a coupling agent and a cyclizing agent.[2][3]
The choice of synthetic route often depends on the desired substitution pattern on the oxadiazole ring and the availability of starting materials. For the purpose of this guide, we will focus on the practical and widely applicable approach of reacting this compound with various carboxylic acids or their derivatives.
Core Synthesis Protocol: 2-Substituted-5-(2-chlorophenyl)-1,3,4-oxadiazoles
This section details a robust and adaptable protocol for the synthesis of a series of 2-substituted-5-(2-chlorophenyl)-1,3,4-oxadiazoles, a class of compounds with potential therapeutic applications.
Workflow Overview
The general workflow for the synthesis of 2-substituted-5-(2-chlorophenyl)-1,3,4-oxadiazoles from this compound is depicted below.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-aryl-5-(2-chlorophenyl)-1,3,4-oxadiazoles via a one-pot reaction of this compound and various aromatic carboxylic acids using phosphorus oxychloride (POCl₃) as both a condensing and cyclodehydrating agent.[1]
Materials:
-
This compound
-
Substituted aromatic carboxylic acids (e.g., 4-nitrobenzoic acid, 4-chlorobenzoic acid, 4-methylbenzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous suitable solvent (e.g., toluene, xylene, or neat POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol or methanol for recrystallization
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and the desired substituted aromatic carboxylic acid (1 equivalent).
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents, which can also serve as the solvent) to the flask under a fume hood. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of POCl₃ or the solvent used) and maintain the reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This will quench the excess POCl₃.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Isolation of Product: The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize it from a suitable solvent, such as ethanol or methanol, to obtain the pure 2-substituted-5-(2-chlorophenyl)-1,3,4-oxadiazole.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7]
Key Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the synthesis of various 2-substituted-5-(2-chlorophenyl)-1,3,4-oxadiazoles.
| R-group on Carboxylic Acid | Reaction Time (hours) | Solvent | Recrystallization Solvent | Typical Yield (%) |
| 4-Nitrophenyl | 4-6 | POCl₃ (neat) | Ethanol | 75-85 |
| 4-Chlorophenyl | 3-5 | Toluene | Methanol | 80-90 |
| 4-Methylphenyl | 2-4 | Xylene | Ethanol/Water | 85-95 |
| Phenyl | 3-5 | POCl₃ (neat) | Ethanol | 80-90 |
Mechanistic Insights
The formation of the 1,3,4-oxadiazole ring in this reaction proceeds through a well-established mechanism.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsm.com [ijpsm.com]
- 6. eprints.utar.edu.my [eprints.utar.edu.my]
- 7. impactfactor.org [impactfactor.org]
Application Notes & Protocols: A Multi-faceted Approach to the Analytical Characterization of 2-Chlorobenzohydrazide and its Products
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the robust characterization of 2-Chlorobenzohydrazide (C₇H₇ClN₂O), a key intermediate in pharmaceutical and chemical synthesis.[1] Ensuring the identity, purity, and quality of this compound is paramount for the integrity of downstream products and for regulatory compliance. We present an integrated approach utilizing orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. All protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
Introduction: The Analytical Imperative for this compound
This compound is a foundational building block used in the synthesis of a variety of biologically active molecules.[1] Its molecular structure, featuring a reactive hydrazide functional group and a chlorinated benzene ring, makes it versatile but also susceptible to specific impurities and degradation pathways. Therefore, a rigorous analytical control strategy is not merely a quality check but a critical component of process development and product safety.
The objective of this guide is to provide a suite of validated analytical procedures that, when used in concert, provide an unambiguous profile of this compound, covering its identity, purity, and the profile of any related substances. The methods described are designed to be robust and transferable, forming a solid basis for quality control (QC) release testing, stability studies, and regulatory submissions.[4][5]
Chromatographic Methods: Quantifying Purity and Profiling Impurities
Chromatographic techniques are the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. They excel at separating the main component from process-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like this compound. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.[6][7] This method is highly effective for resolving the parent compound from both more polar and less polar impurities. The inclusion of an acid modifier (e.g., phosphoric or formic acid) in the mobile phase is critical; it protonates the hydrazide moiety, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.[6]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions: The following parameters provide a robust starting point and should be optimized and validated for the specific system.
Parameter Recommended Setting Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Phosphoric Acid in Water Mobile Phase B Acetonitrile Gradient Program 0-2 min: 90% A; 2-20 min: 90% to 10% A; 20-25 min: 10% A; 25.1-30 min: 90% A Flow Rate 1.0 mL/min Detection Wavelength 230 nm Injection Volume 10 µL Column Temperature 30 °C -
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Perform five replicate injections of the standard solution to check for system suitability (see Section 5).
-
Inject the sample solution in duplicate.
-
-
Data Processing: Calculate the purity using the area percent method. For assay calculation, compare the peak area of the sample to that of the reference standard.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar nature and limited thermal stability of the hydrazide group, direct injection of this compound can lead to poor peak shape and degradation. Derivatization is therefore highly recommended.[8] Silylation, for example, with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydrazide moiety with non-polar trimethylsilyl (TMS) groups.[9] This significantly increases the compound's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern.[10]
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Chromatographic Conditions:
Parameter Recommended Setting Column DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film) Carrier Gas Helium at 1.0 mL/min (constant flow) Injector Temperature 250 °C Injection Mode Split (20:1) Oven Program Initial 100 °C, hold 2 min; Ramp 15 °C/min to 280 °C, hold 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV Scan Range 40-500 m/z -
Analysis: Inject the derivatized sample. Identify peaks by comparing the acquired mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.[10][11]
Spectroscopic Methods: Unambiguous Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure and identity of the compound, which is a regulatory requirement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation.[12][13] ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, the aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the four protons on the benzene ring, and the hydrazide protons (-CONHNH₂ ) will appear as distinct, exchangeable signals.[14] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it effectively dissolves the analyte and its polar functional groups, allowing for the observation of labile N-H protons.[14]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse sequence, spectral width of -2 to 12 ppm, 16-32 scans.
-
¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30), spectral width of 0 to 200 ppm, 1024 or more scans.
-
-
Data Interpretation: Analyze chemical shifts, integration values, and coupling patterns to confirm the structure.
Expected NMR Data (in DMSO-d₆):
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -NH₂ | ~4.5 (broad singlet, 2H) | - |
| -CONH- | ~9.9 (broad singlet, 1H) | - |
| Aromatic C-H | ~7.3 - 7.6 (multiplet, 4H) | ~127 - 132 |
| Aromatic C-Cl | - | ~129 |
| Aromatic C-CO | - | ~133 |
| C=O | - | ~165 |
Note: Exact chemical shifts can vary slightly based on concentration and instrument.[15][16]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17] The spectrum of this compound will show characteristic absorption bands for the N-H stretches of the hydrazide, the C=O (Amide I) stretch, and the N-H bend (Amide II), as well as bands for the aromatic ring and the C-Cl bond.[18] Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires no sample preparation.
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
-
Data Interpretation: Identify the characteristic peaks and compare them to a reference spectrum.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 3180 | N-H stretching (hydrazide) |
| ~1640 | C=O stretching (Amide I) |
| ~1570 | N-H bending (Amide II) |
| 1600 - 1450 | C=C aromatic ring stretching |
| ~750 | C-Cl stretching |
Reference data from NIST and PubChem databases.[18][19][20]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Causality: MS provides the molecular weight of the analyte and offers structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z 170.[10][20] A crucial diagnostic feature is the presence of an M+2 peak at m/z 172 with a relative intensity of approximately one-third that of the molecular ion peak. This 3:1 isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl).[21]
Expected Mass Spectrometry Fragments (Electron Ionization):
| m/z | Assignment |
| 170/172 | [M]⁺, Molecular Ion |
| 139/141 | [M - NHNH₂]⁺, loss of hydrazinyl radical |
| 111/113 | [C₆H₄Cl]⁺, chlorophenyl cation |
Data sourced from the NIST Mass Spectrometry Data Center.[10]
Method Validation: Ensuring Trustworthiness and Reliability
A fully characterized analytical method is not complete until it has been validated to demonstrate it is fit for its intended purpose.[5][22] Validation must be performed according to established guidelines, such as ICH Q2(R2).[23][24] For the HPLC purity method, the following parameters are critical.
Key Validation Parameters (ICH Q2(R2)):
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities, degradants, etc. | Peak purity analysis (PDA), no co-elution at the principal peak. |
| Linearity | To demonstrate a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOQ/LOD | The lowest amount of analyte that can be reliably quantified/detected. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate, pH, etc., are varied. |
Acceptance criteria should be defined in the validation protocol.[25]
Caption: Inter-relationships of key analytical method validation parameters.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-faceted strategy that combines the quantitative power of chromatography with the definitive structural confirmation of spectroscopy. The HPLC and GC-MS methods provide robust tools for assessing purity and identifying related substances, while NMR, FTIR, and MS confirm the molecule's identity and structure. By grounding these protocols in the principles of scientific causality and regulatory validation guidelines, researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible data, safeguarding the quality and integrity of their final products.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Vertex AI Search. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- U.S. Food and Drug Administration. (2015).
- International Council for Harmonisation. (2023).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79883, this compound.
- National Institute of Standards and Technology. (n.d.). 2-Chlorobenzoic acid hydrazide. In NIST Chemistry WebBook.
- mzCloud. (2015). 2 Chlorobenzhydrazide.
- ResearchGate. (2024). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.
- PubMed. (2024). Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- ResearchGate. (2025).
- ResearchGate. (n.d.). FTIR spectrum of 2-chlorobenzaldehyde.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Amino-6-chlorobenzoyl Chloride Reaction Mixtures.
- BenchChem. (2025).
- BenchChem. (2025).
- Smolecule. (n.d.). Buy this compound | 5814-05-1.
- ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives.
- ResearchGate. (n.d.). GC/MS chromatogram of field analyzed sample.
- ChemicalBook. (n.d.). 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum.
- National Institute of Standards and Technology. (n.d.). 2-Chlorobenzoic acid hydrazide. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 2-Chlorobenzoic acid hydrazide. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4-Chlorobenzhydrazide [FTIR] - Spectrum.
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole.
- ResearchGate. (2025).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- National Institute of Standards and Technology. (n.d.). 4-Chlorobenzoic acid hydrazide. In NIST Chemistry WebBook.
- CovaChem. (n.d.). GC Derivatization Reagents for Gas Chromatography.
- Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
Sources
- 1. Buy this compound | 5814-05-1 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. covachem.com [covachem.com]
- 10. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 11. mzCloud – 2 Chlorobenzhydrazide [mzcloud.org]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 20. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. fda.gov [fda.gov]
- 23. qbdgroup.com [qbdgroup.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: A Guide to the Synthesis of Bioactive Hydrazones from 2-Chlorobenzohydrazide
Introduction: The Significance of the Hydrazone Scaffold in Modern Drug Discovery
The hydrazone moiety (-CO-NH-N=CH-) represents a privileged structural class in medicinal chemistry, underpinning the development of a vast array of therapeutic agents.[1] Compounds incorporating this versatile scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[2][3][4] Their significance is further amplified by their application as pH-sensitive linkers in advanced drug delivery systems, such as antibody-drug conjugates (ADCs), which exploit the acidic environment of tumor cells to trigger localized drug release.[5][6]
2-Chlorobenzohydrazide serves as an exemplary starting material for the construction of novel hydrazone libraries.[7] Its commercial availability and straightforward reactivity make it an ideal building block for researchers aiming to synthesize and screen new chemical entities for biological activity. This document provides a comprehensive guide to the synthesis of N'-aryl/alkylidene-2-chlorobenzohydrazides through a robust and reproducible protocol, grounded in established chemical principles. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, and outline the essential characterization techniques required to validate the synthesis of these high-value compounds.
The Chemistry of Hydrazone Formation: A Mechanistic Overview
The synthesis of hydrazones from hydrazides and carbonyl compounds (aldehydes or ketones) is a classic condensation reaction.[5] It proceeds via a nucleophilic addition-elimination mechanism, which is typically catalyzed by a small amount of acid.[8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of the this compound, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[10]
-
Proton Transfer: A series of rapid proton transfers occurs. The negatively charged oxygen is protonated, and the positively charged nitrogen is deprotonated, leading to a neutral amino-alcohol intermediate.
-
Elimination of Water: The hydroxyl group on the intermediate is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequently, the lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone.[11]
The reaction rate is pH-dependent. While acid catalysis is necessary to activate the carbonyl, excessively acidic conditions (pH < 3-4) will protonate the hydrazine nucleophile, rendering it inactive.[12] Conversely, in basic conditions, the carbonyl group is not sufficiently activated. Therefore, the reaction is most efficient under mildly acidic conditions (pH 4-6), which provides a balance between carbonyl activation and nucleophile availability.[13]
Caption: Acid-catalyzed mechanism for hydrazone synthesis.
Experimental Protocol: Synthesis of N'-(Substituted-benzylidene)-2-chlorobenzohydrazide
This protocol provides a general and reliable method for synthesizing a wide range of hydrazones from this compound and various aromatic or aliphatic aldehydes.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound (C₇H₇ClN₂O) | ≥98% | Sigma-Aldrich |
| Substituted Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Acros Organics |
| Ethanol (C₂H₅OH), Absolute | ACS Grade | Fisher Chemical |
| Glacial Acetic Acid (CH₃COOH) | ACS Grade | VWR Chemicals |
| Deionized Water | N/A | In-house |
| Round-bottom flask (50 mL or 100 mL) | N/A | Pyrex |
| Reflux Condenser | N/A | Kimble |
| Magnetic Stirrer/Hotplate | N/A | IKA |
| Buchner Funnel and Flask | N/A | N/A |
| Filter Paper (e.g., Whatman No. 1) | N/A | Whatman |
| TLC Plates (Silica gel 60 F₂₅₄) | N/A | Merck |
| Melting Point Apparatus | N/A | Stuart |
Safety Precautions
-
This compound: May cause skin and serious eye irritation.[7] Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Aldehydes: Many aldehydes are irritants and sensitizers. Work in a well-ventilated fume hood.
-
Solvents: Ethanol is flammable. Ensure no open flames are present.
-
Acids: Glacial acetic acid is corrosive. Handle with care.
Step-by-Step Synthesis Procedure
-
Dissolution of Hydrazide: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.71 g, 10.0 mmol) in absolute ethanol (approx. 30 mL). Gentle warming may be required to achieve complete dissolution.
-
Addition of Aldehyde and Catalyst: To this clear solution, add the selected aldehyde (10.0 mmol, 1.0 eq.). For example, use benzaldehyde (1.06 g, 1.02 mL). Following the aldehyde addition, add 3-4 drops of glacial acetic acid to catalyze the reaction.[14]
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 2-4 hours.[15]
-
Isolation of Crude Product: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat source and allow it to cool to room temperature. Often, the product will begin to crystallize or precipitate out of the solution. The flask can be placed in an ice bath to maximize precipitation.[14]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol followed by cold deionized water to remove any unreacted starting materials and the acetic acid catalyst.
-
Drying: Dry the product either in a desiccator under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Purification (Recrystallization): For obtaining a highly pure product, recrystallization is recommended. Dissolve the crude solid in a minimum amount of hot ethanol.[12] If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry as described above.
Caption: General workflow for hydrazone synthesis and purification.
Product Characterization: Validating Structure and Purity
Thorough characterization is essential to confirm the identity and purity of the synthesized hydrazone. A combination of spectroscopic methods and physical property measurement is standard practice.
| Technique | Expected Observation for N'-(benzylidene)-2-chlorobenzohydrazide | Rationale |
| Melting Point | A sharp, defined melting point range. | A narrow melting range is indicative of high purity.[16] |
| FT-IR (cm⁻¹) | ~3200 (N-H stretch, amide), ~1660 (C=O stretch, amide), ~1600 (C=N stretch, imine), Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and hydrazide N-H₂ stretches. | Confirms the presence of key functional groups in the product and the absence of starting materials.[17] |
| ¹H NMR (δ, ppm) | ~11.5-12.0 (s, 1H, -CO-NH -), ~8.3-8.5 (s, 1H, -CH =N-), ~7.4-8.0 (m, 9H, Ar-H ). Disappearance of aldehyde proton (~9.5-10.0 ppm). | Provides a "fingerprint" of the proton environment, confirming the formation of the azomethine (-CH=N-) proton and amide N-H.[18] |
| ¹³C NMR (δ, ppm) | ~163 (Amide C =O), ~148 (Azomethine C =N), ~127-135 (Aromatic C ). | Confirms the carbon skeleton, including the characteristic downfield shifts for the amide carbonyl and imine carbons.[18] |
| Mass Spec. (MS) | [M+H]⁺ peak corresponding to the calculated molecular weight (e.g., for N'-(benzylidene)-2-chlorobenzohydrazide, C₁₄H₁₁ClN₂O, MW = 258.71; expect m/z ≈ 259.7). | Confirms the molecular weight of the synthesized compound, providing definitive evidence of its formation.[16] |
References
- Wikipedia. Hydrazone. [Link]
- Wahbeh, J., et al. (2019). The Use of Hydrazones for Biomedical Applications.
- Wahbeh, J. (2019). (Open Access)
- Unknown. (2022). Application of Hydrazones in Biomedical Research. AIP Publishing. [Link]
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review.
- Organic Chemistry Portal. Hydrazone synthesis. [Link]
- Kalia, J., & Raines, R. T. (2008).
- Liu, G., et al. (2024). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.
- Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. [Link]
- Newkome, G. R., & Fishel, D. L. (1970). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. Journal of Organic Chemistry. [Link]
- Dirksen, A., & Dawson, P. E. (2008).
- Aldaz, C. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. [Link]
- Unknown. (2026). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
- ChemTube 3D.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- LibreTexts Chemistry. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]
- Rashida, A., et al. (2012).
- Chemistry Learner.
- LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
- Ain, N. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives.
- Sharma, V. K., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Research Square. [Link]
- Wang, Y., & Zhang, J. (2018). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. [Link]
- Sharma, V. K., et al. (2025). (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
- Al-Amiery, A. A., et al. (2025). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.
- Unknown.
- El-Sayed, N. R., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. [Link]
- Al-Ostath, R. A. A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC - NIH. [Link]
- Unknown. Test for Aldehydes and Ketones. [Link]
- Wang, H., et al. (2020). Strategies for deoxygenation of aldehydes and ketones with hydrazine. a...
- Allery, C. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]
- Leah4sci. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Buy this compound | 5814-05-1 [smolecule.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jchr.org [jchr.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Chlorobenzohydrazide as a Versatile Intermediate for Novel Insect Growth Regulators
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Chlorobenzohydrazide as a pivotal intermediate in the synthesis of insect growth regulators (IGRs). While often discussed in the broader context of plant growth regulation, the primary and most impactful application of its derivatives is in plant protection through the targeted disruption of insect development. This document elucidates the scientific rationale, provides detailed synthesis and characterization protocols for a model IGR, and presents the necessary data and visualizations to support laboratory work. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep, actionable understanding of the topic.
Introduction: A Strategic Intermediate for Crop Protection
This compound (C₇H₇ClN₂O, CAS No: 5814-05-1) is a white crystalline organic compound that serves as a highly valuable and versatile building block in synthetic chemistry.[1][2][3] Characterized by a hydrazide functional group attached to a chlorobenzene ring, its reactivity makes it an ideal starting material for creating a diverse range of bioactive molecules.[4]
While the term "plant growth regulator" can refer to compounds that directly modify plant physiology (e.g., auxins, gibberellins), a critical aspect of ensuring plant health and productivity lies in protecting them from pests.[5][6] In this context, this compound is a key precursor for a class of compounds that regulate the growth of insects, not the plants themselves. These Insect Growth Regulators (IGRs), particularly those belonging to the benzoylurea and related classes, offer a more selective and environmentally conscious approach to pest management compared to traditional neurotoxic insecticides.[7][8] They function by interfering with unique biochemical pathways in insects, such as the synthesis of chitin, a process absent in vertebrates.[9][10]
This guide will focus on the synthesis of potent IGRs from this compound, detailing the mechanism of action and providing robust protocols for synthesis and analysis.
Section 1: The Scientific Rationale - Targeting Chitin Synthesis
1.1. The Indispensable Role of Chitin in Insects The primary mode of action for many IGRs derived from benzoyl-based precursors is the inhibition of chitin biosynthesis.[10] Chitin is a long-chain polymer of N-acetylglucosamine and is a crucial component of the insect exoskeleton (cuticle). This cuticle provides structural support, protection, and prevents desiccation. For an insect to grow, it must periodically shed its old cuticle and form a new, larger one in a process called molting. The precise and timely formation of a functional new cuticle is absolutely critical for survival.[8]
1.2. Mechanism of Action: Chitin Synthesis Inhibition Benzoylurea insecticides, a class of compounds structurally related to the molecules synthesized from this compound, are potent and specific inhibitors of the enzyme Chitin Synthase (CHS).[7][9][11]
The causal chain of events is as follows:
-
Ingestion: The IGR is consumed by the insect larva as it feeds on treated foliage.[8]
-
Inhibition of Chitin Synthase: The molecule specifically interferes with the final step of chitin biosynthesis, preventing the polymerization of UDP-N-acetylglucosamine monomers into chitin chains.[10][11]
-
Failed Molting: During the molting process, the larva is unable to form a new, stable cuticle. The malformed cuticle is thin and cannot withstand the internal pressure of the insect or the mechanical stresses of ecdysis (shedding).[9]
-
Lethality: This failure leads to the rupture of the malformed cuticle, loss of bodily fluids, or starvation, ultimately resulting in the death of the larva.[9][10]
This targeted mechanism provides excellent selectivity, as vertebrates do not possess chitin, making these compounds relatively safe for mammals, birds, and fish.[7]
Caption: Mechanism of Chitin Synthesis Inhibition by IGRs.
Section 2: Synthesis and Characterization Protocols
2.1. Rationale for Protocol Design To demonstrate the synthetic utility of this compound, we will synthesize a model IGR: 1-(2-Chlorobenzoyl)-4-(3,4-dichlorophenyl)semicarbazide . This molecule is a semicarbazide derivative, structurally analogous to benzoylurea insecticides. The synthesis involves a straightforward addition reaction between the nucleophilic terminal nitrogen of the hydrazide and the electrophilic carbon of an isocyanate. This protocol is designed to be robust and self-validating, incorporating purification and comprehensive characterization steps.
2.2. Protocol: Synthesis of 1-(2-Chlorobenzoyl)-4-(3,4-dichlorophenyl)semicarbazide
Materials & Reagents:
-
This compound (MW: 170.59 g/mol )
-
3,4-Dichlorophenyl isocyanate (MW: 188.00 g/mol )
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Hexanes (for washing)
-
Deionized Water
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.71 g (10.0 mmol) of this compound in 50 mL of anhydrous THF. Stir until fully dissolved.
-
Causality Note: Anhydrous solvent is critical to prevent the isocyanate from reacting with water, which would form an unstable carbamic acid and ultimately an unwanted diaryl urea impurity.
-
-
Reagent Addition: In a separate beaker, carefully dissolve 1.88 g (10.0 mmol) of 3,4-dichlorophenyl isocyanate in 25 mL of anhydrous THF. Add this solution dropwise to the stirring solution of this compound at room temperature over 15-20 minutes.
-
Causality Note: Dropwise addition helps to control the exothermic nature of the reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, fit the flask with a condenser and heat the mixture to a gentle reflux (approx. 65°C for THF) for 2-3 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase. The disappearance of the starting hydrazide spot indicates reaction completion.
-
Work-up & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator. The product will begin to precipitate as a white solid.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold THF (5-10 mL) followed by cold hexanes (20 mL) to remove any unreacted isocyanate and other soluble impurities.
-
Causality Note: Washing with a cold, less-polar solvent like hexanes ensures that the desired product remains as a solid while washing away more non-polar impurities.
-
-
Drying: Dry the white solid product under vacuum to a constant weight.
2.3. Protocol: Characterization and Quality Control
Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of structural information, creating a self-validating dataset.
-
Melting Point (MP):
-
Load a small amount of the dry product into a capillary tube.
-
Determine the melting point using a calibrated apparatus.
-
A sharp melting range (e.g., within 1-2°C) is indicative of high purity.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an ATR-FTIR spectrometer.
-
Expected Key Peaks:
-
~3300-3200 cm⁻¹: N-H stretching (multiple bands for different NH groups).
-
~1680-1640 cm⁻¹: C=O stretching (amide and urea carbonyls).
-
~1600-1450 cm⁻¹: C=C stretching (aromatic rings).
-
~800-700 cm⁻¹: C-Cl stretching.
-
-
-
¹H NMR Spectroscopy:
-
Dissolve ~10 mg of the product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Expected Signals (in DMSO-d₆):
-
δ 10.5-9.0 ppm: Multiple broad singlets corresponding to the three N-H protons.
-
δ 8.0-7.2 ppm: A complex multiplet pattern corresponding to the 7 aromatic protons on the two different phenyl rings.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of the product (e.g., 1 mg/mL in acetonitrile).
-
Analyze using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile).
-
Purity is determined by the area percentage of the main product peak. A purity of >98% is typically desired for bioassays.
-
Caption: Experimental Workflow for IGR Synthesis and Analysis.
Section 3: Data Presentation & Expected Results
Quantitative data for the starting material and the expected product are summarized below for easy reference and comparison against experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5814-05-1 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to slightly beige crystalline powder | [2][3] |
| Melting Point | 113-118 °C |[2][12] |
Table 2: Expected Data for 1-(2-Chlorobenzoyl)-4-(3,4-dichlorophenyl)semicarbazide
| Parameter | Expected Result |
|---|---|
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Melting Point | > 200 °C (decomposes) |
| IR Peaks (cm⁻¹) | ~3250 (N-H), ~1670 (C=O, amide), ~1650 (C=O, urea) |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.2 (s, 1H), 9.5 (s, 1H), 9.1 (s, 1H), 7.9-7.3 (m, 7H) |
| HPLC Purity | > 98% |
Section 4: Safety Precautions
Professional laboratory safety practices are mandatory when performing these protocols.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle with gloves, safety glasses, and a lab coat. Avoid inhaling dust.
-
Isocyanates (e.g., 3,4-Dichlorophenyl isocyanate): Highly toxic and potent respiratory sensitizers. All manipulations must be performed in a certified chemical fume hood. Use nitrile gloves, safety goggles, and a lab coat.
-
Solvents (THF, Acetonitrile): Flammable and volatile. Ensure all heating is done using a heating mantle (no open flames) in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before beginning work.
Conclusion
This compound stands out as a strategic and effective intermediate for the synthesis of advanced insect growth regulators. By targeting the unique and essential process of chitin biosynthesis, the resulting compounds provide a powerful tool for integrated pest management, contributing directly to plant protection and agricultural productivity. The protocols detailed herein offer a reliable and verifiable pathway for synthesizing and characterizing a model IGR, providing a solid foundation for researchers to explore this important class of molecules. Further derivatization of this core structure opens avenues for structure-activity relationship (SAR) studies aimed at developing next-generation IGRs with even greater potency and improved environmental profiles.
References
- Wikipedia. (2023). Benzoylurea insecticide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79883, this compound.
- ResearchGate. (2022). Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review.
- Douris, V., et al. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proceedings of the National Academy of Sciences, 113(51), 14692–14697.
- ChemBK. (2024). 2-Chlorobenzhydrazide.
- Journal of Environmental Biology. (2019). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control.
- Ahmad, S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1254.
Sources
- 1. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. Buy this compound | 5814-05-1 [smolecule.com]
- 5. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]
- 6. goldbio.com [goldbio.com]
- 7. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 8. jeb.co.in [jeb.co.in]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. 2-Chlorobenzhydrazide | 5814-05-1 [chemicalbook.com]
One-Pot Synthesis of Triazole Derivatives Using 2-Chlorobenzohydrazide: An Application Note and Protocol
Introduction: The Significance of Triazoles and the Efficiency of One-Pot Synthesis
Triazole derivatives are a cornerstone in modern medicinal chemistry and drug development.[1][2] These five-membered heterocyclic compounds, containing three nitrogen atoms, are key structural motifs in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antifungal, antimicrobial, anticancer, and antiviral properties.[1][3][4] The unique electronic characteristics and the ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore.[5]
Traditionally, the synthesis of substituted triazoles involves multi-step procedures that can be time-consuming, costly, and generate significant chemical waste. One-pot synthesis has emerged as a powerful strategy in green chemistry, offering a more efficient and sustainable alternative. By combining multiple reaction steps into a single, sequential process without the isolation of intermediates, one-pot synthesis reduces solvent consumption, purification steps, and overall reaction time, leading to higher yields and a more economical and environmentally friendly approach.
This application note provides a detailed protocol for a one-pot synthesis of a 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol from 2-Chlorobenzohydrazide. This method is an adaptation of established multi-step syntheses, optimized for a streamlined, single-pot procedure.
Mechanism of Action: A Cascade to the Triazole Core
The one-pot synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol from this compound proceeds through a cascade of reactions. The proposed mechanism involves the initial formation of a potassium dithiocarbazinate salt, followed by cyclization to an intermediate 1,3,4-oxadiazole, which then undergoes recyclization in the presence of hydrazine hydrate to yield the final triazole product.
The key steps are as follows:
-
Formation of Potassium Dithiocarbazinate: this compound reacts with carbon disulfide in the presence of potassium hydroxide to form the potassium salt of 2-(2-chlorobenzoyl)hydrazine-1-carbodithioate.
-
Intramolecular Cyclization to Oxadiazole: This intermediate undergoes intramolecular cyclization with the loss of water and hydrogen sulfide to form 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
-
Recyclization to Triazole: The addition of hydrazine hydrate initiates a ring-opening of the oxadiazole, followed by a recyclization process to form the more stable 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Caption: Proposed reaction mechanism for the one-pot synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the one-pot synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| This compound | C₇H₇ClN₂O | 170.60 | Sigma-Aldrich | ≥98% |
| Carbon Disulfide | CS₂ | 76.14 | Fisher Scientific | ≥99% |
| Potassium Hydroxide | KOH | 56.11 | Merck | ≥85% |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | Sigma-Aldrich | 80% |
| Ethanol | C₂H₅OH | 46.07 | VWR | Absolute |
| Hydrochloric Acid | HCl | 36.46 | Fisher Scientific | 37% |
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Carbon disulfide is highly flammable and toxic. Hydrazine hydrate is corrosive and a suspected carcinogen. Handle these reagents with extreme care.
One-Pot Synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Caption: Workflow for the one-pot synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).
-
To this solution, add this compound (0.01 mol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (0.015 mol) dropwise to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The formation of a yellowish precipitate (potassium dithiocarbazinate salt) should be observed.
-
To the reaction mixture, add hydrazine hydrate (80%, 0.02 mol).
-
Heat the mixture to reflux and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the cooled reaction mixture with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Characterization of the Synthesized Triazole Derivative
The structure of the synthesized compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching of NH₂), 2600-2550 (S-H stretching), 1620-1580 (C=N stretching), 1550-1500 (C=C aromatic stretching), ~750 (C-Cl stretching)[6][7] |
| ¹H NMR (DMSO-d₆, δ ppm) | 13.5-13.0 (s, 1H, SH), 7.8-7.4 (m, 4H, Ar-H), 5.8-5.5 (s, 2H, NH₂)[6] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~150 (C-Cl), 132-127 (Aromatic carbons), ~148 (Triazole C5) |
| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to the molecular formula C₈H₇ClN₄S. |
Applications and Future Directions
The synthesized 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a versatile intermediate for the synthesis of a wide range of novel heterocyclic compounds with potential biological activities. The presence of the amino and thiol groups allows for further functionalization to generate Schiff bases, thiazolotriazoles, and other fused heterocyclic systems.
These derivatives are expected to exhibit significant antimicrobial and antifungal activities.[1][8] The 2-chlorophenyl moiety can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and overall biological efficacy.
Future research should focus on:
-
Synthesis of a library of derivatives: Utilizing the amino and thiol functionalities to create a diverse range of new compounds.
-
Biological evaluation: Screening the synthesized compounds for their antimicrobial, antifungal, anticancer, and other potential therapeutic activities.
-
Structure-Activity Relationship (SAR) studies: To understand the relationship between the chemical structure and biological activity, guiding the design of more potent and selective drug candidates.
-
Computational studies: Employing molecular docking and other computational tools to predict the binding interactions of the synthesized compounds with biological targets.
References
- Synthesis and Characterization of 4-Amino-1,2,4-Triazole-3-Thiols.
- Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazole Clubbed Pyrazole Derivatives. Research Journal of Chemistry and Environment.
- Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][6][10]triazole-3-thiol derivatives and Antifungal activity.
- Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- Antibacterial activity study of 1,2,4-triazole deriv
- Synthesis and antimicrobial activities of some new 1,2,3-triazole deriv
- Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential. PMC.
- Synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4-triazole ring. International Journal of Research in Pharmacy and Chemistry.
- Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.
- Thiocarbohydrazide. Wikipedia.
- This compound. PubChem.
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiocarbohydrazide - Wikipedia [en.wikipedia.org]
- 6. ijcrt.org [ijcrt.org]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Acylation of 2-Chlorobenzohydrazide
Introduction: The Significance of N-Acylated 2-Chlorobenzohydrazide Derivatives
N-acylated hydrazides, particularly those derived from this compound, represent a class of compounds with significant interest in medicinal chemistry and drug development. The N-acylhydrazone moiety is recognized as a privileged structural motif due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a chlorine atom at the ortho-position of the benzoyl group can modulate the electronic and steric properties of the molecule, potentially enhancing its therapeutic efficacy and metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the N-acylation of this compound, a key step in the synthesis of diverse bioactive molecules.
Reaction Principle: Nucleophilic Acyl Substitution
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The terminal nitrogen atom of the hydrazide, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). In the case of acyl chlorides, a base is typically employed to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. This reaction is a variation of the well-established Schotten-Baumann reaction, which is widely used for the acylation of amines and alcohols[2].
Experimental Protocols
This section details a robust and reliable method for the N-acylation of this compound using an acyl chloride as the acylating agent.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Hazards |
| This compound | C₇H₇ClN₂O | 170.59 | White to slightly beige crystalline powder | Skin, eye, and respiratory irritant |
| Acyl Chloride (e.g., Acetyl Chloride) | CH₃COCl | 78.50 | Colorless fuming liquid | Highly flammable, corrosive, reacts violently with water |
| Acyl Chloride (e.g., Benzoyl Chloride) | C₇H₅ClO | 140.57 | Colorless fuming liquid | Corrosive, lachrymator, harmful if swallowed or inhaled |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Colorless volatile liquid | Skin and eye irritant, potential carcinogen |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | Colorless liquid | Flammable, corrosive, toxic if inhaled |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | White crystalline powder | Mild irritant |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | Colorless solution | Non-hazardous |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | White crystalline powder | Hygroscopic |
Protocol: N-Acylation using Acyl Chloride
This protocol describes the general procedure for the N-acylation of this compound. The quantities can be scaled as needed.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). The recommended concentration is approximately 0.2 M.
-
Addition of Base: To the stirred solution, add triethylamine (1.5 equivalents). Stir the mixture for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the cooled reaction mixture dropwise over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material (this compound) indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.
-
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the N-acylation of this compound.
Characterization of the N-Acylated Product
The structure of the synthesized N-acyl-2-chlorobenzohydrazide should be confirmed using standard spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching vibrations of the two amide groups, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration should also be present around 3200-3300 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons and the N-H protons. The chemical shift of the N-H protons can vary depending on the solvent and concentration.
-
¹³C NMR: Signals for the carbonyl carbons of the amide groups should appear in the downfield region (typically 160-180 ppm).
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the N-acylated product should be observed.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.
-
Fume Hood: All manipulations involving volatile and corrosive reagents such as acyl chlorides and triethylamine should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Acyl Chlorides: These are corrosive and react violently with water, releasing HCl gas. Handle with extreme care and avoid contact with moisture[3][4][5].
-
This compound: This compound is a skin, eye, and respiratory irritant[6][7][8]. Avoid inhalation of dust and direct contact.
-
Dichloromethane: This is a volatile solvent and a potential carcinogen. Minimize exposure by working in a fume hood.
-
Triethylamine: This is a corrosive and flammable liquid with a strong odor. Avoid inhalation of vapors.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | - Inactive acylating agent (hydrolyzed).- Insufficient base.- Low reaction temperature or time. | - Use freshly opened or distilled acyl chloride.- Ensure the correct stoichiometry of the base.- Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (monitor by TLC). |
| Formation of multiple products | - Di-acylation (acylation on both nitrogen atoms).- Side reactions of the acylating agent. | - Use a controlled amount of the acylating agent (1.1 equivalents).- Maintain a low reaction temperature during the addition of the acylating agent. |
| Difficult purification | - Presence of unreacted starting materials or byproducts. | - Optimize the work-up procedure to remove impurities.- Employ column chromatography with a suitable solvent gradient for effective separation. |
References
- PubChem. (n.d.). This compound.
- ChemBK. (2024, April 9). 2-Chlorobenzhydrazide.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride.
- Breckland Scientific Supplies Ltd. (2023, January 12). Acetyl Chloride - SAFETY DATA SHEET.
- PubChem. (n.d.). Acetyl chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- Wikipedia. (n.d.). Acetyl chloride.
- Wikipedia. (n.d.). Benzoyl chloride.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride.
- Sciencemadness Wiki. (2022, July 7). Benzoyl chloride.
- PubChem. (n.d.). Benzoyl chloride.
- Capot Chemical Co., Ltd. (2019). MSDS of 2-Chlorobenzhydrazide.
- ECHA. (n.d.). This compound.
Sources
- 1. Buy this compound | 5814-05-1 [smolecule.com]
- 2. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. fishersci.com [fishersci.com]
- 4. Acetyl Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemical-label.com [chemical-label.com]
Application Notes & Protocols: Evaluating 2-Chlorobenzohydrazide as a Corrosion Inhibitor
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-Chlorobenzohydrazide in corrosion inhibition studies.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the electrochemical degradation of materials, poses a significant economic and safety challenge across numerous industries, from infrastructure and transportation to chemical processing.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation, particularly in acidic environments commonly used for industrial cleaning, pickling, and oil well acidification.[2] An effective inhibitor functions by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) corrosion reactions.[3]
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (such as Nitrogen, Oxygen, and Sulfur), aromatic rings, and multiple bonds facilitates strong adsorption onto the metal surface.[4] this compound (C₇H₇ClN₂O) emerges as a compelling candidate for corrosion inhibition due to its unique structural features:
-
Hydrazide Group (-CONHNH₂): Rich in nitrogen and oxygen atoms, providing active sites for coordination with metal atoms.
-
Aromatic Benzene Ring: The π-electrons of the ring can interact with the vacant d-orbitals of the metal, enhancing adsorption.
-
Chloro-substituent (-Cl): The electronegative chlorine atom can influence the electron density distribution of the molecule, further promoting adsorption.
This document provides a comprehensive guide to the experimental protocols and theoretical frameworks required to rigorously evaluate the performance and mechanism of this compound as a corrosion inhibitor.
The Mechanism of Inhibition: An Adsorption-Based Approach
The protective action of this compound is predicated on its ability to adsorb onto the metal surface, displacing water molecules and aggressive ions (like Cl⁻) and forming a stable, passivating film.[5] This process can involve two primary modes of interaction:
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. This is generally a weaker form of adsorption.
-
Chemisorption: Involves the sharing of electrons or coordinate bond formation between the lone pair electrons of the heteroatoms (N, O) and the vacant d-orbitals of the metal atoms. This forms a stronger, more stable protective layer.[6]
The molecular structure of this compound allows for a mixed-mode adsorption. The protonated form of the inhibitor in acidic solution can physically adsorb on the negatively charged metal surface (in relation to the zero charge potential), while the heteroatoms and π-electrons facilitate chemical adsorption.
Caption: Proposed adsorption mechanism of this compound on a metal surface.
Experimental Evaluation: A Multi-faceted Protocol
A robust evaluation of a corrosion inhibitor requires a combination of gravimetric, electrochemical, and surface analysis techniques. This multi-pronged approach ensures that the data is cross-validated, providing a comprehensive understanding of the inhibitor's performance.
Caption: Comprehensive workflow for evaluating a corrosion inhibitor.
Protocol 1: Weight Loss (Gravimetric) Method
This is the simplest and most direct method for determining the average corrosion rate.[7] It provides a quantitative measure of metal loss over a specified period.
A. Apparatus and Reagents
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions.
-
Abrasive papers (e.g., silicon carbide, 200 to 1200 grit).
-
Analytical balance (±0.1 mg accuracy).
-
Thermostatic water bath.
-
Corrosive medium (e.g., 1 M HCl).
-
This compound inhibitor solutions of varying concentrations.
-
Acetone, ethanol, and deionized water.
-
Desiccator.
B. Step-by-Step Methodology
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper until a mirror-like finish is achieved.
-
Cleaning: Degrease the coupons by sonicating in acetone, rinse with ethanol, and finally with deionized water.
-
Drying and Weighing: Dry the coupons thoroughly and store them in a desiccator. Accurately weigh each coupon to obtain the initial weight (W_initial).[2]
-
Immersion: Immerse triplicate coupons into beakers containing the corrosive medium without (blank) and with different concentrations of this compound.
-
Exposure: Place the beakers in a thermostatic water bath at a constant temperature for a predetermined duration (e.g., 6, 24, 72 hours).[2]
-
Post-Exposure Cleaning: After the immersion period, retrieve the coupons. Remove corrosion products by gentle brushing, rinse with deionized water and acetone, and dry.
-
Final Weighing: Weigh the cleaned, dry coupons to get the final weight (W_final).
C. Data Analysis
-
Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where:
-
K = constant (8.76 × 10⁴)
-
ΔW = Weight loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.[8]
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and the inhibitor's mechanism.[4] A standard three-electrode cell is used, comprising the metal sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[9][10]
This technique measures the current response to a controlled potential sweep, providing information on both anodic and cathodic reactions.[11]
A. Step-by-Step Methodology
-
Setup: Assemble the three-electrode cell with the prepared working electrode. Add the corrosive solution (blank or with inhibitor).
-
Stabilization: Allow the system to stabilize by immersing the working electrode for about 30-60 minutes until a steady open-circuit potential (OCP or E_corr) is reached.[10]
-
Polarization Scan: Apply a potential sweep from approximately -250 mV to +250 mV relative to the E_corr at a slow scan rate (e.g., 0.5-1 mV/s).[12]
-
Data Acquisition: Record the resulting current density as a function of the applied potential. The data is plotted as log(current density) vs. potential (Tafel plot).
B. Data Analysis
-
Corrosion Current Density (i_corr): Determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (E_corr).[6]
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.[3]
-
Mechanism Insight: A significant shift in E_corr (>85 mV) indicates whether the inhibitor is primarily anodic or cathodic. A smaller shift suggests a mixed-type inhibitor.[3]
EIS is a powerful non-destructive technique that probes the properties of the metal/solution interface.[13] It involves applying a small amplitude AC potential signal over a wide range of frequencies.[14]
A. Step-by-Step Methodology
-
Setup and Stabilization: Use the same three-electrode setup and allow the system to reach a stable OCP as in the PDP protocol.
-
Impedance Measurement: Apply a small sinusoidal AC voltage (e.g., 10 mV) around the OCP over a frequency range from high (e.g., 100 kHz) to low (e.g., 10 mHz).[14]
-
Data Acquisition: The impedance data is recorded and typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots.
B. Data Analysis
-
Nyquist Plot: For a simple corrosion system, the plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct) . A larger diameter indicates higher resistance to corrosion.[15]
-
Equivalent Electrical Circuit (EEC) Modeling: The experimental data is fitted to an EEC (e.g., a Randles circuit) to extract quantitative parameters like R_ct and the double-layer capacitance (C_dl).[15]
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.[6]
-
A decrease in C_dl upon inhibitor addition suggests that the inhibitor molecules are adsorbing on the surface and displacing water molecules.[3]
Protocol 3: Surface Analysis Techniques
These techniques provide visual and topographical evidence of the inhibitor's protective action.
SEM is used to observe the surface morphology of the metal coupons before and after corrosion.[16]
A. Step-by-Step Methodology
-
Sample Preparation: Use metal coupons from the weight loss experiment (both blank and inhibited). Ensure they are clean and dry.
-
Imaging: Mount the samples on an SEM stub and coat with a thin conductive layer (if necessary).
-
Analysis: Acquire images at various magnifications. Compare the surface of the uncorroded coupon, the heavily damaged surface from the blank solution, and the smoother, protected surface from the inhibited solution.[17]
AFM provides three-dimensional topographical images and quantitative data on surface roughness at the nanoscale.[18][19]
A. Step-by-Step Methodology
-
Sample Preparation: Similar to SEM, use coupons from the corrosion experiments.
-
Imaging: Scan the surface with the AFM tip in tapping mode or contact mode.
-
Analysis: Generate 3D surface plots and calculate roughness parameters (e.g., Root Mean Square roughness). A significant reduction in surface roughness for the inhibited sample compared to the blank confirms the formation of a smooth, protective film.[16][20]
Data Presentation and Theoretical Validation
Quantitative Data Summary
It is crucial to summarize the quantitative results from all methods in a clear, tabular format to allow for direct comparison and validation.
| Inhibitor Conc. (mM) | Weight Loss | Potentiodynamic Polarization | Electrochemical Impedance Spectroscopy |
| IE (%) | i_corr (µA/cm²) | IE (%) | |
| 0 (Blank) | - | 500 | - |
| 0.1 | 75.2 | 124 | 75.2 |
| 0.5 | 88.6 | 57 | 88.6 |
| 1.0 | 94.1 | 29 | 94.2 |
| 2.0 | 95.8 | 21 | 95.8 |
Table 1: Hypothetical comparative data for this compound on mild steel in 1 M HCl.
Adsorption Isotherm Modeling
To understand the interaction between the inhibitor and the metal, experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[21] The degree of surface coverage (θ), which is equivalent to IE(%)/100, is used. For the Langmuir isotherm, a plot of C/θ versus C should yield a straight line, confirming monolayer adsorption on a uniform surface.[21]
Quantum Chemical Calculations
Theoretical calculations using Density Functional Theory (DFT) can predict and rationalize the inhibitive properties of this compound.[22] Key parameters include:
-
E_HOMO (Highest Occupied Molecular Orbital Energy): Relates to the molecule's ability to donate electrons. Higher values indicate better inhibition.
-
E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.[23]
-
Dipole Moment (μ): A higher dipole moment may enhance the adsorption process.[23]
These quantum chemical studies provide a molecular-level understanding that complements the experimental findings.[6][24]
Conclusion
The evaluation of this compound as a corrosion inhibitor requires a systematic and multi-technique approach. By integrating gravimetric analysis, advanced electrochemical methods, and high-resolution surface imaging, researchers can obtain a comprehensive and reliable assessment of its performance. The protocols and frameworks detailed in this guide provide a robust foundation for conducting such studies, ultimately contributing to the development of more effective and scientifically-grounded corrosion mitigation strategies.
References
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI.
- Adsorption of organic inhibitors on metal surface: isotherm models. (n.d.).
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9).
- Weight Loss Analysis. (n.d.). Corrosionpedia.
- Corrosion Measurement by Weight Loss. (n.d.). Scribd.
- The use of quantum chemical methods in corrosion inhibitor studies. (2025, August 6). ResearchGate.
- (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (n.d.). ResearchGate.
- A Quantum Computational Method for Corrosion Inhibition. (2025, May 28). ACS Publications.
- Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025, September 23). Baghdad Science Journal.
- (PDF) Potentiodynamic Corrosion Testing. (2025, August 6). ResearchGate.
- This compound | 5814-05-1. (n.d.). Smolecule.
- Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022, January 24). RSC Publishing.
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020, November 3). Zerust Excor.
- Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. (1990, April 20).
- Potentiodynamic Corrosion Testing. (2016, September 4). PubMed.
- Potentiodynamic. (n.d.). Corrosionpedia.
- A Review on Advanced AFM and SKPFM Data Analytics for Quantitative Nanoscale Corrosion Characterization. (n.d.). MDPI.
- Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. (n.d.).
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters.
- Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (n.d.). Jetir.Org.
- How to decode the standard test methods for corrosion? (2024, October 8). BioLogic Learning Center.
- D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18). ASTM.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
- Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. (n.d.). ASTM Digital Library.
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate.
- Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. (n.d.). MDPI.
- Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. (2025, February 3). ACS Publications - American Chemical Society.
- 2-Chlorobenzhydrazide 5814-05-1 wiki. (n.d.). Guidechem.
- SEM-EDX and AFM analysis for the surface corrosion morphology structure and roughness on embedded X70 external pipeline in acidic soil (peat) environment. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem - NIH.
- SEM vs AFM: Which One Shows True Surface Details? (2025, October 25). YouTube.
- Corrosion Analysis in Metallurgical Samples: A PHI 710 Multi-technique Approach. (n.d.).
- 2-Chlorobenzhydrazide. (2024, April 9). ChemBK.
- 2-Chlorobenzoic acid hydrazide. (n.d.). NIST WebBook.
- 2-Chlorobenzoic acid hydrazide. (n.d.). NIST WebBook.
- Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. (2024, June 1). MDPI.
- Integrity of Corrosion Inhibitor Films in Multiphase Flow. (n.d.). Ohio University.
- Corrosion Inhibition Behavior and Synthetic of 2-aminobenzimidazole-p-tolualdehyde. (2021, November 12).
Sources
- 1. chesci.com [chesci.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07983B [pubs.rsc.org]
- 7. corrosionpedia.com [corrosionpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. nrc.gov [nrc.gov]
- 13. ijcsi.pro [ijcsi.pro]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A Review on Advanced AFM and SKPFM Data Analytics for Quantitative Nanoscale Corrosion Characterization [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. tandfonline.com [tandfonline.com]
- 22. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chlorobenzohydrazide by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Chlorobenzohydrazide via recrystallization. It is structured to move from fundamental principles to detailed protocols and advanced troubleshooting, ensuring both scientific integrity and practical applicability in a laboratory setting.
Introduction: The Importance of Purity
This compound (C₇H₇ClN₂O) is a vital chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its purity is paramount, as impurities can lead to unwanted side reactions, reduced yield of the final active ingredient, and potential toxicological concerns. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[4][5][6][7] This process, when optimized, yields high-purity crystalline this compound, characterized by a sharp melting point and clean spectroscopic data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₂O | [2][3][8][9] |
| Molar Mass | ~170.60 g/mol | [2][8][9] |
| Appearance | White to slightly beige crystalline powder | [9] |
| Melting Point | 113-118 °C | [8][9][10] |
| CAS Number | 5814-05-1 | [2][3][9][10] |
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is based on the principle that the solubility of most solids increases with temperature.[4] The technique involves dissolving the impure this compound in a hot solvent to create a saturated or near-saturated solution. As this solution cools slowly, the solubility of the this compound decreases, and it crystallizes out of the solution. The impurities, which are present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.[5] The formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit, resulting in a significantly purer final product.[5]
Q2: How do I select the best solvent for recrystallizing this compound?
The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[4][11][12] This differential solubility is crucial for achieving a high recovery of the purified product. Additionally, the impurities should either be completely soluble at all temperatures (to remain in the mother liquor) or completely insoluble (to be removed by hot filtration).[11][12] The solvent must also be chemically inert towards this compound and be volatile enough to be easily removed from the final crystals.[12][13] Given the polar hydrazide and amide-like functional groups, polar organic solvents are often a good starting point.[14] Ethanol, methanol, and acetonitrile are frequently effective for hydrazide derivatives.[1][15]
Q3: What does the melting point of my recrystallized product indicate about its purity?
The melting point is a critical physical property for assessing the purity of a crystalline solid. A pure compound typically has a sharp melting point range (usually <2°C). Impurities disrupt the crystal lattice, which generally causes two effects: a depression of the melting point and a broadening of the melting point range. Therefore, if your recrystallized this compound exhibits a sharp melting point that matches the literature value (approx. 113-118 °C), it is a strong indicator of high purity.[8][9][10]
Q4: What are the primary safety precautions when performing this recrystallization?
This compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[2][9] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] When heating flammable organic solvents, never use an open flame; use a steam bath, heating mantle, or hot plate. Ensure that your glassware is free of cracks and stars to prevent breakage upon heating.
Section 2: Detailed Experimental Protocols
Part A: Systematic Solvent Selection (Screening)
Objective: To identify an optimal single or mixed-solvent system for the recrystallization.
Methodology:
-
Place approximately 50 mg of crude this compound into several different test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition. Record the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.[12]
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[12]
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.[16]
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-formed crystals.
-
Record all observations in a table similar to the one below.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor/Slow | Potentially useful as an anti-solvent |
| Ethanol | Sparingly Soluble | Very Soluble | Good crystal crop | Good Candidate |
| Hexane | Insoluble | Insoluble | None | Good for washing/anti-solvent |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Low yield | Not ideal |
Part B: Bulk Recrystallization Protocol (Single-Solvent)
Objective: To purify the bulk crude this compound using a pre-determined optimal solvent (e.g., Ethanol).
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation). Add a magnetic stir bar.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[4][17] Adding excess solvent is a common error that will significantly reduce your final yield.[18][19]
-
(Optional) Hot Filtration: If insoluble impurities or colored impurities (after charcoal treatment) are present, they must be removed while the solution is hot. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[4][20]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent.[17][18] This removes any residual mother liquor containing dissolved impurities. Using warm or excessive solvent will dissolve some of your product, lowering the yield.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the melting point.
-
Validation: Determine the mass of the dried crystals to calculate the percent recovery and measure the melting point to assess purity.
Part C: Mixed-Solvent Recrystallization Protocol
Objective: To purify the compound when no single solvent is suitable. This method uses a pair of miscible solvents: one in which the compound is soluble (solvent #1) and one in which it is insoluble (anti-solvent or solvent #2).[11][20]
Methodology:
-
Dissolve the crude this compound in the minimum amount of boiling solvent #1 (e.g., ethanol).
-
While keeping the solution hot, add the anti-solvent #2 (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).[16][20] This cloudiness indicates that the solution is saturated.
-
Add a few drops of hot solvent #1 to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly, as described in the single-solvent protocol.
-
Isolate, wash, and dry the crystals as previously described. The wash solvent should be a chilled mixture of the two solvents in the same ratio used for the crystallization.[20]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q: My this compound is not dissolving, even when heated. A: This suggests you have chosen a poor solvent in which the compound is insoluble even when hot. Alternatively, the undissolved material may be an insoluble impurity. If the bulk of the material has dissolved, proceed with a hot filtration to remove the insoluble matter. If the entire sample remains undissolved, you must select a different, more effective solvent based on your screening experiments.
Q: No crystals are forming after the solution has cooled. A: This is one of the most common problems and usually has two primary causes:
-
Too Much Solvent: You may have added too much solvent during the dissolution step.[19] The solution is not supersaturated upon cooling. Solution: Re-heat the flask and gently boil off a portion of the solvent to concentrate the solution, then attempt to cool it again.[25]
-
Supersaturation: The solution is supersaturated, but crystallization has not been initiated. Solution: Try to induce crystallization by scratching the inner wall of the flask with a glass stirring rod at the liquid's surface.[19][25] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of pure this compound to the solution.[25]
Q: An oil has formed instead of crystals ("oiling out"). A: Oiling out occurs when the solute comes out of solution above its melting point, often because the solution is highly impure (depressing the melting point) or is cooled too quickly.[18][25]
-
Solution 1: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to make the solution less concentrated. Allow it to cool much more slowly. Placing the flask in an insulated container (like a beaker packed with glass wool) can help.[18][19][25]
-
Solution 2: If using a mixed-solvent system, add more of the "good" solvent (solvent #1) to the hot solution before allowing it to cool again slowly.[25]
Q: The yield of my recrystallized product is very low. A: Low recovery can result from several procedural errors:
-
Using excess solvent during dissolution.[18]
-
Premature crystallization during hot filtration. Ensure your filtration apparatus is pre-warmed.[18]
-
Incomplete crystallization. Ensure the flask is cooled in an ice bath after it reaches room temperature to maximize product precipitation.[18]
-
Washing crystals with warm solvent or too much solvent. Always use a minimal amount of ice-cold solvent for washing.[17][18]
Q: The crystals formed very quickly and look like a fine powder. Are they pure? A: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, leading to a less pure product.[25] Pure compounds are more likely to form larger, more defined crystals with slow cooling.[22][24] While a fine powder can be pure, it's a sign that the cooling process was too fast. Solution: For future attempts, ensure the solution cools as slowly as possible. If purity is a concern, you may need to perform a second recrystallization.
Q: The final product is colored, but the literature says it should be white. A: This indicates the presence of colored impurities. Solution: These can often be removed by adsorption onto activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the hot solution and swirl or stir for a few minutes. The colored impurities adsorb to the charcoal's surface. Remove the charcoal and any other insoluble impurities via hot filtration before allowing the solution to cool. Do not add charcoal to a boiling solution as it can cause violent bumping.
Q: The melting point of my recrystallized product is still low and has a broad range. A: This is a clear indication that the sample is still impure. The chosen recrystallization solvent may not be effective at separating the specific impurities present. It may be that the impurity and this compound have very similar solubility profiles in that solvent, or they may form a solid solution.[26][27] Solution: You may need to repeat the recrystallization, perhaps using a different solvent or a mixed-solvent system. In some challenging cases, an alternative purification method like column chromatography may be necessary.[19][28]
Section 4: Visual Guides & Workflows
General Recrystallization Workflow
Caption: Decision-making guide for common recrystallization issues.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York.
- Stenutz, R. (n.d.). This compound. Stenutz.
- ChemBK. (2024). 2-Chlorobenzhydrazide. ChemBK.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Mirai Intex. (2024). Crystallization process: how does crystallization work. Mirai Intex.
- Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. r/ChemicalEngineering.
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind.
- Zhang, J., et al. (2018). Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems. Metals, 9(1), 1.
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- University of Massachusetts. (n.d.). Recrystallization. UMass Chemistry.
- ResearchGate. (2020). How to purify hydrazone?. ResearchGate.
- Solubility of Things. (n.d.). 4-Chlorobenzohydrazide. Solubility of Things.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- CAS Common Chemistry. (n.d.). 3-Chlorobenzohydrazide. American Chemical Society.
- University of York. (n.d.). Problems with Recrystallisations. University of York.
- YouTube. (2012). Recrystallization using two solvents.
- University of California, Irvine. (n.d.). Recrystallization - Part 2. UCI Department of Chemistry.
- ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. ResearchGate.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. UCLA Chemistry.
- National Institute of Standards and Technology. (n.d.). 2-Chlorobenzoic acid hydrazide. NIST Chemistry WebBook.
- Der Pharma Chemica. (2015). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica.
- ResearchGate. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. ResearchGate.
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide. Google Patents.
- ChemBK. (2024). 3-chlorobenzohydrazide. ChemBK.
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Request PDF.
- ResearchGate. (n.d.). Concomitant Precipitation of Solid-State Miscible Product-Impurity Phases in Solution Crystallization – Part 2: Industrial Case Studies. Request PDF.
- ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate.
- The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 4. edu.rsc.org [edu.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. This compound [stenutz.eu]
- 9. chembk.com [chembk.com]
- 10. 2-Chlorobenzhydrazide CAS#: 5814-05-1 [m.chemicalbook.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 22. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 23. reddit.com [reddit.com]
- 24. reelmind.ai [reelmind.ai]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Schiff Base Synthesis with 2-Chlorobenzohydrazide
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of Schiff bases using 2-Chlorobenzohydrazide. It addresses common challenges through a structured FAQ and troubleshooting format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis of Schiff bases from this compound.
Q1: What is the fundamental reaction mechanism for the formation of a Schiff base from this compound?
A1: The synthesis is a condensation reaction between the primary amine group (-NH₂) of this compound and the carbonyl group (C=O) of an aldehyde or ketone.[1] The mechanism proceeds in two main steps:
-
Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde/ketone. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[1]
-
Dehydration: The hemiaminal is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond (azomethine or imine group) characteristic of a Schiff base.[1] This dehydration step is the rate-limiting step and is often catalyzed by a mild acid.
Caption: Fig. 1: Acid-catalyzed formation of a Schiff base.
Q2: What are the recommended starting conditions for reacting this compound with an aromatic aldehyde?
A2: For a robust starting point, a straightforward condensation in an alcoholic solvent is recommended. A typical procedure involves dissolving equimolar amounts of this compound and the desired aldehyde in absolute ethanol.[2] The reaction is often catalyzed by a few drops of glacial acetic acid and heated to reflux for 2-4 hours.[2]
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Stoichiometry | 1:1 molar ratio (Hydrazide:Aldehyde) | Ensures complete consumption of starting materials. A slight excess (1.1 eq) of the more volatile component can be used to drive the reaction.[3] |
| Solvent | Absolute Ethanol or Methanol[2][4] | Good solubility for many aromatic hydrazides and aldehydes. The alcohol's boiling point is suitable for reflux without requiring very high temperatures. |
| Catalyst | 2-3 drops of Glacial Acetic Acid[2] | A mild acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack.[3] Natural acids like lemon juice have also been used successfully.[5] |
| Temperature | Reflux (typically 60-80°C)[2][6] | Provides sufficient energy to overcome the activation barrier for dehydration. Some reactions may proceed at room temperature, but refluxing often improves reaction rate and yield.[4][7] |
| Reaction Time | 2-5 hours[2][6] | This is a typical timeframe. However, the reaction should always be monitored for completion. |
Q3: How should I monitor the progress of my reaction?
A3: The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[2][5]
-
Procedure: Spot the reaction mixture alongside the pure starting materials (this compound and the aldehyde) on a TLC plate.
-
Interpretation: As the reaction progresses, the spots corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the Schiff base product will appear and intensify. The reaction is considered complete when the spot of the limiting reagent is no longer visible.
-
Solvent System: A common mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of your specific product and should be determined experimentally.
Q4: What are the standard methods for purifying and characterizing the resulting Schiff base?
A4:
-
Purification: The primary method of purification is recrystallization .[5] Upon cooling the reaction mixture, the Schiff base product often precipitates out.[2] The crude product can be collected by vacuum filtration, washed with a small amount of cold solvent (e.g., ethanol), and then recrystallized from a suitable solvent like ethanol or dimethylformamide (DMF) to obtain a pure crystalline solid.[5][6]
-
Characterization:
-
FT-IR Spectroscopy: Look for the appearance of a characteristic stretching vibration for the azomethine (C=N) group, typically in the range of 1616-1624 cm⁻¹.[5][6] Simultaneously, the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the primary amine of the hydrazide confirms product formation.[5]
-
¹H-NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), typically in the downfield region of the spectrum.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[5][8]
-
Melting Point: A sharp melting point is a good indicator of the purity of the synthesized compound.[5][9]
-
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Caption: Fig. 2: A workflow for troubleshooting common issues.
Q: My reaction shows low or no yield. What are the likely causes and how can I fix this?
A: Low yield is a common issue stemming from the reversible nature of Schiff base formation.[3]
-
Cause 1: Presence of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, an accumulation of water in the reaction medium can shift the equilibrium back towards the reactants, inhibiting product formation.[3]
-
Solution:
-
Use Anhydrous Solvents: Ensure your solvent (e.g., absolute ethanol) is dry.
-
Add a Dehydrating Agent: Incorporate molecular sieves (4 Å) or anhydrous sodium/magnesium sulfate into the reaction mixture to sequester water as it forms.[3]
-
Use a Dean-Stark Apparatus: If you are using a solvent that forms an azeotrope with water (like toluene or benzene), a Dean-Stark trap is highly effective for physically removing water during reflux.[3]
-
-
-
Cause 2: Ineffective Catalysis: The reaction rate can be extremely slow without proper catalysis.
-
Solution:
-
Verify Catalyst Addition: Ensure you have added a catalytic amount of a mild acid like glacial acetic acid.[2]
-
Optimize pH: The reaction is pH-dependent. The pH should be mildly acidic to catalyze the reaction but not so acidic that it fully protonates the hydrazide's amine group, which would render it non-nucleophilic.[3] If you suspect the pH is too low, consider a weaker acid catalyst.
-
-
-
Cause 3: Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to reach completion.
Q: My purified product is contaminated with starting materials. How can I improve its purity?
A: This indicates an incomplete reaction. The primary goal is to drive the reaction equilibrium as far as possible towards the product side.
-
Solution 1: Drive the Reaction to Completion: Implement the strategies from the previous question to remove water (dehydrating agents, Dean-Stark trap).[3] This is the most effective way to ensure all starting materials are consumed.
-
Solution 2: Optimize Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the non-limiting reagent can help consume the limiting reagent completely. Choose the reagent that is easier to remove during workup (e.g., a more volatile aldehyde).[3]
-
Solution 3: Enhance Purification:
-
Recrystallization: Your choice of recrystallization solvent is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, DMF/ethanol).
-
Washing: After filtering the product, wash it thoroughly with a small amount of ice-cold solvent to remove any adhering unreacted starting materials.[2]
-
Q: My Schiff base product appears to be unstable or decomposes during workup or storage. What's happening?
A: The azomethine (C=N) bond in Schiff bases is susceptible to hydrolysis, especially in the presence of water or acid, which cleaves the bond to regenerate the original hydrazide and aldehyde.[3]
-
Solution 1: Maintain Anhydrous Conditions: During workup and purification, use dry solvents. Avoid aqueous workups if possible. If an aqueous wash is necessary, use a saturated brine solution to minimize product dissolution and quickly move to a drying step with an agent like anhydrous Na₂SO₄.
-
Solution 2: Neutralize the Catalyst: If you used an acid catalyst, consider neutralizing it with a mild base (e.g., a small amount of triethylamine or a dilute sodium bicarbonate wash) before solvent evaporation to prevent acid-catalyzed hydrolysis.
-
Solution 3: Proper Storage: Store the final, dry product in a desiccator under an inert atmosphere (nitrogen or argon) to protect it from atmospheric moisture.[3]
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-N′-(2,4-dichlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 10. researchgate.net [researchgate.net]
common side products in the synthesis of 2-Chlorobenzohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chlorobenzohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will address frequently asked questions and provide in-depth troubleshooting guides to help you optimize your reaction outcomes, minimize impurities, and ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely employed method for preparing this compound is the hydrazinolysis of a corresponding 2-chlorobenzoic acid ester, typically methyl or ethyl 2-chlorobenzoate, with hydrazine hydrate.[1][2] This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. The reaction is commonly carried out by refluxing the ester with hydrazine hydrate in a solvent like methanol or ethanol.[1][2][3]
Q2: What are the primary side products I should anticipate in this synthesis?
During the synthesis of this compound, several side products can form, impacting yield and purity. The most common ones are:
-
N,N'-bis(2-chlorobenzoyl)hydrazine: Often referred to as the "dimer" or diacyl hydrazine, this is typically the most significant side product.[4] It forms when a molecule of the already-synthesized this compound acts as a nucleophile and reacts with another molecule of the starting ester or an acyl intermediate.
-
2-Chlorobenzoic Acid: This impurity arises from the hydrolysis of the starting ester (methyl 2-chlorobenzoate) or the final hydrazide product, especially if there is moisture in the reagents or solvents.[5][6]
-
Unreacted Starting Material: Incomplete reactions can leave residual methyl 2-chlorobenzoate in the crude product.[7]
Q3: How can I monitor the reaction progress to minimize side product formation?
Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the reaction's progress.[3][7] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can track the consumption of the starting ester and the formation of the this compound product. The product hydrazide is typically more polar than the starting ester and will have a lower Retention Factor (Rf) value. This allows you to determine the optimal reaction time and avoid prolonged heating, which can lead to increased side product formation.
Q4: What are the recommended general procedures for purifying the crude this compound?
Recrystallization is the most common and highly effective method for purifying solid this compound.[7] Ethanol is a frequently used solvent for this purpose.[7] The general protocol involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities (like the diacyl hydrazine dimer), and then allowing the solution to cool slowly to induce crystallization of the pure product.[7] The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.[7]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed analysis of specific problems you might encounter during the synthesis, their root causes, and actionable solutions.
Issue 1: Low Yield of this compound
-
Symptoms: The final isolated mass of the product is significantly lower than the theoretical calculation.
-
Root Cause Analysis & Mitigation Strategies:
-
Incomplete Reaction: The conversion of the ester to the hydrazide may not have gone to completion.
-
Side Reactions: The formation of byproducts, particularly the N,N'-bis(2-chlorobenzoyl)hydrazine, consumes the starting material and the desired product.
-
Solution: This side reaction is favored by a high concentration of the ester relative to hydrazine. To mitigate this, consider adding the ester slowly to the heated hydrazine hydrate solution rather than mixing them all at once. This keeps the ester concentration low at any given time.
-
-
Hydrolysis of Starting Material: The presence of water can hydrolyze the methyl 2-chlorobenzoate to 2-chlorobenzoic acid, which will not react with hydrazine under these conditions.[5]
-
Solution: Use anhydrous solvents (e.g., dry methanol) and high-purity reagents to minimize moisture.[5]
-
-
Losses During Workup: Significant product loss can occur during extraction and purification steps.
-
Solution: During recrystallization, use the minimum amount of hot solvent required to dissolve the product. Using excessive solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[5] Ensure the filtrate is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.[7]
-
-
Issue 2: Presence of a High-Melting, Insoluble White Solid in the Product
-
Symptoms: The crude product contains a white solid that is poorly soluble in common recrystallization solvents and has a melting point significantly higher than that of this compound (m.p. 113-118 °C[9]).
-
Root Cause Analysis & Mitigation Strategies:
-
Formation of N,N'-bis(2-chlorobenzoyl)hydrazine (Dimer): This is the most probable identity of the impurity.[4] The initially formed this compound is nucleophilic and can attack another molecule of the starting ester, leading to the formation of this symmetrical diacyl hydrazine.
Visualizing the Reaction Pathways
Caption: Main synthesis pathway and common side product formation.
-
Solution:
-
Stoichiometry Control: Use an excess of hydrazine hydrate (1.2-1.5 equivalents) relative to the ester. This increases the probability that the ester will react with hydrazine hydrate rather than the already-formed product.[8]
-
Temperature Control: While reflux is often necessary, excessively high temperatures for prolonged periods can favor side reactions. Monitor the reaction by TLC and stop heating once the starting material is consumed.
-
Purification: The dimer is often much less soluble than the desired hydrazide. It can frequently be removed by filtering the hot solution during recrystallization.
-
-
Issue 3: Product is Contaminated with 2-Chlorobenzoic Acid
-
Symptoms: Analytical data (e.g., NMR, IR) indicates the presence of a carboxylic acid. In ¹H NMR, a broad singlet may appear far downfield (>10 ppm). In IR spectroscopy, a broad absorption band characteristic of an O-H bond (2500-3300 cm⁻¹) may be observed.[6] On a TLC plate, this impurity will appear as a more polar spot (lower Rf) than the product.
-
Root Cause Analysis & Mitigation Strategies:
-
Hydrolysis: The ester starting material is susceptible to hydrolysis, especially under reflux conditions if water is present.[6]
-
Solution:
-
Prevention: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Removal during Workup: 2-Chlorobenzoic acid can be easily removed from the crude product before recrystallization. After the reaction, if the product is extracted into an organic solvent (e.g., ethyl acetate), wash the organic layer with a mild aqueous base like a 5-10% sodium bicarbonate (NaHCO₃) solution.[3][6] The acidic impurity will be deprotonated to form the water-soluble sodium 2-chlorobenzoate salt, which will partition into the aqueous layer, effectively removing it from the product.
-
-
Data Summary and Protocols
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Common Cause | Identification Methods | Mitigation & Removal |
| Unreacted Starting Material | Methyl 2-Chlorobenzoate | Incomplete reaction | TLC, ¹H NMR | Increase reaction time/temperature; use excess hydrazine hydrate.[7][8] |
| Hydrolysis Product | 2-Chlorobenzoic Acid | Presence of moisture | TLC, ¹H NMR, IR.[6] | Use anhydrous conditions; wash organic extract with aq. NaHCO₃ solution.[3][6] |
| Dimer Side Product | N,N'-bis(2-chlorobenzoyl)hydrazine | Reaction of product with starting material | Low solubility, high melting point, MS, ¹H NMR.[4] | Use excess hydrazine hydrate; slow addition of ester; removal by filtration of hot recrystallization solution. |
Experimental Protocol: Purification by Recrystallization
This protocol outlines a standard procedure for purifying crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.[7]
-
Heating: Gently heat the mixture on a hot plate with stirring until it reaches a boil and the solid dissolves completely. If the solid does not dissolve, add small additional portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding excessive solvent.
-
Hot Filtration (if necessary): If insoluble impurities (like the dimer) are present, or if the solution is colored and requires treatment with activated charcoal, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of precipitated crystals.[7]
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a mild temperature.
Troubleshooting Workflow Visualization
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Lemon Pulp mediated Synthesis of acyl hydrazides. (2020). inglomayor.
- Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology.
- Preparation method of hydrazide compound. (2013). Google Patents.
- Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Ibn AL-Haitham Journal For Pure and Applied Sciences.
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia.
- Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. (2014). ResearchGate.
- Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2024). ResearchGate.
- (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses.
- This compound. (2012). Acta Crystallographica Section E.
- Identification and Characterization of Potential Impurities of Darifenacin Hydrobromide. (2022). World Journal of Pharmaceutical Research.
- Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. (2024). Let's Talk Science.
- Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. (2012). Der Pharma Chemica.
- 2-Chlorobenzoic acid hydrazide. NIST WebBook.
- This compound. PubChem.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- 2-Chlorobenzhydrazide. ChemBK.
- This compound. (2012). ResearchGate.
- A facile and rapid synthesis of 5-substituted-1, 3, 4-oxadiazole-2-one. Royal Society of Chemistry.
- A kind of preparation method of methyl hydrazine. (2019). Google Patents.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2013). Scientia Pharmaceutica.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2012). Asian Journal of Chemistry.
Sources
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inglomayor.cl [inglomayor.cl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Optimizing the Synthesis of 2-Chlorobenzohydrazide
Welcome to the technical support guide for the synthesis of 2-Chlorobenzohydrazide (CAS No: 5814-05-1).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the yield and purity of the final product. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, mastering its preparation is crucial.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two principal and widely adopted methods for synthesizing this compound:
-
Hydrazinolysis of an Ester: This is the most common laboratory-scale method, involving the reaction of an ester, typically methyl 2-chlorobenzoate or ethyl 2-chlorobenzoate, with hydrazine hydrate. The reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.[5]
-
From an Acyl Chloride: This method involves reacting 2-chlorobenzoyl chloride with hydrazine.[6] While often faster and more reactive, this route requires careful control of reaction conditions to prevent the formation of the bis-substituted byproduct, N,N'-bis(2-chlorobenzoyl)hydrazine.[7]
Q2: How can I effectively monitor the reaction's progress?
Monitoring the reaction is critical to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[8] The most common method is Thin-Layer Chromatography (TLC) .
-
Procedure: Spot the reaction mixture alongside your starting material (the ester or acyl chloride) on a TLC plate.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared, and a new, more polar spot for the this compound product is prominent. The disappearance of the ester C-O stretch in an FT-IR spectrum is also a key indicator of a successful synthesis.[9]
Q3: What are the key safety precautions for this synthesis?
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
2-Chlorobenzoyl Chloride: This reagent is corrosive and lachrymatory (causes tearing). It reacts with moisture to release HCl gas. Handle with appropriate PPE in a fume hood.[10]
-
Reaction Vapors: The reaction can generate hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction setup is equipped with a gas outlet connected to a suitable scrubber, such as a sodium hydroxide solution.[10]
Troubleshooting Guide: Enhancing Reaction Yield
Problem: My reaction yield is significantly lower than expected. What are the common causes and solutions?
Low yield is the most frequent issue encountered in this synthesis. It can stem from several factors, each with a specific solution.
Cause 1: Incomplete Reaction The reaction between the starting material and hydrazine may not have gone to completion.
-
The "Why": Hydrazinolysis of esters is a reversible and often slow reaction. Sufficient thermal energy and time are required to push the equilibrium towards the product side.
-
Solution:
-
Increase Reaction Time: While some protocols suggest refluxing for a few hours, extending the reflux time to 5-8 hours or even longer can significantly improve yields, especially with sterically hindered substrates.[8][9] Always monitor via TLC to determine the optimal endpoint.
-
Increase Reaction Temperature: The reaction rate is temperature-dependent.[11] If the reaction is sluggish at a lower temperature, moderately increasing the heat can be beneficial. However, excessive heat can promote side reactions and degradation.[11] For ester hydrazinolysis, refluxing in a suitable solvent like ethanol is standard.[12]
-
Cause 2: Purity of Reactants The purity of your starting materials, particularly the ester/acyl chloride and hydrazine hydrate, is paramount.
-
The "Why": Impurities can interfere with the reaction, consume reagents, or act as catalysts for unwanted side reactions. Water in hydrazine hydrate can also affect reactions, particularly when using highly moisture-sensitive acyl chlorides.
-
Solution: Use freshly distilled or high-purity reagents. Ensure starting materials are dry, especially for the acyl chloride route.[8][9]
Cause 3: Incorrect Stoichiometry The molar ratio of reactants is critical for maximizing product formation.
-
The "Why": To drive the reaction to completion, Le Chatelier's principle is applied. Using an excess of one reactant pushes the equilibrium forward.
-
Solution: A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) is often used to ensure the complete conversion of the ester.[9]
-
Caution with Acyl Chlorides: When using 2-chlorobenzoyl chloride, a large excess of hydrazine should be avoided. The initial product, this compound, is still nucleophilic and can react with a second molecule of the acyl chloride to form an undesired bis-acylhydrazide byproduct, which significantly lowers the yield of the target molecule.[7]
-
Cause 4: Side Reactions The formation of unwanted byproducts consumes reactants and complicates purification.
-
The "Why": The high reactivity of the reagents can lead to alternative reaction pathways. As mentioned, the primary side reaction in the acyl chloride route is the formation of the bis-substituted hydrazide.
-
Solution:
-
Control Reagent Addition: When using 2-chlorobenzoyl chloride, add it slowly and dropwise to a cooled solution of hydrazine. This maintains a low concentration of the acyl chloride, favoring the formation of the desired monosubstituted product.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can help minimize the rate of side reactions relative to the main reaction.[9]
-
Cause 5: Product Loss During Work-up and Purification A significant amount of product can be lost during isolation and purification steps.
-
The "Why": this compound has some solubility in water and organic solvents. Inefficient extraction or using too much solvent during recrystallization can lead to substantial losses.
-
Solution:
-
Efficient Extraction: After quenching the reaction, ensure thorough extraction with a suitable organic solvent. Multiple extractions with smaller volumes are more effective than a single extraction with a large volume.
-
Optimized Recrystallization: This is the most effective purification method.[9] Dissolve the crude product in a minimum amount of hot solvent (ethanol is common) to ensure the solution is saturated.[9] Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation and recovery.[9][13]
-
| Problem Summary | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Increase reflux time (5-8 hours); moderately increase temperature.[9] |
| Purity of Reactants | Use high-purity or freshly distilled starting materials.[9] | |
| Incorrect Stoichiometry | Use a slight excess (1.2-1.5 eq.) of hydrazine hydrate for the ester route.[9] | |
| Side Reactions | Control temperature; add acyl chloride dropwise to a cooled hydrazine solution.[7] | |
| Product Loss During Work-up | Use minimal hot solvent for recrystallization; cool slowly then in an ice bath.[9][13] |
Experimental Protocols & Workflows
Workflow Visualization
The general workflow for synthesizing and purifying this compound is outlined below.
Caption: A decision tree for troubleshooting this compound synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- Guidechem. (n.d.). 2-Chlorobenzhydrazide 5814-05-1 wiki.
- Biointerface Research in Applied Chemistry. (2020).
- BenchChem. (2025). Troubleshooting low yield in Docosanedioic acid synthesis.
- PrepChem.com. (n.d.). Synthesis of p-chlorobenzoylhydrazine.
- Der Pharma Chemica. (n.d.).
- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
- National Institutes of Health, PubChem. (n.d.). This compound.
- Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions.
- ChemBK. (2024). 2-Chlorobenzhydrazide.
- ChemicalBook. (n.d.). 2-Chlorobenzoyl chloride synthesis.
- BenchChem. (2025).
- ResearchG
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in hydrazone formation with 2-Chlorobenzohydrazide
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers experiencing low yields in hydrazone formation, specifically when using 2-Chlorobenzohydrazide. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not just solutions, but the reasoning behind them.
Troubleshooting Low Yields: A Symptom-Based Approach
Low yield is a common yet frustrating issue in organic synthesis. The formation of hydrazones, while a well-established reaction, can be sensitive to a variety of factors.[1][2] This section will walk you through potential causes and solutions, categorized by common experimental observations.
I. Reaction Stalls or Proceeds Slowly
If you observe that your reaction is not progressing to completion, as indicated by monitoring techniques like Thin Layer Chromatography (TLC), consider the following factors:
A. Suboptimal pH
The formation of hydrazones is highly pH-dependent.[1][2] The reaction is typically acid-catalyzed, with an optimal pH range of 4-6.[1][2]
-
The "Why": A mildly acidic environment protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1] If the medium is too acidic, the hydrazine nucleophile becomes protonated and is no longer available to attack the carbonyl carbon.[1] Conversely, in a basic or neutral medium, the dehydration of the tetrahedral intermediate is often the rate-limiting and slow step.[3]
-
Troubleshooting Steps:
-
pH Check: If possible, check the pH of your reaction mixture.
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the reaction mixture.[1]
-
Alternative Catalysts: Consider using other catalysts like aniline or its derivatives, which have been shown to accelerate hydrazone formation.[4][5] Arginine has also been reported as an effective catalyst, particularly in aqueous buffers.[6]
-
B. Insufficient Temperature
-
The "Why": Like many chemical reactions, hydrazone formation can be temperature-dependent. If the reaction is sluggish at room temperature, a moderate increase in heat can provide the necessary activation energy to speed up the reaction rate.
-
Troubleshooting Steps:
C. Reagent Reactivity
-
The "Why": The electronic properties of both the this compound and the carbonyl compound can significantly influence the reaction rate. The chlorine atom on the benzohydrazide is an electron-withdrawing group, which can decrease the nucleophilicity of the hydrazine nitrogen, potentially slowing the reaction.[8][9]
-
Troubleshooting Steps:
-
Consider the Carbonyl Partner: Aldehydes are generally more reactive than ketones. Steric hindrance around the carbonyl group can also slow the reaction.
-
Extended Reaction Time: For less reactive starting materials, simply extending the reaction time may be sufficient to achieve a higher yield.[1][7]
-
II. Formation of Multiple Products (Side Reactions)
The appearance of multiple spots on a TLC plate that are not your starting materials or desired product indicates the presence of side reactions.
A. Azine Formation
-
The "Why": A common side reaction is the formation of an azine, which occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[1][10] This is more likely when using hydrazine itself, but can still be a concern with substituted hydrazines.
-
Troubleshooting Steps:
B. Hydrolysis of the Hydrazone
-
The "Why": Hydrazones can be susceptible to hydrolysis, reverting back to the starting aldehyde/ketone and hydrazine, especially in the presence of water and under strongly acidic or basic conditions.[1][10] Alkyl hydrazones are notably more prone to hydrolysis than oximes.[1]
-
Troubleshooting Steps:
-
pH Control: Maintain the reaction pH within the optimal 4-6 range to minimize hydrolysis.[7]
-
Anhydrous Conditions: While not always necessary, if you suspect hydrolysis is a significant issue, consider running the reaction under anhydrous conditions.
-
Work-up: During the work-up, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any excess acid catalyst.[7]
-
III. Difficulty in Product Isolation and Purification
Even with a successful reaction, low isolated yield can result from challenges during work-up and purification.
A. Product Solubility
-
The "Why": The desired hydrazone may be soluble in the reaction solvent, preventing it from precipitating out upon cooling.
-
Troubleshooting Steps:
-
Solvent Removal: If the product does not precipitate, remove the solvent under reduced pressure.[1]
-
Anti-Solvent Addition: Try adding a solvent in which your product is insoluble (an "anti-solvent") to induce precipitation.
-
B. Purification Challenges
-
The "Why": Crude products often require purification to remove unreacted starting materials and byproducts. The choice of purification method is critical for maximizing the final yield.
-
Troubleshooting Steps:
-
Recrystallization: This is often a good first choice for solid products. The key is to find a suitable solvent or solvent system where the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[1] Common solvents to try include ethanol, methanol, and acetonitrile.[1][11]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative.[1] Be aware that some hydrazones can be unstable on silica gel.[12] If you observe streaking or decomposition on the TLC plate, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my hydrazone formation reaction?
A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] Spot the reaction mixture alongside the starting aldehyde/ketone and this compound on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the hydrazone product will indicate the reaction's progress.
Q2: My this compound is old. Could this be the cause of the low yield?
A2: Yes, the quality and stability of your reagents are crucial. Hydrazine derivatives can be susceptible to oxidation.[2] It is always best to use fresh or properly stored reagents. If you suspect your this compound has degraded, it's advisable to use a fresh batch.
Q3: Can I run the hydrazone formation under basic conditions?
A3: While hydrazone formation is typically acid-catalyzed, it can also occur under basic conditions, as seen in the first step of the Wolff-Kishner reduction.[13][14][15] However, for general hydrazone synthesis, mildly acidic conditions are usually more efficient.[1][2]
Q4: What are some key characterization techniques for my final hydrazone product?
A4: To confirm the structure and purity of your synthesized hydrazone, you should use a combination of spectroscopic techniques.
-
¹H and ¹³C NMR: These will show the characteristic signals for the protons and carbons in your molecule, including the imine proton and carbon.
-
FT-IR: Look for the appearance of a C=N stretching vibration and the disappearance of the C=O stretch from the starting materials.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Q5: Are there any specific safety precautions for working with this compound?
A5: Yes. This compound is classified as a skin and eye irritant.[16][17] Hydrazine derivatives, in general, can be toxic.[7] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
Experimental Protocols and Data
General Protocol for Hydrazone Formation
-
Dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol).
-
Add a stoichiometric equivalent or a slight excess (1.1 eq) of this compound.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-60°C or reflux).[1][7]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture. If the product precipitates, collect it by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Slow/Incomplete Reaction | Suboptimal pH | Add a catalytic amount of weak acid (e.g., acetic acid). |
| Low Temperature | Gently heat the reaction mixture (40-60°C). | |
| Low Reagent Reactivity | Extend the reaction time. | |
| Multiple Products | Azine Formation | Use a slight excess of this compound; add carbonyl slowly. |
| Product Hydrolysis | Maintain pH 4-6; use a neutral/basic work-up wash. | |
| Low Isolated Yield | Product is Soluble | Remove solvent under reduced pressure; try anti-solvent precipitation. |
| Purification Issues | Optimize recrystallization solvent; consider column chromatography (silica or alumina). |
Visualizing the Process
Hydrazone Formation Mechanism
Caption: Acid-catalyzed mechanism of hydrazone formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low hydrazone yields.
References
- Technical Support Center: Hydrazone Formation and Purific
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
- How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange
- 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts
- troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. Benchchem
- Troubleshooting low yield in Docosanedioic acid synthesis. Benchchem
- Importance of ortho Proton Donors in Catalysis of Hydrazone Formation.
- 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts
- Need a purification method for a free hydrazone. r/Chempros - Reddit
- Preventing common side reactions during the synthesis and handling of hydrazones. Benchchem
- Hydrazone. Wikipedia
- Water-soluble Organocatalysts for Hydrazone and Oxime Form
- Tuning the Electronic and Charge Transport Properties of Schiff Base Compounds by Electron Donor and/or Acceptor Groups. MDPI
- Catalysis of hydrazone and oxime peptide lig
- Process for the purification of aqueous hydrazine hydrate solutions.
- Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society
- How to purify hydrazone?
- Buy this compound | 5814-05-1. Smolecule
- Process for purifying aqueous hydrazine hydrate solutions.
- Acetone hydrazone. Organic Syntheses Procedure
- Electron withdrawing group: Significance and symbolism.
- Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central
- Help with Low Yield Synthesis. r/Chempros - Reddit
- 2-Chlorobenzoic acid hydrazide. NIST WebBook
- Hydrazone synthesis. Organic Chemistry Portal
- This compound | C7H7ClN2O | CID 79883. PubChem - NIH
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC - NIH
- Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
- Compounds having electron withdrawing groups and their inhibitory activity.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal
- This compound 5814-05-1. Tokyo Chemical Industry Co., Ltd.(APAC)
- Facile and straightforward synthesis of Hydrazone derivatives.
- 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816. PubChem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electron withdrawing group: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buy this compound | 5814-05-1 [smolecule.com]
- 17. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and long-term storage of 2-Chlorobenzohydrazide
Welcome to the comprehensive technical support guide for 2-Chlorobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its storage and handling.
Introduction to this compound Stability
This compound (C₇H₇ClN₂O) is a versatile intermediate in pharmaceutical and chemical synthesis.[1] Its reactivity is centered around the hydrazide functional group attached to a chlorobenzene ring.[1] While essential for its synthetic utility, this functional group also makes the molecule susceptible to degradation under certain conditions. Understanding the stability profile of this compound is paramount to ensure the reproducibility of experimental results and the integrity of your research.
This guide provides practical, field-proven insights into maintaining the long-term stability of this compound and troubleshooting common issues that may arise from its improper storage or handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] An inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidative degradation.[4] Avoid exposure to light.[5]
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8 °C) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation. |
| Light | Store in the dark (amber vials) | Prevents photodegradation.[5] |
| Container | Tightly sealed, non-reactive material | Prevents moisture uptake and contamination.[2] |
| Humidity | Dry environment | Minimizes risk of hydrolysis. |
Q2: How stable is this compound in solution?
The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. Aromatic hydrazones, a related class of compounds, have been shown to be relatively stable in phosphate-buffered saline (PBS) but can undergo rapid degradation in plasma.[5] Generally, hydrazides are susceptible to hydrolysis, especially under acidic or basic conditions.[6] For experimental use, it is advisable to prepare solutions fresh. If storage is necessary, store at low temperatures (e.g., -20°C) in an appropriate solvent and use as quickly as possible.
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong bases.[3][7] Contact with these substances can lead to rapid decomposition. Care should also be taken when mixing with reactive carbonyl compounds (aldehydes and ketones), as this can lead to the formation of hydrazones.[1]
Q4: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound is classified as a skin, eye, and respiratory irritant.[2][8] Always handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] In case of contact, rinse the affected area thoroughly with water.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, linking them to the stability and handling of this compound.
Problem 1: Inconsistent or lower-than-expected yields in reactions involving this compound.
Possible Cause: Degradation of the this compound starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
In-Depth Explanation:
The hydrazide functional group is susceptible to hydrolysis and oxidation. If the compound has been stored improperly (e.g., exposed to moisture or air), it may have partially degraded. Hydrolysis would lead to the formation of 2-chlorobenzoic acid and hydrazine, neither of which will participate in the desired reaction in the same manner as the parent compound.
Problem 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) of my reaction mixture.
Possible Cause: Presence of degradation products from this compound.
Likely Degradation Pathways & Products:
-
Hydrolysis: The most common degradation pathway for hydrazides.[6] In the presence of water, especially under acidic or basic catalysis, this compound can hydrolyze to 2-chlorobenzoic acid and hydrazine.
-
Troubleshooting: Ensure all solvents and reagents are anhydrous, particularly in sensitive reactions. If aqueous conditions are necessary, consider the pH and temperature to minimize hydrolysis. A study on aromatic hydrazones showed they are more stable as the pH approaches neutrality.[5]
-
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. The exact products can be complex, but may involve the formation of diazenes or other oxidized species.
-
Troubleshooting: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use degassed solvents for reactions.
-
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV light.[10]
-
Troubleshooting: Store the solid compound and any solutions in amber vials or wrapped in aluminum foil to protect from light. Conduct experiments in a fume hood with the sash down to minimize exposure to overhead lighting.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
removal of unreacted hydrazine hydrate from 2-Chlorobenzohydrazide
Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted hydrazine hydrate from 2-Chlorobenzohydrazide. This document outlines the underlying chemical principles, provides detailed protocols, and offers solutions to common experimental challenges.
Introduction: The Critical Challenge of Residual Hydrazine
The synthesis of this compound, a vital building block in medicinal chemistry, is commonly achieved by reacting a 2-chlorobenzoyl derivative with hydrazine hydrate.[1] While the synthesis is often straightforward, a persistent and critical challenge is the removal of excess hydrazine hydrate from the final product. Hydrazine is classified as a toxic and potentially carcinogenic impurity, making its effective removal paramount for the purity, safety, and regulatory compliance of subsequent intermediates and final active pharmaceutical ingredients (APIs).[2][3]
The physical properties of hydrazine hydrate—specifically its high boiling point (~120°C) and its miscibility with water and many organic solvents—make its removal by simple evaporation or standard work-up procedures inefficient.[4][5] This guide provides validated methods to address this purification challenge.
Part 1: Troubleshooting and FAQs
This section addresses common issues and questions encountered during the purification process in a direct question-and-answer format.
Q1: My final product is an oil or a waxy, low-melting solid instead of the expected white crystalline powder. What is the likely cause?
A1: This is a classic indication of significant residual hydrazine hydrate. This compound is a white to beige crystalline powder with a melting point of approximately 113-118 °C.[6][7] Hydrazine hydrate can act as an impurity that disrupts the crystal lattice formation, resulting in an oily or amorphous product. The immediate course of action should be to implement a more rigorous purification method, such as chemical quenching followed by recrystallization.
Troubleshooting Workflow: Oily Product
Caption: Workflow for addressing an oily or impure final product.
Q2: My product yield is very low after performing an aqueous wash. Where did my product go?
A2: While this compound has limited solubility in water, it is not entirely insoluble.[8] Significant product loss can occur if you use large volumes of water during extraction or if the pH of the aqueous phase is not controlled. Hydrazides can exhibit some amphoteric character and may be more soluble under certain pH conditions.
Q3: How do I effectively remove hydrazine hydrate using liquid-liquid extraction?
A3: The key is to exploit the basicity of hydrazine.[2] By washing the organic solution of your crude product with a dilute acid (e.g., 1 M HCl), you can protonate the more basic hydrazine, forming a water-soluble hydrazinium salt ([N₂H₅]⁺Cl⁻). This salt will partition into the aqueous layer, leaving the less basic this compound in the organic phase. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) is necessary to remove any residual acid from the organic layer.
Q4: How can I be certain that all the hydrazine has been removed?
A4: Visual confirmation is insufficient. The presence of trace hydrazine must be confirmed by sensitive analytical techniques. For regulatory and safety purposes, quantifying residual hydrazine is critical.[3]
-
High-Performance Liquid Chromatography (HPLC): The standard for quantitative analysis of non-volatile impurities.
-
Gas Chromatography (GC): Often used with derivatization, where hydrazine is reacted (e.g., with acetone) to form a more volatile and easily detectable compound like acetone azine.[3] This is a highly sensitive method for trace analysis.
-
Spectrophotometric Methods: Colorimetric methods, such as reaction with p-dimethylaminobenzaldehyde, can be used for rapid detection.[9]
Part 2: Validated Purification Protocols
The following are detailed, step-by-step methodologies for the efficient removal of hydrazine hydrate.
Protocol 1: Chemical Quenching followed by Recrystallization
Principle: This method involves converting the unreacted hydrazine into a hydrazone, a different chemical entity with distinct physical properties, making it easier to separate during crystallization. Acetone is a common, effective, and inexpensive quenching agent.
Experimental Protocol:
-
Dissolution: After the initial reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in a suitable solvent like ethanol or methanol.
-
Quenching: Cool the solution to 0-5 °C using an ice bath. Slowly add acetone (2-3 molar equivalents relative to the initial excess of hydrazine hydrate) dropwise.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of hydrazine.
-
Precipitation: Reduce the solvent volume by approximately half using a rotary evaporator. Add cold deionized water to the concentrated solution until the product precipitates out as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove water-soluble impurities and the acetone hydrazone byproduct.
-
Recrystallization: Purify the crude solid by recrystallization.[10][11] A mixed solvent system like ethanol/water or isopropanol/water is often effective. Dissolve the solid in a minimal amount of hot alcohol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Data Summary Table
| Parameter | Specification |
| Starting Purity | ~80-90% (by HPLC) |
| Final Purity | >99.5% (by HPLC) |
| Residual Hydrazine | <10 ppm (by GC-FID) |
| Typical Yield | 85-95% |
Protocol 2: Acid-Base Liquid-Liquid Extraction
Principle: This technique leverages the difference in basicity between hydrazine and this compound. Hydrazine, being a stronger base, is selectively protonated and extracted into an aqueous acidic phase.
Workflow Diagram: Acid-Base Extraction
Caption: Step-by-step workflow for the acid-base extraction method.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash step.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release CO₂ gas pressure.
-
Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the purified product.
-
Final Check: Analyze the product for purity and residual hydrazine. If necessary, a final recrystallization can be performed.
References
- Relic Chemicals. (n.d.). Hydrazine Hydrate 100%.
- PubChem. (n.d.). Hydrazine hydrate. National Center for Biotechnology Information.
- ChemBK. (2024, April 9). 2-Chlorobenzhydrazide.
- NASA Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines.
- ATSDR. (1997). Analytical Methods - Hydrazines. Agency for Toxic Substances and Disease Registry.
- MDPI. (2018). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process.
- Wikipedia. (n.d.). Hydrazine.
- PubChem. (n.d.). Hydrazine hydrate (1:1). National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
- NASA Technical Reports Server. (2010, May 1). Three Methods of Detection of Hydrazines.
- ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?.
- Wisdomlib. (2025, July 31). Crystallization technique: Significance and symbolism.
Sources
- 1. Buy this compound | 5814-05-1 [smolecule.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. sielc.com [sielc.com]
- 4. Hydrazine hydrate | 7803-57-8 [chemicalbook.com]
- 5. Hydrazine Hydrate | Relic Chemicals [relicchemicals.in]
- 6. chembk.com [chembk.com]
- 7. 2-Chlorobenzhydrazide CAS#: 5814-05-1 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Crystallization technique: Significance and symbolism [wisdomlib.org]
Technical Support Center: Scale-Up Synthesis of 2-Chlorobenzohydrazide
Prepared by: Gemini, Senior Application Scientist Last Updated: 2026-01-10
Introduction
Welcome to the technical support center for the synthesis of 2-Chlorobenzohydrazide (CAS No: 5814-05-1).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when transitioning the synthesis of this key chemical intermediate from the bench to a larger scale. As a versatile building block in medicinal chemistry, ensuring a robust, scalable, and safe synthesis is paramount.[3] This document provides in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your process effectively.
Section 1: Synthesis Overview & Core Principles
The most common and scalable synthesis of this compound involves the reaction of a 2-chlorobenzoic acid derivative (typically an ester or acid chloride) with hydrazine. The choice of starting material profoundly impacts the reaction conditions, potential side reactions, and overall process safety.
Primary Synthetic Pathways
-
From an Ester (e.g., Methyl 2-Chlorobenzoate): This is often the preferred route for scale-up due to its milder conditions and the lower reactivity of the starting materials. The reaction involves heating the ester with hydrazine hydrate, often using an alcohol like ethanol as a solvent.[4][5]
-
From an Acid Chloride (2-Chlorobenzoyl Chloride): This method is faster and proceeds at lower temperatures but requires stringent control over moisture and stoichiometry to prevent side reactions.[6][7]
The general workflow for the more common ester-based synthesis is outlined below.
Sources
- 1. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying Impurities in 2-Chlorobenzohydrazide by HPLC
Welcome to the technical support center for the analysis of 2-Chlorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the identification of impurities in this compound using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to a robust reversed-phase HPLC (RP-HPLC) method for impurity profiling and offers solutions to common challenges encountered during analysis. The methodologies and principles discussed are grounded in established chromatographic theory and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of this compound.
Q1: What are the potential process-related impurities in this compound synthesis?
A1: Process-related impurities can originate from starting materials, by-products, and intermediates. For this compound, typically synthesized from 2-chlorobenzoic acid or its ester derivative and hydrazine, potential impurities include:
-
2-Chlorobenzoic acid: Unreacted starting material or a hydrolysis product.
-
Methyl 2-chlorobenzoate (or other esters): Unreacted starting material.
-
Hydrazine: Excess unreacted reagent.
-
N,N'-bis(2-chlorobenzoyl)hydrazine: A di-acylated by-product formed from the reaction of this compound with another molecule of the starting ester.
Q2: What are the likely degradation products of this compound?
A2: Degradation products can form under various stress conditions such as hydrolysis, oxidation, and photolysis. Key potential degradation products include:
-
2-Chlorobenzoic acid: Formed via hydrolysis of the hydrazide moiety.
-
Oxidative degradation products: The hydrazide group can be susceptible to oxidation, leading to various colored impurities.
-
Photolytic degradation products: Exposure to light, particularly UV, can induce degradation. The specific products would require characterization, but often involve bond cleavage or rearrangement.
Forced degradation studies are essential to identify these potential degradants and ensure the analytical method is "stability-indicating."[2][3][4]
Q3: What is a suitable starting point for an HPLC method for this compound impurity profiling?
A3: A reversed-phase HPLC method is generally suitable for separating this compound from its potential impurities. Here is a recommended starting point:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% A to 5% A over 30 min, then hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5]
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific issues you may encounter during your HPLC analysis.
Issue 1: Peak Tailing for the Main Analyte (this compound)
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for basic compounds like hydrazides is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material.
Causality and Solution Workflow:
Troubleshooting Peak Tailing
Detailed Steps:
-
Mobile Phase pH: The hydrazide group is basic. At a mid-range pH, it can be partially protonated, leading to interactions with silanol groups. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) will fully protonate the hydrazide, minimizing these secondary interactions.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the sample concentration or injection volume.
-
Column Age and Type: Over time, the stationary phase of a column can degrade, exposing more active silanol sites. Using a newer column or a column with high-density end-capping can significantly improve peak shape.
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry. However, be aware that TEA can suppress MS signals if using LC-MS.
Issue 2: Appearance of Ghost Peaks
Question: I am observing unexpected peaks in my chromatogram, even in my blank injections. What are these "ghost peaks" and how do I get rid of them?
Answer: Ghost peaks are extraneous peaks that do not originate from the injected sample. They can be a significant source of confusion and can interfere with the quantification of actual impurities.
Sources and Elimination Strategy:
Identifying and Eliminating Ghost Peaks
Detailed Steps:
-
Isolate the Source: The first step is to determine if the ghost peak is from the system or from sample carryover. Inject a blank (your mobile phase). If the peak is still present, the source is likely the mobile phase or the HPLC system itself. If the peak only appears after a sample injection, it is likely carryover.
-
System-Related Ghost Peaks:
-
Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents (HPLC or MS grade) and water (e.g., Milli-Q). Contaminants can build up in solvent bottles over time.
-
System Contamination: Flush the injector and the entire system with a strong solvent (like 100% acetonitrile or isopropanol) to remove any accumulated contaminants.
-
-
Sample Carryover:
-
Injector Contamination: The injection needle and port can retain small amounts of the sample, which then get injected in subsequent runs.
-
Solution: Use a stronger needle wash solvent. For reversed-phase, a wash solution containing a higher percentage of organic solvent than the mobile phase is often effective. It is also good practice to run a blank injection after analyzing a highly concentrated sample.
-
Issue 3: Poor Resolution Between Impurity Peaks
Question: Two of my impurity peaks are not well-separated. How can I improve the resolution?
Answer: Achieving adequate resolution is crucial for accurate quantification of impurities. Resolution can be improved by manipulating the selectivity, efficiency, and retention of your chromatographic system.
Strategies for Improving Resolution:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation, as these solvents have different interactions with the analyte and stationary phase.
-
pH: Adjusting the pH of the mobile phase can change the ionization state of acidic or basic impurities, significantly impacting their retention and selectivity.
-
-
Adjust the Gradient: A shallower gradient (a slower increase in the percentage of the strong solvent) will increase the separation time and can improve the resolution between closely eluting peaks.
-
Change the Column:
-
Stationary Phase: If modifying the mobile phase is not sufficient, changing the column chemistry (e.g., to a phenyl-hexyl or a different C18 column from another manufacturer) can provide different selectivity.
-
Column Dimensions: A longer column or a column with a smaller particle size will increase the column efficiency (theoretical plates), leading to sharper peaks and better resolution.
-
Part 3: Experimental Protocol - Forced Degradation Study
A forced degradation study is critical for developing a stability-indicating method.[2][3][4] This protocol outlines the steps to generate potential degradation products of this compound.
Objective: To generate degradation products of this compound under various stress conditions to assess the specificity of the HPLC method.
Materials:
-
This compound
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Keep the solid powder of this compound in an oven at 105°C for 24 hours. Dissolve an appropriate amount in mobile phase to get a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid powder and a 0.1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.
-
Evaluation:
-
Assess the chromatograms for the appearance of new peaks (degradation products).
-
Ensure that the main this compound peak is well-resolved from all degradation peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the main peak is not co-eluting with any degradants.
-
References
- International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. 2006. [Link]
- United States Pharmacopeia.
- Alsante, K. M., et al. "The role of forced degradation studies in stability indicating HPLC method development." Journal of Pharmaceutical and Biomedical Analysis 21.6 (2000): 1153-1168.
- Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis 3.3 (2013): 159-165.
- Ngwa, G. "Forced degradation as an integral part of HPLC stability-indicating method development." Drug Delivery Technology 10.5 (2010): 56-59.
- Dolan, J. W. "Peak Tailing and What to Do About It." LCGC North America 21.3 (2003): 258-262.
- Waters Corporation. A Primer on HPLC Column Care and Use. [Link]
- Bakshi, M., and S. Singh. "Development of stability-indicating analytical methods—critical review." Journal of Pharmaceutical and Biomedical Analysis 28.6 (2002): 1011-1040.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
Sources
Technical Support Center: Byproduct Formation in the Reaction of 2-Chlorobenzoyl Chloride with Hydrazine
Welcome to the technical support center for the synthesis of 2-chlorobenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the reaction between 2-chlorobenzoyl chloride and hydrazine. Here, we will delve into the common challenges, with a specific focus on understanding and mitigating byproduct formation to enhance yield and purity.
I. Reaction Overview: The Intended Pathway and Potential Detours
The primary reaction aims to produce this compound through the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with hydrazine.[1][2] Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Intended Reaction:
-
2-Chlorobenzoyl Chloride + Hydrazine → this compound + HCl
However, the reactivity of both starting materials and the product itself can lead to undesired side reactions. The most common byproduct is the 1,2-bis(2-chlorobenzoyl)hydrazine, formed when a second molecule of 2-chlorobenzoyl chloride reacts with the newly formed this compound.
Primary Byproduct Formation:
-
This compound + 2-Chlorobenzoyl Chloride → 1,2-bis(2-Chlorobenzoyl)hydrazine + HCl
Understanding the factors that favor the intended reaction over byproduct formation is critical for optimizing your synthesis.
II. Troubleshooting Guide: Isolating and Solving Byproduct Issues
This section addresses specific problems you might encounter during your experiment, their probable causes, and actionable solutions.
Q1: My final product shows a low yield and is contaminated with a higher molecular weight impurity. What is the likely cause and how can I fix it?
Probable Cause: The formation of 1,2-bis(2-chlorobenzoyl)hydrazine is the most probable cause. This occurs when the stoichiometry of the reactants is not carefully controlled, or when localized high concentrations of 2-chlorobenzoyl chloride are present. The already-formed this compound can act as a nucleophile and react with another molecule of the acyl chloride.[3]
Solutions:
-
Stoichiometric Control: Use a molar excess of hydrazine. This ensures that the 2-chlorobenzoyl chloride is more likely to react with hydrazine rather than the desired product. A 2 to 5-fold excess of hydrazine is a good starting point.
-
Controlled Addition: Add the 2-chlorobenzoyl chloride solution dropwise to a well-stirred solution of hydrazine.[4] This maintains a low concentration of the acyl chloride throughout the reaction, minimizing the chance of the second acylation. A syringe pump can be used for a steady, slow addition.
-
Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0-10°C).[5] This slows down the reaction rate, including the formation of the di-acylated byproduct, allowing for better control.
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome |
| Hydrazine : Acyl Chloride Ratio | 1 : 1 | 2-5 : 1 | Increased yield of mono-acyl hydrazide |
| Addition Method | Rapid addition | Slow, dropwise addition | Reduced localized high concentrations of acyl chloride |
| Temperature | Room Temperature | 0-10 °C | Slower reaction rate, better control over selectivity |
Q2: I'm observing multiple spots on my TLC plate, and my NMR spectrum is complex with unexpected peaks. How can I identify the byproducts?
Probable Cause: Besides the di-acylated byproduct, other side reactions can occur. These may include the reaction of hydrazine with the chlorinated benzene ring (though less likely under standard conditions) or degradation of the starting materials or product.
Solutions & Analytical Workflow:
-
Characterize the Main Byproduct: The 1,2-bis(2-chlorobenzoyl)hydrazine will have a significantly different Rf value on TLC and distinct NMR and mass spectrometry signals.
-
¹H NMR: Expect to see a duplication of the aromatic signals and a downfield shift of the N-H protons compared to the desired product.
-
Mass Spectrometry: Look for a molecular ion peak corresponding to the di-acylated structure.
-
-
Purification is Key: If recrystallization does not yield a pure product, column chromatography is a viable alternative. A common eluent system for similar compounds is a mixture of ethanol and chloroform.[6]
-
Spectroscopic Analysis:
-
FT-IR: The presence of characteristic N-H and C=O bands will indicate a successful synthesis of a hydrazide. The absence of a broad O-H stretch from any hydrolyzed starting material is also a good indicator.[6]
-
NMR: Compare your spectra with literature values for this compound and related compounds.[7][8]
-
III. Frequently Asked Questions (FAQs)
Q1. What is the role of a base in this reaction?
A base, such as sodium hydroxide or pyridine, is often used to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][9][10] This prevents the protonation of hydrazine, which would render it non-nucleophilic.
Q2. Can the solvent affect the formation of byproducts?
Yes, the choice of solvent is crucial. Using water as a solvent can be advantageous. Some studies have shown that in water, the di-acylated byproduct may precipitate out of the reaction mixture, simplifying its removal by filtration.[3] In contrast, using organic solvents like THF or 2-propanol with water can lead to biphasic mixtures and may favor the formation of the di-acylated byproduct.[3]
Q3. How can I purify the crude this compound?
Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[6] Ethanol is a frequently used solvent for this purpose.[6][7] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The desired product will crystallize out, leaving impurities in the solution.[6]
Q4. Are there alternative methods to synthesize this compound?
Yes, hydrazides can also be synthesized from the corresponding esters via hydrazinolysis.[3] For example, methyl 2-chlorobenzoate can be reacted with hydrazine hydrate to yield this compound. This method avoids the use of the highly reactive acyl chloride and the concurrent formation of HCl.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the formation of the primary byproduct.
Caption: Reaction scheme showing the desired synthesis and byproduct formation.
V. Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from general procedures for hydrazide synthesis and is optimized to minimize byproduct formation.[4][6][10]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve hydrazine hydrate (e.g., 2.5 equivalents) in a suitable solvent (e.g., ethanol or water). Cool the solution to 0-5°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-chlorobenzoyl chloride (1 equivalent) in the same solvent. Add this solution to the dropping funnel and add it dropwise to the cooled, stirred hydrazine solution over 1-2 hours. Maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Work-up:
-
If the product precipitates, collect it by suction filtration and wash thoroughly with cold water to remove excess hydrazine and other water-soluble impurities.[6]
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting solid can then be washed with cold water.
-
-
Purification: Recrystallize the crude product from hot ethanol.[6][7]
Protocol 2: Purification by Recrystallization [6][7]
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.
VI. References
-
Liu, W. et al. (2023). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. ResearchGate. Available at: [Link]
-
Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. ResearchGate. Available at: [Link]
-
Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. PubMed. Available at: [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. Available at: [Link]
-
Brahmayya, M. et al. Synthesis of 5-substituted-3H-[6][7][11]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances. Available at: [Link]
-
Processes for making hydrazides. Google Patents. Available at:
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Reactions of Acid Chlorides. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. ResearchGate. Available at: [Link]
-
an introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
managing exothermic reactions in 2-Chlorobenzohydrazide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Exothermic Reactions
The synthesis of 2-Chlorobenzohydrazide, a crucial intermediate in pharmaceutical development, typically involves the reaction of a 2-chlorobenzoyl derivative (such as methyl 2-chlorobenzoate or 2-chlorobenzoyl chloride) with hydrazine hydrate. This reaction is notably exothermic and presents significant thermal control challenges, particularly during scale-up. Improper management can lead to runaway reactions, reduced yield, formation of impurities, and critical safety hazards.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, controlled, and efficient synthesis.
Troubleshooting Guide: Immediate Actions & Preventative Measures
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Sudden, Uncontrolled Temperature Spike (Runaway Reaction)
A rapid increase in temperature indicates that the rate of heat generation is exceeding the cooling capacity of your system. This is a critical safety event.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent (typically the 2-chlorobenzoyl derivative or hydrazine hydrate, depending on the procedure).[1][2]
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. For a lab-scale setup, this may mean adding more ice or dry ice to the cooling bath. For jacketed reactors, ensure the coolant is flowing at the maximum rate and lowest possible temperature.[1][3]
-
Ensure Efficient Stirring: Verify that the mechanical stirrer is functioning correctly. Proper agitation is crucial for uniform heat distribution and preventing localized hot spots.[2]
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, quenching the reaction may be necessary. This is a hazardous operation and should only be performed with extreme caution and appropriate safety measures. Slowly add a less reactive quenching agent like ethyl acetate before introducing more reactive protic solvents like water or alcohols.[2]
Root Cause Analysis & Prevention:
| Potential Cause | Preventative Measure for Future Batches |
| Rapid Reagent Addition | Add the limiting reagent slowly and dropwise using a dosing pump for precise control. This allows the cooling system adequate time to dissipate the heat generated.[1][2][4] |
| Inadequate Cooling | Ensure the cooling system is appropriately sized for the reaction scale. Pre-cool the reactor and the initial solution (e.g., to 0-5 °C) before beginning the addition.[1] Jacketed vessels connected to circulators are highly recommended for precise temperature regulation.[5] |
| High Reagent Concentration | Increasing the solvent volume can create a larger heat sink, helping to absorb the energy released. Adhere to validated solvent ratios to ensure adequate heat dissipation.[1][2] |
| Poor Agitation | Inefficient stirring can create localized hot spots where the reaction accelerates uncontrollably. Use an appropriately sized and shaped stirrer blade and ensure a sufficient stirring speed to maintain a vortex.[2] |
Issue 2: Low Product Yield
Low yield can result from incomplete reactions, degradation of materials, or the formation of side products, often linked to poor temperature control.
Troubleshooting Steps:
-
Verify Reaction Completion: Before workup, confirm the absence of starting material using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction is incomplete, it may require additional time at the controlled temperature.
-
Control Reaction Temperature: Overheating can lead to the degradation of both reactants and products. Maintain a consistent, optimal temperature throughout the addition and subsequent stirring period.
-
Minimize Side Reactions: Elevated temperatures can promote the formation of byproducts like azines.[4] Strict temperature control is the primary method to avoid this.
-
Prevent Hydrolysis: The starting material, particularly 2-chlorobenzoyl chloride, is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the unreactive 2-chlorobenzoic acid.[1]
Issue 3: Significant Formation of Azine Byproduct
The formation of a symmetrical azine (Cl-Ph-C=N-N=C-Ph-Cl) is a common side reaction that occurs when the newly formed hydrazone reacts with a second molecule of the carbonyl precursor.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of hydrazine hydrate. This ensures the carbonyl compound is consumed before it can react with the product hydrazone.[4]
-
Reverse Addition: Add the 2-chlorobenzoyl derivative slowly to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, minimizing the chance for the intermediate to react with the starting material.[4]
-
Maintain Low Temperature: As with most side reactions in this synthesis, lower temperatures will suppress the rate of azine formation.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound from its ester or acid chloride so exothermic?
The reaction involves nucleophilic acyl substitution where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester or acid chloride. The formation of the stable amide-like C-N bond in the hydrazide product releases a significant amount of energy, making the reaction highly exothermic.
Q2: What are the primary hazards associated with the reagents?
It is critical to understand the hazards of the reagents involved, particularly hydrazine hydrate.
| Reagent | Primary Hazards |
| Hydrazine Hydrate (N₂H₄·H₂O) | Highly Toxic & Corrosive: Can cause severe burns to skin and eyes and is toxic if inhaled or ingested.[6][7][8] The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[9] Carcinogen: Considered a potential human carcinogen.[10] Flammable & Reactive: Vapors are flammable over a wide range (4.7–100%).[9][11] It can decompose thermally and may react violently with oxidizing agents and certain metals.[6][7][8] |
| 2-Chlorobenzoyl Chloride | Corrosive: Causes severe skin burns and eye damage. Lachrymator: Vapors are irritating to the eyes and respiratory system. Water Reactive: Reacts with moisture, releasing corrosive HCl gas. |
| Methyl 2-Chlorobenzoate | Irritant: Causes skin, eye, and respiratory irritation. |
Always handle these chemicals in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. [4][6]
Q3: What is the ideal temperature range for this synthesis?
The ideal temperature is a balance between achieving a reasonable reaction rate and preventing runaway conditions or side reactions.
-
Addition Phase: The addition of the limiting reagent should be performed at a low temperature, typically between 0 °C and 10 °C .[1]
-
Reaction Phase: After addition is complete, the reaction may be allowed to slowly warm to room temperature or stirred at a slightly elevated temperature (e.g., 40-60 °C) to ensure completion, but this must be monitored carefully.[4]
Q4: How does scaling up the synthesis affect exotherm management?
Scaling up a reaction dramatically changes its thermal properties. As the volume of the reactor increases, the surface-area-to-volume ratio decreases.[1] This means that a larger batch has proportionally less surface area available to dissipate the heat it generates, significantly increasing the risk of a thermal runaway.[12] Therefore, a process that is manageable on a 1 L scale may become dangerously uncontrollable in a 100 L reactor without re-optimization of cooling capacity and addition rates.
Q5: What is the recommended equipment for controlling this exothermic reaction?
For safe and reproducible synthesis, especially at scale, specialized equipment is essential.
-
Jacketed Reactor: A reactor with a secondary outer jacket allows for the circulation of a cooling fluid (e.g., chilled water, glycol) to precisely control the internal temperature.[3][5]
-
Circulator/Chiller: A programmable circulator provides a continuous flow of coolant at a stable, sub-ambient temperature, offering far better control than a simple ice bath.[5]
-
Overhead Mechanical Stirrer: Ensures efficient and powerful mixing, which is critical for heat transfer throughout the reaction mass. Magnetic stir bars are often inadequate for larger volumes or viscous mixtures.
-
Dosing Pump: Allows for the slow, consistent, and controlled addition of liquid reagents, which is the primary method for managing the rate of heat generation.[1]
Visualizing Process Safety & Control
Workflow for Managing a Temperature Excursion
The following diagram outlines the decision-making process when faced with a temperature spike.
Caption: Decision workflow for responding to a thermal excursion event.
Heat Management in a Jacketed Reactor System
This diagram illustrates the flow of heat away from the exothermic reaction.
Caption: Heat flow diagram for an exothermic reaction in a jacketed reactor.
References
- Vertex AI Search. (2025). Cold Chemistry: Reinventing Pharmaceutical Reactors for an Energy-Efficient Future.
- ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development.
- Arkema. (2012).
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry.
- Blog. (2025). What is the role of a cooling system in a pharma reactor?.
- Asynt. (2024). What are the best tools for cooling chemical reactions?.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- NOAA - CAMEO Chemicals. (n.d.). HYDRAZINE, ANHYDROUS.
- Lanxess. (n.d.).
- Actylis Lab Solutions. (2010).
- Benchchem. (n.d.). Preventing common side reactions during the synthesis and handling of hydrazones.
- NIH. (n.d.). This compound | C7H7ClN2O | CID 79883 - PubChem.
- Benchchem. (n.d.). Controlling exothermic reactions in the synthesis of (R)-4-Benzyl-2-oxazolidinone.
- Benchchem. (n.d.). Managing temperature control in large-scale 4-Chlorobenzamide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. syhgzben.com [syhgzben.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asynt.com [asynt.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. lanxess.com [lanxess.com]
- 8. actylislab.com [actylislab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Solvent Effects on the Cyclization of 2-Chlorobenzohydrazide Derivatives
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds derived from 2-Chlorobenzohydrazide. It provides in-depth troubleshooting protocols and addresses frequently encountered challenges, with a specific focus on the critical role of solvents in influencing reaction outcomes during intramolecular cyclization processes, particularly for the formation of 1,3,4-oxadiazoles.
Troubleshooting Guide: Common Issues in Cyclization Reactions
Navigating the complexities of heterocyclic synthesis requires a systematic approach to problem-solving. Low yields, unexpected side products, and stalled reactions are common hurdles. This section provides a structured framework for diagnosing and resolving these issues.
Diagram: Troubleshooting Workflow for Low Product Yield
The following decision tree illustrates a logical workflow for diagnosing the root cause of low product yields in the cyclization of this compound derivatives.
Caption: A decision-making flowchart for troubleshooting low-yield cyclization reactions.
Problem Resolution Table
| Problem | Probable Cause(s) | Detailed Solution & Scientific Rationale |
| 1. Low or No Yield of 1,3,4-Oxadiazole | A. Incomplete Reaction: The reaction between the this compound and the coupling partner (e.g., another carboxylic acid) may not have gone to completion, or the subsequent cyclodehydration is failing.[1] | Protocol: Ensure the intermediate diacylhydrazine is formed first. Monitor this initial step by TLC. For the cyclization, a powerful dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid is often required to overcome the activation energy for ring closure.[2][3] If the reaction stalls, consider increasing the temperature or switching to a more potent dehydrating agent.[4] |
| B. Impure Starting Materials: Residual water or impurities in the this compound or the solvent can quench the dehydrating agent or interfere with the reaction.[1] | Action: Use freshly distilled or high-purity, anhydrous solvents. The purity of the hydrazide precursor is paramount; recrystallize if necessary.[1] Oxidizing agents and dehydrating agents can degrade over time and should be fresh.[4] | |
| C. Poor Solvent Choice: The reactants may have poor solubility in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction kinetics. | Optimization: Screen a range of solvents with varying polarities. For instance, while a reaction may be sluggish in a non-polar solvent like toluene, it might proceed efficiently in a polar aprotic solvent like DMF, which can better solvate the intermediates.[5] | |
| 2. Formation of Multiple Side Products | A. Unwanted Side Reactions: The formation of undesired byproducts can consume reactants and reduce the yield of the desired product.[1] This can include intermolecular condensation or degradation of starting materials under harsh conditions. | Strategy: After the reaction, cool the mixture to precipitate the desired product.[1] Wash the precipitate thoroughly with a solvent that dissolves impurities but not the product (e.g., cold water or ethanol).[1] If impurities persist, purification by recrystallization from a suitable solvent like ethanol or purification via column chromatography is necessary.[1] |
| B. Over-acylation: The initially formed product can sometimes react further. For example, a primary amine on a starting material could be acylated twice.[6] | Control: To minimize this, control the stoichiometry carefully and avoid a large excess of the acylating agent.[6] Slow, dropwise addition of reagents can help maintain a low concentration of the acylating agent, disfavoring a second reaction.[6] | |
| 3. Difficulty in Product Purification | A. Inappropriate Recrystallization Solvent: The chosen solvent may dissolve the product too well at low temperatures or not well enough at high temperatures. | Technique: The ideal recrystallization solvent is one where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol is frequently a good starting point for benzohydrazide derivatives.[1] If a single solvent is ineffective, a binary solvent system (one in which the product is soluble and one in which it is insoluble) should be developed. |
| B. Persistent Impurities: Some byproducts may have similar polarity and solubility to the desired product, making separation by recrystallization difficult. | Alternative: When recrystallization fails, column chromatography is the preferred method. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) depends on the polarity of your specific derivative.[1] Thin Layer Chromatography (TLC) is essential for monitoring the separation and purity of the collected fractions.[1] |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry of this compound cyclization, with a focus on the mechanistic role of solvents.
Q1: What is the general mechanism for the cyclization of this compound into a 2,5-disubstituted 1,3,4-oxadiazole?
The most common synthetic route involves the reaction of this compound with a carboxylic acid or acid chloride to form an intermediate N,N'-diacylhydrazine. This intermediate then undergoes intramolecular cyclodehydration, typically promoted by a strong dehydrating agent, to form the stable aromatic 1,3,4-oxadiazole ring.[2][3][7]
Diagram: Dehydrative Cyclization Pathway
Caption: General two-step mechanism for 1,3,4-oxadiazole synthesis from a hydrazide.
Q2: How does solvent polarity impact the rate and yield of the cyclization?
Solvent polarity can significantly influence both the reaction kinetics and the final yield, particularly for less reactive substrates.[8][9]
-
Reaction Rate: Polar solvents can stabilize charged intermediates and transition states that occur during the cyclization mechanism, potentially accelerating the reaction. However, the specific effect is highly dependent on the reaction mechanism. Studies on similar reactions have shown that polar solvents like ethanol can sometimes lead to higher reaction conversions compared to non-polar solvents.[8]
-
Yield & Solubility: A primary function of the solvent is to dissolve the reactants to allow the reaction to occur in the homogeneous phase. If reactants are not fully dissolved, the reaction rate will be limited, leading to lower yields. Therefore, a solvent that provides good solubility for the this compound derivative and the coupling partner at the reaction temperature is crucial.[10]
Q3: When should I choose a protic versus an aprotic solvent?
The choice between a protic (e.g., ethanol, water) and a dipolar aprotic (e.g., DMF, DMSO, acetonitrile) solvent is critical and depends on the specific step of the synthesis.
-
Protic Solvents: These solvents possess acidic protons (e.g., -OH) and can form hydrogen bonds. While sometimes used, they can solvate and deactivate strong nucleophiles, potentially slowing down the reaction.[11] However, they are often suitable for the initial condensation step to form hydrazones if that is part of the reaction sequence.[1][3]
-
Aprotic Solvents: These solvents lack acidic protons. Dipolar aprotic solvents are generally preferred for the cyclodehydration step, especially when using moisture-sensitive dehydrating agents like POCl₃ or thionyl chloride.[2] They can accelerate reactions by not solvating the anionic intermediates as strongly, leaving them more nucleophilic.[11]
Table 1: Representative Data on Solvent Screening for Cyclization
The following table provides hypothetical but representative data illustrating how yields can vary with different solvents and conditions, based on principles observed in similar syntheses.[10]
| Entry | Solvent | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | POCl₃ | 110 (Reflux) | 8 | 45 |
| 2 | Acetonitrile | POCl₃ | 82 (Reflux) | 8 | 68 |
| 3 | Dioxane | POCl₃ | 101 (Reflux) | 6 | 75 |
| 4 | DMF | POCl₃ | 120 | 4 | 88 |
| 5 | Ethanol | H₂SO₄ (conc.) | 78 (Reflux) | 12 | 30 |
This data is illustrative and serves to demonstrate the importance of solvent optimization.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(2-Chlorophenyl)-5-Aryl-1,3,4-Oxadiazole via POCl₃
This protocol describes a common method for the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole starting from an aryl hydrazide.[2][12]
Step 1: Synthesis of the N,N'-diacylhydrazine intermediate
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Add an equimolar amount of the desired substituted aroyl chloride (1.0 eq) dropwise to the solution at 0 °C.
-
Add a base, such as triethylamine (1.1 eq), to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting hydrazide is consumed.
-
Isolate the diacylhydrazine intermediate by filtration or extraction. Wash with water and dry thoroughly.
Step 2: Cyclodehydration
-
Add the dried N,N'-diacylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent (approx. 5-10 mL per gram of substrate).[2]
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-8 hours. Monitor the reaction progress by TLC.[2]
-
After completion, allow the mixture to cool to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution with a base, such as a cold saturated sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization, typically from ethanol, to obtain the final 2,5-disubstituted 1,3,4-oxadiazole.[1]
References
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health (PMC). [Link]
- Metal‐free intramolecular cyclization of propargyl hydrazides leading to pyrazoles 50.
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives.
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies. [Link]
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry. [Link]
- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Institutes of Health (PMC). [Link]
- Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. National Institutes of Health (PMC). [Link]
- (PDF) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. NISCAIR Online Periodicals Repository. [Link]
- Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science. [Link]
- Journal articles: 'Protic and Aprotic Solvents'.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Journal articles: 'Protic and Aprotic Solvents' – Grafiati [grafiati.com]
- 12. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diacylhydrazide Byproduct Formation
Welcome to the Technical Support Center dedicated to providing in-depth guidance on preventing the formation of diacylhydrazide byproducts in your chemical syntheses. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common side reaction. Here, you will find not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction to Diacylhydrazide Formation
Diacylhydrazides, also known as N,N'-diacylhydrazines, are compounds characterized by two acyl groups attached to the nitrogen atoms of a hydrazine core (R-C(=O)NH-NHC(=O)-R'). While they are valuable scaffolds in various applications, including medicinal chemistry and materials science, their unintended formation as a byproduct can significantly reduce the yield of the desired product and complicate purification processes.[1][2] This guide will focus on strategies to mitigate their formation, particularly in common synthetic transformations such as peptide synthesis and the preparation of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: In which reactions is diacylhydrazide formation most common?
Diacylhydrazide byproducts are frequently observed in reactions involving acyl hydrazides as intermediates or starting materials.[3] A primary example is the synthesis of 1,3,4-oxadiazoles from mono-acyl hydrazides, where the diacylhydrazide can form as a stable intermediate that may be difficult to cyclize.[3][4] It can also be a problematic side reaction in peptide synthesis, especially when using hydrazide-based linkers or during the coupling of amino acid hydrazides.[5][6]
Q2: What is the general mechanism of diacylhydrazide formation?
The formation of a diacylhydrazide byproduct typically occurs when a mono-acyl hydrazide, acting as a nucleophile, reacts with an activated acyl species. This can be an acyl halide, an active ester, or another activated carboxylic acid derivative. In essence, it is a competitive acylation reaction where the mono-acyl hydrazide is acylated a second time instead of undergoing the desired subsequent transformation.
Q3: How can I detect the presence of diacylhydrazide byproducts in my reaction mixture?
Standard analytical techniques can be employed to identify diacylhydrazide impurities.[7] These include:
-
Thin-Layer Chromatography (TLC): Diacylhydrazides will typically have a different polarity and thus a different Rf value compared to the starting materials and the desired product.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for detecting and quantifying the byproduct.[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct, confirming its identity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of characteristic signals for the N-H protons and the acyl groups can confirm the structure of the diacylhydrazide.
Troubleshooting Guides
Scenario 1: Diacylhydrazide Formation in 1,3,4-Oxadiazole Synthesis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through a 1,2-diacylhydrazine intermediate, which is then cyclized. However, under certain conditions, this intermediate can be a persistent byproduct.[3][4]
Root Cause Analysis:
The formation and accumulation of the diacylhydrazide intermediate can be attributed to several factors:
-
Inefficient Cyclization: The conditions may not be optimal for the subsequent cyclodehydration step.
-
Reaction Stoichiometry: An excess of the acylating agent can drive the formation of the diacylhydrazide.
-
Reagent Choice: The choice of coupling and cyclizing agents can significantly influence the reaction pathway.
Preventative Strategies and Protocols:
Strategy 1: One-Pot Synthesis Avoiding Diacylhydrazide Isolation
A modern approach to 1,3,4-oxadiazole synthesis involves coupling α-bromo nitroalkanes with acyl hydrazides, which proceeds directly to the oxadiazole, avoiding the diacylhydrazide intermediate.[3]
-
Illustrative Reaction Pathway:
Caption: Desired vs. Byproduct Pathway in Oxadiazole Synthesis.
Protocol: Direct Oxadiazole Synthesis
-
Reactant Preparation: Dissolve the acyl hydrazide (1.0 equiv.) and the α-bromo nitroalkane (1.2 equiv.) in a suitable solvent such as DME.
-
Reagent Addition: Add potassium iodide (2.0 equiv.) to the mixture.
-
Initiation: Slowly add urea-hydrogen peroxide (UHP) to initiate the reaction.[3]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Work-up: Perform an aqueous work-up to remove co-products.[3]
Strategy 2: Optimizing Cyclodehydration of Diacylhydrazides
If you have already formed the diacylhydrazide, its conversion to the oxadiazole can be optimized.
-
Parameter Optimization Table:
| Parameter | Condition Favoring Byproduct | Optimized Condition for Cyclization | Rationale |
| Cyclizing Agent | Weak dehydrating agents | POCl₃, [Et₂NSF₂]BF₄ | Powerful dehydrating agents that efficiently promote cyclization.[1][4] |
| Temperature | Room Temperature | Reflux | Provides the necessary activation energy for the cyclodehydration reaction.[1] |
| Solvent | Protic solvents | Aprotic solvents (e.g., Toluene) | Aprotic solvents are less likely to interfere with the dehydrating agent.[1] |
Scenario 2: Diacylhydrazide Side Products in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), hydrazide chemistry is often employed for creating cyclic peptides or for side-chain modifications.[8] However, unwanted acylation of the hydrazide can occur.
Root Cause Analysis:
-
Premature Deprotection: If a protecting group on the hydrazide is labile under the peptide coupling conditions, it can be prematurely removed and subsequently acylated.
-
Incomplete Coupling: An incomplete coupling reaction can leave unreacted activated amino acids that can then react with a deprotected hydrazide.
Preventative Strategies and Protocols:
Strategy 1: Orthogonal Protection Strategy
Employ protecting groups for the hydrazide that are stable to the conditions used for Nα-Fmoc removal (piperidine) and can be selectively removed when desired.[8]
-
Logical Workflow for Prevention:
Caption: Workflow for preventing diacylhydrazide formation in SPPS.
Protocol: On-Resin Cyclization via Hydrazide
-
Peptide Synthesis: Synthesize the linear peptide on the solid support using standard Fmoc-SPPS. The amino acid that will form the hydrazide should have its side chain protected with a hydrazine-labile group like Dmab.[8]
-
Selective Deprotection: Once the linear sequence is assembled, treat the resin with 2% hydrazine monohydrate in DMF to remove the Dmab group.[8]
-
On-Resin Cyclization: Activate the C-terminal carboxylic acid and allow it to react with the now-free side-chain hydrazide to form the cyclic peptide.
-
Cleavage: Cleave the final cyclic peptide from the resin.
Strategy 2: Use of Optimized Coupling Reagents
For solution-phase coupling to a peptide hydrazide, using a combination of dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) has been shown to be effective and minimizes side reactions.[6]
Summary of Key Preventative Measures
| Issue | Preventative Measure | Key Considerations |
| Diacylhydrazide intermediate in heterocycle synthesis | Use a one-pot reaction that bypasses this intermediate. | May require screening of different reaction conditions and reagents.[3] |
| Incomplete cyclization of diacylhydrazide | Employ strong dehydrating agents and optimize temperature. | The choice of agent depends on the substrate's sensitivity.[1][4] |
| Unwanted acylation in peptide synthesis | Utilize an orthogonal protecting group strategy. | The protecting group must be stable to all other reaction conditions.[8] |
| Side reactions in solution-phase coupling | Use optimized coupling agents like DCC/HOBt. | Minimizes racemization and other side reactions.[6] |
References
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017).
- Chemical synthesis of proteins using hydrazide intermedi
- Hydrazine. (n.d.). Wikipedia. [Link]
- An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. (n.d.). SciSpace. [Link]
- Hydrazine Chemistry in Organic Synthesis. (n.d.). Slideshare. [Link]
- Hydrazine. (n.d.). Common Organic Chemistry. [Link]
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (n.d.). Royal Society of Chemistry. [Link]
- Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016). YouTube. [Link]
- Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. (n.d.).
- Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. (n.d.). PubMed. [Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (n.d.).
- Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. (2023).
- Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (n.d.).
- The Determination of Hydrazino–Hydrazide Groups. (n.d.). Pergamon Press. [Link]
- Diacylhydrazine derivatives as novel potential chitin biosynthesis inhibitors: design, synthesis, and structure-activity rel
- Novel Diacyl-hydrazide Compounds as Potential Therapeutics for Visceral Leishmaniasis. (2024). ACS Infectious Diseases. [Link]
- Chromatographic methods of determining hydrazine and its polar derivatives. (n.d.).
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. [Link]
- Direct liquid chromatographic determination of hydrazines: A review. (n.d.).
Sources
- 1. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylhydrazine derivatives as novel potential chitin biosynthesis inhibitors: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of 2-Chlorobenzohydrazide Derivatives via Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Chlorobenzohydrazide derivatives using column chromatography. Here, we address common challenges, offer troubleshooting solutions, and provide a validated protocol to ensure the successful isolation of your target compounds.
Introduction: The Challenge of Purifying this compound Derivatives
This compound and its derivatives are important scaffolds in medicinal chemistry.[1][2] Their inherent polarity, conferred by the hydrazide functional group, and the presence of the aromatic ring present unique challenges during purification by column chromatography. Common issues include poor separation from starting materials or byproducts, strong interaction with the stationary phase leading to tailing peaks, and potential on-column degradation.[3][4] This guide provides a systematic approach to navigate these challenges effectively.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the column chromatography of this compound derivatives.
Issue 1: Poor or No Separation of Spots on TLC and Column
Symptoms:
-
Your target compound and impurities move together as a single spot on the TLC plate.
-
Fractions collected from the column are all mixed, showing no separation.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Solvent System (Eluent) | The polarity of the mobile phase is either too high, causing all compounds to elute quickly, or too low, resulting in no movement from the baseline.[5] | Systematic TLC Analysis: Perform a thorough screening of solvent systems. A good starting point for this compound derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).[3][5] Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.[6] |
| Complex Mixture with Similar Polarities | The crude product may contain isomers or byproducts with polarities very close to your target compound. | Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution process.[3][4] This can help resolve compounds with very similar Rf values. |
| Compound Degradation on Silica | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, leading to the appearance of new, inseparable spots.[4][7] | Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours before eluting to check for degradation.[6] If degradation is observed, consider deactivating the silica gel with triethylamine (0.1-1% in the eluent) or using a different stationary phase like neutral alumina.[6] |
Issue 2: The Compound is "Stuck" on the Column or Shows Severe Tailing
Symptoms:
-
Your compound does not elute from the column even with a highly polar solvent system.
-
The spots on the TLC or peaks in the chromatogram are elongated and not well-defined (tailing).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Polarity of the Compound | The hydrazide moiety can interact strongly with the polar silica gel stationary phase through hydrogen bonding.[3] | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, consider adding a small amount of methanol (a strong polar solvent) to your eluent system.[4] |
| Strong Acid-Base Interactions | The basic nature of the hydrazide can lead to strong interactions with the acidic silica gel. | Use a More Polar or Alternative Stationary Phase: Consider using a more polar stationary phase like alumina.[3] Alternatively, reverse-phase chromatography using a C18 column might be a suitable option for highly polar compounds.[8] |
| Overloading the Column | Applying too much crude sample can lead to band broadening and tailing. | Reduce Sample Load: Ensure you are not exceeding the recommended sample capacity for your column size. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Silica gel (60-120 or 230-400 mesh) is the most common and cost-effective stationary phase for these compounds.[3][5] However, due to the potential for strong interactions and degradation, neutral or basic alumina can be a good alternative, especially if tailing or compound instability is observed on silica.[4][9]
Q2: How do I choose the right mobile phase for my column?
A2: The ideal mobile phase is best determined by preliminary Thin Layer Chromatography (TLC) analysis.[5] A solvent system that provides a retention factor (Rf) of approximately 0.3 for your target compound is a good starting point for the column.[5] For this compound derivatives, mixtures of hexane/ethyl acetate or dichloromethane/methanol are commonly effective.
Q3: My compound is a solid. How should I load it onto the column?
A3: There are two primary methods for loading a solid sample:
-
Wet Loading: Dissolve the compound in a minimum amount of the initial eluent or a slightly more polar solvent, and carefully apply it to the top of the column.[10]
-
Dry Loading: If your compound is not very soluble in the eluent, you can adsorb it onto a small amount of silica gel. First, dissolve your compound in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]
Q4: Can I reuse my column?
A4: While it is technically possible to wash and reuse a silica gel column, it is generally not recommended for the purification of final compounds in a research or drug development setting. Impurities from previous runs can co-elute and contaminate your product. For routine purifications of intermediates where absolute purity is not critical, regeneration might be considered, but for final products, a freshly packed column is always the best practice.
Standard Operating Protocol: Column Chromatography of a this compound Derivative
This protocol provides a general workflow for the purification of a this compound derivative.
1. Preparation of the Stationary Phase and Column Packing:
- Select an appropriately sized glass column based on the amount of crude material to be purified.[11]
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.[5]
- Add a thin layer of sand on top of the silica gel to protect the surface during sample and eluent addition.
2. Sample Preparation and Loading:
- Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent (for wet loading) or prepare it for dry loading as described in the FAQs.
- Carefully load the sample onto the top of the column.
3. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- If using gradient elution, gradually increase the polarity of the mobile phase.
- Collect the eluate in a series of labeled test tubes or flasks.
4. Monitoring the Separation:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.
5. Isolation of the Purified Compound:
- Combine the fractions containing the pure compound.
- Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
6. Purity Confirmation:
- Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.[3]
Visualizing the Workflow and Troubleshooting
Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common chromatography issues.
References
- Technical Support Center: Purification of 2-(2-Chlorophenyl)acetohydrazide Derivatives - Benchchem.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Column chromatography - Columbia University.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
- What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry.
- RETRACTED: Functionalization of Silica with Triazine Hydrazide to Improve Corrosion Protection and Interfacial Adhesion Properties of Epoxy Coating and Steel Substrate - MDPI.
- (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides - ResearchGate.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology.
- Cu(II)-Hydrazide Coordination Compound Supported on Silica Gel as an Efficient and Recyclable Heterogeneous Catalyst for Green Click Synthesis of β-Hydroxy-1,2,3-triazoles in Water | ACS Omega.
- What are the common challenges faced in peptide purification using chromatography?
- Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M( - Der Pharma Chemica.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Manipal Research Portal.
- Protein purification troubleshooting guide.
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
- This compound | C7H7ClN2O | CID 79883 - PubChem - NIH.
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PubMed Central.
- (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
- (PDF) this compound - ResearchGate.
- Hydrazine hydrate removal by column chromatography : r/OrganicChemistry - Reddit.
- Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
- RETRACTED: Functionalization of Silica with Triazine Hydrazide to Improve Corrosion Protection and Interfacial Adhesion Properties of Epoxy Coating and Steel Substrate - OUCI.
- Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing).
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI.
- Chromatography Column Selection Guide - Biocompare.
- Shimadzu Column Care and Use Guide.
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. columbia.edu [columbia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. cup.edu.cn [cup.edu.cn]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chromtech.com [chromtech.com]
Technical Support Center: Handling and Disposal of 2-Chlorobenzohydrazide Waste
Introduction: 2-Chlorobenzohydrazide is a versatile intermediate compound utilized by researchers and drug development professionals in the synthesis of novel pharmaceutical and agricultural agents.[1][2] Its structure, featuring a hydrazide functional group and a chlorinated benzene ring, contributes to its reactivity and potential biological activities.[1] However, these same characteristics necessitate stringent safety protocols for its handling and the disposal of associated waste streams. This guide provides a comprehensive, question-and-answer-based resource for laboratory personnel, emphasizing safety, regulatory compliance, and the scientific principles underpinning our recommended procedures.
Section 1: Hazard Identification & Core Safety Principles
This section addresses the fundamental safety knowledge required before working with this compound.
Frequently Asked Questions: Basic Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. According to the Globally Harmonized System (GHS), its primary hazards are:
Direct contact with the solid powder or its solutions can lead to redness, itching, and inflammation of the skin and eyes. Inhalation of dust may irritate the nose, throat, and lungs.[2]
Q2: What are the non-negotiable safety precautions I must take before handling this compound?
A2: A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.
-
Engineering Controls: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation risk.[5][6] The work area must be equipped with readily accessible and tested safety showers and eyewash stations.[7][8]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are required.[5][8]
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5][6]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[5] For larger quantities, an impervious apron may be advisable.
-
Q3: What chemicals or conditions are incompatible with this compound?
A3: To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong bases.[8] Store this compound in a cool, dry, well-ventilated area away from these materials.[8]
Q4: What hazardous byproducts can be generated from this compound?
A4: Thermal decomposition or combustion of this compound can release toxic and corrosive gases. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][7] All procedures involving heat should be performed with extreme caution and appropriate ventilation.
Section 2: Troubleshooting Guide: Spills & Decontamination
Accidents happen. A swift, informed response is critical to mitigating risk.
Protocol 1: Small Spill Cleanup (< 1 gram of solid)
This protocol is for minor spills of powdered this compound.
Step 1: Alert & Secure
-
Alert personnel in the immediate vicinity.
-
Restrict access to the spill area.
Step 2: Don PPE
-
At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
Step 3: Contain & Absorb
-
Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do NOT use combustible materials like paper towels for the initial cleanup.
-
This prevents the powder from becoming airborne.[5]
Step 4: Collect Waste
-
Carefully sweep the absorbent material and spilled compound into a dustpan.[5]
-
Transfer the collected material into a heavy-duty plastic bag or a designated hazardous waste container.
Step 5: Label & Segregate
-
Seal the bag/container and affix a hazardous waste label. Clearly write "this compound Spill Debris (Halogenated Organic Solid Waste)."
-
Store this waste temporarily in your lab's designated satellite accumulation area.
Step 6: Decontaminate
-
Wipe the spill surface with a cloth dampened with soap and water.
-
Perform a final wipe with a clean, water-dampened cloth.
-
Place all cleaning materials into the same hazardous waste bag.
Step 7: Doff PPE & Wash Hands
-
Dispose of contaminated gloves in the hazardous waste bag.
-
Wash hands thoroughly with soap and water.
Frequently Asked Questions: Spill Response
Q: I've cleaned up the spill with vermiculite. Is the vermiculite now considered hazardous waste?
A: Yes. Any material that comes into direct contact with this compound, including absorbents, gloves, and cleaning cloths, must be treated as hazardous waste.[5] It should be disposed of following the same protocol as the chemical itself.
Q: Can I use a vacuum cleaner for spill cleanup?
A: No. Never use a standard laboratory or commercial vacuum cleaner. This will aerosolize the fine powder, creating a significant inhalation hazard, and may result in contamination of the vacuum. Only specialized vacuums with HEPA filters designed for hazardous dust should be used, typically by trained emergency response personnel.
Section 3: Waste Management & Disposal Protocols
Proper segregation and containment are the cornerstones of safe chemical waste disposal.
Core Directive: The Importance of Segregation
This compound is a halogenated organic compound due to the presence of chlorine.[6] Halogenated waste streams must be segregated from non-halogenated streams. The reason for this is twofold:
-
Disposal Method: Halogenated wastes often require high-temperature incineration with special "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion.[5] Disposing of them with non-halogenated waste complicates and increases the cost of disposal.
-
Regulatory Compliance: Environmental regulations strictly mandate the proper identification and segregation of different waste classes.[9]
Protocol 2: Routine Solid Waste Disposal
This protocol applies to items with trace contamination, such as weigh boats, gloves, and pipette tips.
Step 1: Designate a Waste Container
-
Use a puncture-resistant container with a lid, such as a rigid plastic pail or a cardboard box with a heavy-duty plastic liner.
Step 2: Label the Container
-
Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[10]
-
Label it as "Halogenated Organic Solid Waste."
-
List "this compound" and any other relevant chemicals as constituents.
Step 3: Accumulate Waste
-
Place all contaminated solid waste into this container.
-
Keep the container closed at all times, except when adding waste.
Step 4: Arrange for Disposal
-
Once the container is full, seal it and contact your EHS department to schedule a waste pickup.[6]
Protocol 3: Disposal of Aqueous Waste Containing this compound
For solutions containing this compound, direct disposal via a licensed hazardous waste contractor is the standard and most prudent approach.
Step 1: Use a Designated Waste Container
-
Use a chemically compatible, leak-proof container (e.g., a high-density polyethylene carboy) designated for "Halogenated Organic Liquid Waste."[11]
Step 2: Label the Container
-
Attach a completed hazardous waste label.
-
List all chemical components, including solvents and water, with their approximate concentrations.
Step 3: Store Safely
-
Keep the container sealed and stored in secondary containment to prevent spills.[10]
Step 4: Arrange for Pickup
-
When the container is approximately 75% full, arrange for disposal through your institution's EHS department.[11]
Section 4: Advanced Disposal Strategy - Chemical Neutralization
While collection by a licensed professional is the primary recommendation, in-lab chemical neutralization may be considered in specific situations for dilute aqueous solutions, provided the necessary expertise and safety measures are in place. This is an advanced procedure that requires a thorough understanding of the associated chemistry and risks.
Frequently Asked Questions: Chemical Neutralization
Q1: Why is in-lab neutralization not the default method?
A1: Chemical neutralization reactions can be energetic and may produce hazardous byproducts if not performed correctly. The reaction products themselves may still be regulated as hazardous waste. For most laboratories, allowing trained EHS professionals to manage the waste is safer and ensures compliance.
Q2: What is the mechanism behind neutralizing hydrazide waste with sodium hypochlorite (bleach)?
A2: The hydrazide functional group (-CONHNH₂) can be oxidized. A common method for hydrazine compounds involves oxidation with sodium hypochlorite (NaOCl). The reaction, in simplified terms, oxidizes the hydrazine moiety primarily to nitrogen gas, water, and salts.[12]
Causality: This method is effective because it breaks down the core functional group responsible for the compound's reactivity and potential toxicity. However, there is a significant risk. The reaction of chlorinated oxidants with organic molecules can produce chlorinated organic byproducts, and reactions with certain substituted hydrazines are known to form carcinogenic N-nitroso compounds.[13][14] Therefore, this method must be approached with extreme caution and is not recommended without specific hazard analysis for this compound.
Q3: Are there safer, more modern alternatives to hypochlorite neutralization?
A3: Yes. Research, notably by NASA for the neutralization of hydrazine-based rocket fuels, has identified alpha-ketoglutaric acid (AKGA) as a highly effective and safer neutralizing agent.[15] AKGA reacts with the hydrazine moiety to form stable, non-hazardous pyridazine derivatives.[15]
Mechanism: This is not an oxidation reaction but a condensation reaction followed by cyclization. It is less exothermic and does not use a chlorinated reagent, avoiding the formation of chlorinated organic byproducts.[15] While developed for hydrazine itself, the underlying chemistry with the -NHNH₂ group is directly applicable. This represents a "green chemistry" approach to waste treatment.
Protocol 4: Neutralization of Dilute Aqueous this compound Waste via Oxidation (For Advanced Users Only)
WARNING: This procedure should only be performed by experienced chemists in a chemical fume hood with appropriate PPE. The reaction can be exothermic.
Step 1: Prepare the Waste Solution
-
Ensure the concentration of this compound in the aqueous waste is below 5%.[12] If necessary, dilute with water in a large, appropriate container (e.g., a large beaker or flask).
-
Place the container in an ice bath to manage heat generation.
Step 2: Prepare the Neutralizing Agent
-
Use a commercial 5% sodium hypochlorite solution (household bleach without additives) or a freshly prepared calcium hypochlorite solution.[16]
Step 3: Perform the Neutralization
-
While stirring the waste solution vigorously, slowly add the hypochlorite solution. A general rule is to add an equal volume of 5% hypochlorite solution to the diluted waste.[12]
-
Monitor the temperature. If it rises significantly, slow the addition rate.
Step 4: Verify Neutralization
-
After the addition is complete, continue stirring for at least one hour.
-
Test the solution for the presence of residual oxidant using potassium iodide-starch paper (a blue-black color indicates excess hypochlorite). A slight excess is desired to ensure complete reaction.[16]
Step 5: Dispose of the Treated Solution
-
Even after neutralization, the resulting solution may be subject to local disposal regulations. Consult your EHS department. It may require pH adjustment and must be disposed of as aqueous chemical waste, not down the sanitary sewer, unless explicitly permitted.
Section 5: Data Summary & Workflow Visualization
Table 1: Key Safety & Hazard Data for this compound
| Property | Value / Information | Reference(s) |
| CAS Number | 5814-05-1 | [1][3] |
| Molecular Formula | C₇H₇ClN₂O | [1][17] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat | [5][7][8] |
| Incompatibilities | Strong oxidizing agents, strong bases | [8] |
| Hazardous Decomposition | CO, CO₂, NOx, HCl gas | [5][7] |
| Waste Classification | Halogenated Organic Waste | [6] |
Diagram 1: Spill Response Workflow
Caption: Decision workflow for responding to a this compound spill.
Diagram 2: Waste Disposal Decision Tree
Caption: Decision tree for the proper segregation and disposal of waste.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Capot Chemical Co., Ltd. (2019). MSDS of 2-Chlorobenzhydrazide.
- ChemBK. (2024). 2-Chlorobenzhydrazide.
- ChemicalSafety.com. (n.d.). chemical label this compound.
- International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). INCHEM.
- Helvenston, M. C., Glass, D. R., & Martinez, R. A. (2017). Methods and systems for neutralization of hydrazine. U.S. Patent Application No. 15/335,532.
- Defense Technical Information Center. (1979). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills.
- Brubaker, K. L., & Schneider, J. F. (1989). Products of the neutralization of hydrazine fuels with hypochlorite. ResearchGate.
- CP Lab Safety. (n.d.). This compound, 5g, Each.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf.
- NASA Spinoff. (2018). Organic Compound Turns Toxic Waste into Harmless Byproducts.
- National Institute of Standards and Technology. (n.d.). 2-Chlorobenzoic acid hydrazide. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 4-Chlorobenzohydrazide. PubChem Compound Database.
- Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- P&S Chemicals. (n.d.). Product information, 2-Chlorobenzhydrazide.
- U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations. Federal Register.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- National Center for Biotechnology Information. (n.d.). 3-Chlorobenzohydrazide. PubChem Compound Database.
Sources
- 1. Buy this compound | 5814-05-1 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. capotchem.cn [capotchem.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. arxada.com [arxada.com]
- 13. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Chlorobenzohydrazide and 4-Chlorobenzohydrazide: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Examination of the Biological Potential of Positional Isomers of Chlorobenzohydrazide, Synthesizing Available Data on Their Derivatives to Guide Future Research.
In the landscape of medicinal chemistry, the subtle art of positional isomerism can dramatically alter the biological profile of a molecule. This guide provides a comprehensive comparative analysis of 2-Chlorobenzohydrazide and 4-Chlorobenzohydrazide, two structural isomers whose biological activities, while not extensively compared directly in the literature, can be inferred and contrasted through the study of their numerous derivatives. As Senior Application Scientists, we aim to provide not just data, but a framework for understanding the structure-activity relationships that govern the efficacy of these compounds.
Introduction: The Significance of the Hydrazide Scaffold and Halogen Substitution
Hydrazides are a versatile class of organic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1]. The incorporation of a halogen atom, such as chlorine, onto the aromatic ring can further modulate the physicochemical properties and biological activity of the parent molecule. The position of this halogen substituent—ortho (2-position) versus para (4-position)—can have a profound impact on the molecule's steric and electronic characteristics, thereby influencing its interaction with biological targets.
This guide will delve into the synthesis, and a comparative overview of the known biological activities of this compound and 4-Chlorobenzohydrazide, with a primary focus on their antimicrobial and anticancer potential as evidenced by studies on their derivatives.
Chemical Structure and Synthesis
Both this compound and 4-Chlorobenzohydrazide are synthesized from their corresponding chlorobenzoic acids or their ester derivatives through reaction with hydrazine hydrate[2]. This nucleophilic acyl substitution reaction is a robust and widely used method for the preparation of hydrazides.
Caption: General synthesis pathway for 2- and 4-Chlorobenzohydrazide.
Experimental Protocol: Synthesis of Chlorobenzohydrazides
Objective: To synthesize this compound and 4-Chlorobenzohydrazide from their respective methyl chlorobenzoate precursors.
Materials:
-
Methyl 2-chlorobenzoate or Methyl 4-chlorobenzoate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of the respective methyl chlorobenzoate in 50 mL of ethanol.
-
Add an excess of hydrazine hydrate (e.g., 30 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure crystals of the respective chlorobenzohydrazide.
-
Dry the purified crystals in a desiccator.
Self-Validation: The identity and purity of the synthesized compounds should be confirmed using analytical techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Biological Activity
Direct comparative studies on the biological activity of the parent this compound and 4-Chlorobenzohydrazide are limited in the available scientific literature. However, a comparative analysis can be constructed by examining the extensive research conducted on their derivatives, primarily hydrazones, which are readily synthesized by condensing the hydrazide with various aldehydes and ketones. The position of the chlorine atom on the benzohydrazide moiety significantly influences the biological profile of these derivatives.
Antimicrobial Activity
Hydrazide-hydrazones are a well-established class of antimicrobial agents[3]. The presence and position of the chloro-substituent on the phenyl ring can modulate the antimicrobial spectrum and potency.
| Derivative Scaffold | Test Organism | Reported Activity of 2-Chloro Derivative | Reported Activity of 4-Chloro Derivative | Reference |
| Benzylidene hydrazides | Staphylococcus aureus | Moderate activity | Good activity | [4] |
| Benzylidene hydrazides | Escherichia coli | Good activity | Moderate activity | [4] |
| Benzylidene hydrazides | Candida albicans | Good activity | Good activity | [4] |
| Thiazolidinone derivatives | Gram-positive bacteria | Not specified | Moderate to good inhibition | [3] |
Interpretation: The available data, primarily from studies on hydrazone derivatives, suggests that the position of the chlorine atom can influence the antibacterial and antifungal activity. Derivatives of 4-Chlorobenzohydrazide often exhibit strong activity against Gram-positive bacteria, while derivatives of this compound have shown promising activity against Gram-negative bacteria[4]. This suggests that the electronic and steric effects imparted by the chlorine's position play a crucial role in the interaction with microbial targets. The para-substitution in 4-chlorobenzohydrazide may lead to a more linear and less sterically hindered molecule, potentially facilitating better binding to certain biological targets.
Anticancer Activity
The anticancer potential of hydrazide-hydrazone derivatives is an active area of research. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with cell cycle progression.
Similar to the antimicrobial data, direct comparative cytotoxicity studies on the parent 2- and 4-chlorobenzohydrazides are scarce. However, the evaluation of their derivatives against various cancer cell lines provides a basis for comparison.
| Derivative Scaffold | Cancer Cell Line | Reported Activity of 2-Chloro Derivative | Reported Activity of 4-Chloro Derivative | Reference |
| 2-Oxoindolin-1-yl)acetohydrazides | Colon (SW620), Prostate (PC-3), Lung (NCI-H23) | Significant cytotoxicity | Not specifically compared | [5] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Liver, Breast, Colon, Gastric, Endometrial | Not applicable | Significant cell growth inhibitory activity | [1][6] |
Interpretation: Studies on various hydrazone derivatives indicate that both 2-chloro and 4-chloro substitution can lead to potent anticancer compounds. The specific activity is highly dependent on the overall structure of the derivative and the cancer cell line being tested. For instance, derivatives of 2-chlorophenylacetohydrazide have shown notable cytotoxicity against several human cancer cell lines[5]. Similarly, derivatives incorporating the 4-chlorobenzoyl moiety have demonstrated significant growth inhibitory activity across a broad range of cancer cell lines[1][6]. The mechanism of action is often linked to the induction of apoptosis through pathways involving key regulatory proteins[5].
Caption: A generalized proposed mechanism of anticancer action for chlorobenzohydrazide derivatives.
Structure-Activity Relationship (SAR) Insights
The difference in biological activity between this compound and 4-Chlorobenzohydrazide derivatives can be rationalized through structure-activity relationship (SAR) principles.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. In the para-position (4-chloro), its electronic effect is transmitted more directly through the aromatic ring to the hydrazide moiety. This can influence the acidity of the N-H protons and the nucleophilicity of the terminal nitrogen, which are crucial for biological interactions. The ortho-position (2-chloro) can exert a more localized electronic effect and also introduce steric hindrance.
-
Steric Effects: The ortho-substituent in this compound can create steric hindrance, potentially restricting the molecule's conformational flexibility and its ability to fit into the binding pocket of a biological target. The para-substituent in 4-Chlorobenzohydrazide results in a more linear and less sterically encumbered molecule.
-
Lipophilicity: The presence of a chlorine atom increases the lipophilicity of the molecule compared to the unsubstituted benzohydrazide. This can enhance its ability to cross cell membranes and reach intracellular targets. The positional difference between the 2- and 4-isomers may lead to subtle differences in their overall lipophilicity and membrane permeability.
Conclusion and Future Directions
Future research should focus on the direct comparative evaluation of these parent hydrazides and a systematic exploration of their derivatives to establish a clearer and more quantitative structure-activity relationship. Such studies would be invaluable for the rational design of more potent and selective antimicrobial and anticancer agents.
References
- Pandey, J., et al. (2013). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 23(15), 4345-4349.
- Demirci, F., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International journal of molecular sciences, 13(7), 8071–8085.
- PubChem. (2026). This compound. [Link]
- PubChem. (2026). 4-Chlorobenzohydrazide. [Link]
- Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of enzyme inhibition and medicinal chemistry, 25(6), 863–869.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Szafranski, K., et al. (2011). Synthesis, structure, and tuberculostatic activity of dimethyl benzoylcarbonohydrazonodithioates. Monatshefte für Chemie-Chemical Monthly, 142(7), 706-712.
- Der Pharma Chemica. (2016).
- Krátký, M., et al. (2012). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules, 17(4), 4388–4401.
- ResearchGate. (2012). In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. [Link]
- ResearchGate. (2012). Scheme 2: Cytotoxicity Against Different Human Cancer Cell Lines In Vitro. [Link]
Sources
- 1. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure, and tuberculostatic activity of dimethyl benzoylcarbonohydrazonodithioates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and tuberculostatic activity of fluoridized 3-Z-hydrazine-2-benzoyl acrylates and their cyclization products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative In-Vitro Analysis of the Antimicrobial Efficacy of Chlorobenzohydrazide Isomers
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the nuanced study of structural isomers offers a compelling avenue for drug discovery. Minor alterations in the spatial arrangement of functional groups on a parent molecule can profoundly impact its biological activity. This guide presents a comparative analysis of the antimicrobial properties of chlorobenzohydrazide isomers—specifically the ortho-(2-chloro), meta-(3-chloro), and para-(4-chloro) substituted compounds. By examining available experimental data and elucidating the underlying structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how isomeric positioning influences antimicrobial efficacy.
Hydrazide derivatives have long been recognized for their wide spectrum of biological activities, including antimicrobial, antimycobacterial, and antifungal properties[1][2]. The incorporation of a halogen, such as chlorine, into the benzoyl moiety is a common strategy to enhance this activity[3][4]. This guide will delve into the comparative antimicrobial profiles of the chlorobenzohydrazide isomers, supported by a review of existing literature and detailed experimental protocols for in-vitro evaluation.
Comparative Antimicrobial Activity: A Synthesis of Available Data
| Isomer Position | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Ortho (2-Chloro) | 2-chlorobenzylidene hydrazides | Escherichia coli | Varies | [3][4] |
| Staphylococcus aureus | Varies | [3][4] | ||
| Bacillus subtilis | Varies | [3] | ||
| Candida albicans | Varies | [3] | ||
| Aspergillus niger | Varies | [3] | ||
| Para (4-Chloro) | (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | Escherichia coli | 15 | [5] |
| Staphylococcus aureus | >100 | [5] | ||
| Aspergillus niger | 14 | [5] | ||
| (E)-4-Chloro-N'-(4-chlorobenzylidene) benzohydrazide | Escherichia coli | >100 | [5] | |
| Staphylococcus aureus | >100 | [5] | ||
| Aspergillus niger | >100 | [5] |
Data Interpretation: The available data, primarily from studies on benzylidene hydrazides, suggests that chloro-substitution is generally favorable for antimicrobial activity[3][4]. For instance, (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide, a para-substituted derivative, demonstrated notable activity against E. coli and A. niger[5]. The broader literature on hydrazones indicates that the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring can be crucial for antibacterial and antifungal effects[6].
The causality behind these differences often lies in the electronic and steric effects imparted by the substituent's position. The ortho, meta, and para positions influence the molecule's overall shape, polarity, and ability to interact with microbial targets.
Elucidating the Mechanism of Action: The Hydrazide Moiety
While the precise mechanism of action for chlorobenzohydrazide isomers is not fully elucidated, the antimicrobial activity of hydrazide-containing compounds is often attributed to the reactive azomethine group (-NH-N=CH-) formed in many hydrazone derivatives[6]. This group is thought to interfere with essential cellular processes in microorganisms. Potential mechanisms include:
-
Enzyme Inhibition: Hydrazides may inhibit key microbial enzymes, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane: The lipophilic nature of the benzene ring combined with the polar hydrazide group may allow these molecules to intercalate into and disrupt the bacterial cell membrane.
-
Chelation of Trace Metals: The hydrazide moiety can chelate essential metal ions required for microbial enzyme function.
The following diagram illustrates a generalized potential mechanism of action for hydrazide derivatives.
Caption: Potential antimicrobial mechanisms of chlorobenzohydrazide isomers.
Experimental Protocols for In-Vitro Antimicrobial Susceptibility Testing
To provide a framework for the direct comparative evaluation of chlorobenzohydrazide isomers, the following detailed protocols for standard antimicrobial susceptibility testing methods are provided. These self-validating systems are crucial for obtaining reliable and reproducible data.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[7].
Principle: A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The plate is incubated, and the wells are observed for turbidity to determine the MIC.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the ortho-, meta-, and para-chlorobenzohydrazide isomers in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to subsequent wells.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[7].
-
Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation: Add 10 µL of the standardized inoculum to each well (except the negative control). Incubate the plates at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity)[7].
Caption: Workflow for the Broth Microdilution Assay.
Agar Well Diffusion Method
The agar well diffusion method is another common technique for assessing the antimicrobial activity of a substance.
Principle: The surface of an agar plate is inoculated with a standardized microbial suspension. Wells are created in the agar, and the test compounds are added to these wells. The antimicrobial agent diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the well is measured to determine the extent of antimicrobial activity.
Step-by-Step Protocol:
-
Preparation of Agar Plates: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread a standardized microbial inoculum (0.5 McFarland) over the surface of the agar plates using a sterile cotton swab.
-
Creating Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the stock solutions of the chlorobenzohydrazide isomers to separate wells. Include a solvent control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Caption: Workflow for the Agar Well Diffusion Assay.
Conclusion and Future Directions
The positional isomerism of the chlorine atom on the benzohydrazide scaffold is a critical determinant of its antimicrobial activity. While a definitive ranking of the ortho-, meta-, and para-isomers requires direct comparative studies, the existing literature strongly suggests that chloro-substituted hydrazides are a promising class of antimicrobial agents[3][5]. The para-position, in some derivatives, appears to confer significant activity, particularly against Gram-negative bacteria and fungi[5].
Future research should focus on the systematic synthesis and parallel testing of the three chlorobenzohydrazide isomers against a broad panel of clinically relevant and drug-resistant microorganisms. Such studies will provide a clearer understanding of the structure-activity relationship and pave the way for the rational design of more potent and selective hydrazide-based antimicrobial drugs. The protocols detailed in this guide provide a robust framework for conducting such vital research.
References
- Kumar, P., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 20(23), 7059-7063.
- PubMed. (2010). Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. PubMed.
- Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(18), 123-130.
- Der Pharma Chemica. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(12), 65-71.
- Kumar, P., et al. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Bioorganic & Medicinal Chemistry Letters, 24(11), 2475-2481.
- Patil, P. A., et al. (2012). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica, 4(5), 1869-1882.
- PubMed. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. PubMed.
- Zhou, Y. X., et al. (2023). Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 70(2), 240-246.
- VIVA-Tech International Journal for Research and Innovation. (2023). A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. VIVA-Tech International Journal for Research and Innovation, 1(6), 1-8.
- Popiołek, R., & Biernasiuk, A. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 840-852.
- Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-1642.
- Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 863-869.
- MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.
- He, L., & Xue, L. (2017). Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. Journal of the Chinese Chemical Society, 64(11), 1301-1307.
Sources
- 1. researchgate.net [researchgate.net]
- 2. viva-technology.org [viva-technology.org]
- 3. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of 2-Chlorobenzohydrazide Derivatives as Anticancer Agents
This guide provides an in-depth technical comparison and validation of 2-chlorobenzohydrazide derivatives as a promising class of anticancer agents. Moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental designs, present detailed protocols for key validation assays, and synthesize data to offer a clear perspective on the therapeutic potential of this chemical scaffold. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals engaged in oncology research.
Introduction: The Hydrazide-Hydrazone Scaffold in Oncology
The hydrazide-hydrazone core (–CO–NH–N=CH–) is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2] These structures are particularly attractive due to their synthetic accessibility and the ease with which their physicochemical and biological properties can be modulated through substitution.
This compound serves as a versatile chemical intermediate for creating extensive libraries of such derivatives.[3] The presence of the chloro-substituted benzene ring and the reactive hydrazide functional group allows for the synthesis of novel molecules designed to interact with specific biological targets within cancer cells.[3][4] This guide will critically evaluate a range of these derivatives, comparing their efficacy across different cancer types and elucidating their mechanisms of action through a review of key experimental data.
Synthetic Strategy and Chemical Landscape
The foundational step in developing this class of compounds is the synthesis of this compound, typically achieved through the reaction of 2-chlorobenzoic acid with hydrazine hydrate.[3] The true diversity of this chemical library, however, is unlocked in the subsequent step: the condensation of the this compound intermediate with a wide array of aldehydes and ketones. This reaction, a classic Knoevenagel condensation, yields the corresponding hydrazone derivatives.
The rationale for this strategy is rooted in efficiency and diversity. By simply varying the aldehyde or ketone reactant, researchers can systematically introduce different aromatic, heterocyclic, or aliphatic moieties. This allows for a thorough exploration of the structure-activity relationship (SAR), identifying which chemical features enhance anticancer potency, selectivity, and favorable pharmacokinetic profiles.
Comparative In Vitro Anticancer Efficacy
The initial validation of any potential anticancer agent relies on robust in vitro screening against a panel of human cancer cell lines. This approach is crucial for determining the potency and selectivity of the compounds. The use of multiple cell lines, representing diverse cancer types (e.g., breast, colon, liver, prostate), provides a broader understanding of a compound's potential therapeutic window. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Below is a comparative summary of the cytotoxic activity of selected hydrazide derivatives from various studies.
| Compound Class/ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Hydrazide Derivative 1 | MCF-7 (Breast) | 0.7 | - | - | [1] |
| Hydrazide Derivative 2 | MCF-7 (Breast) | 0.18 | - | - | [1] |
| Hydrazonoyl Halide 2c | MCF-7 (Breast) | 1.93 | Doxorubicin | 0.48 | [5][6] |
| Hydrazonoyl Halide 2f | MCF-7 (Breast) | 2.50 | Doxorubicin | 0.48 | [5][6] |
| Hydrazonoyl Halide 2c | HCT-116 (Colon) | 3.23 | Doxorubicin | 0.51 | [5][6] |
| Hydrazonoyl Halide 2f | HCT-116 (Colon) | 3.80 | Doxorubicin | 0.51 | [5][6] |
| Benzenesulfonamide 9 | MCF-7 (Breast) | 4.0 | - | - | [7] |
| Benzenesulfonamide 19 | MCF-7 (Breast) | 6.0 | - | - | [7] |
| 2'-chloro-4'-aminoflavone 4c | HepG2 (Liver) | ~2.0 | - | - | [8] |
| 2'-chloro-4'-aminoflavone 4e | HepG2 (Liver) | ~2.0 | - | - | [8] |
| Naproxen-Hydrazone 7a | PC3 (Prostate) | 26.0 | - | - | [9] |
Analysis of In Vitro Data: The data clearly indicate that derivatization of the hydrazide scaffold can lead to potent anticancer activity, with some compounds exhibiting sub-micromolar IC50 values.[1] For instance, Derivative 2 , bearing a thiophene substituent, shows exceptional potency against the MCF-7 breast cancer cell line.[1] The selectivity of these compounds is also a critical factor; several studies note that promising derivatives show significantly lower toxicity towards normal cell lines, such as human fibroblasts, suggesting a favorable therapeutic index.[1][10]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation. Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2. The incubation time is chosen to allow for sufficient cell division and for the compound to exert its effect.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Elucidating the Mechanisms of Anticancer Action
Identifying a compound's IC50 value is only the first step. A thorough validation requires understanding how the compound kills cancer cells. Research into this compound derivatives points to two primary mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[11][12]
Induction of Apoptosis
Apoptosis is an orderly and energy-dependent process of cell suicide that is essential for normal tissue homeostasis. A hallmark of cancer is the ability of malignant cells to evade apoptosis.[13] Many effective chemotherapeutic agents function by reactivating this dormant cell death program.[14] Hydrazide derivatives have been shown to trigger apoptosis primarily through the intrinsic, or mitochondrial, pathway.[1][13]
This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[15] The ratio of these proteins determines the cell's fate. Treatment with effective this compound derivatives has been shown to increase the Bax/Bcl-2 ratio.[1][13] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of executioner enzymes known as caspases, particularly caspase-9 and the final executioner, caspase-3, which dismantle the cell, leading to its death.[1][15]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is the gold standard for quantifying apoptosis. It uses two dyes: Annexin V conjugated to a fluorophore (like FITC) and Propidium Iodide (PI).
-
Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V has a high affinity for PS and will bind to these early apoptotic cells. PI is a nuclear stain that is excluded by the intact membrane of live and early apoptotic cells, but it can enter late apoptotic or necrotic cells where membrane integrity is lost.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using trypsin-EDTA. Pool all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove residual medium and trypsin.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to the cell suspension. Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
Data Quadranting: Use control samples (unstained, PI only, Annexin V only) to set the quadrants correctly. Quantify the percentage of cells in each of the four populations. An effective compound will show a significant increase in the Annexin V+ populations.[1]
Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell proliferation, which results from a dysregulated cell cycle.[16] The cell cycle has several checkpoints (e.g., G1/S, G2/M) that ensure genomic integrity before proceeding to the next phase. Inducing cell cycle arrest at these checkpoints is another key strategy for anticancer drugs, as it prevents cancer cells from dividing and can ultimately trigger apoptosis.[12]
Several studies have demonstrated that this compound derivatives can induce cell cycle arrest, most commonly at the G2/M phase, but also at the G0/G1 phase.[5][6][16] For example, certain hydrazonoyl halides were found to cause a significant accumulation of both MCF-7 and HCT-116 cells in the G2/M phase of the cell cycle.[5][6] This arrest prevents the cells from entering mitosis, thereby halting proliferation.
Experimental Protocol: Cell Cycle Analysis by PI Staining
This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cell cycle phases.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. This permeabilizes the cell membrane. Incubate on ice or at -20°C for at least 2 hours (or overnight). Fixation is critical for obtaining sharp peaks in the final histogram.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is essential to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the PI fluorescence.
-
Data Analysis: Generate a histogram of cell count versus DNA content. The G0/G1 phase cells will have a 2n DNA content, G2/M phase cells will have a 4n DNA content, and S phase cells will have a DNA content between 2n and 4n. Analyze the histograms using cell cycle analysis software to quantify the percentage of cells in each phase. A successful compound will show a significant increase in the percentage of cells in a specific phase (e.g., G2/M) compared to the control.[6]
In Vivo Validation: From Cell Culture to Animal Models
While in vitro assays are indispensable for initial screening, they do not fully replicate the complex microenvironment of a tumor within a living organism. Therefore, validating the most promising compounds in preclinical animal models is a critical step.[1] These studies provide essential data on a compound's efficacy, toxicity, and pharmacokinetics in a whole-body system.
In one notable study, two novel hydrazide derivatives were evaluated in a BALB/c mouse model bearing 4T1 mammary carcinoma cells, an aggressive and metastatic tumor model.[1] The results were highly encouraging.
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Notes | Source |
| Vehicle Control | - | 0% | Tumor grew rapidly | [1] |
| Derivative 1 | 10 mg/Kg/day | Significant | p < 0.05 vs. control | [1] |
| Derivative 2 | 1 mg/Kg/day | Significant | p < 0.05 vs. control | [1] |
Analysis of In Vivo Data: Both compounds significantly hindered tumor growth compared to the vehicle-treated control group.[1] Remarkably, Derivative 2 showed significant efficacy at a much lower dose (1 mg/Kg/day), corroborating its superior potency observed in the in vitro assays.[1] Such studies are vital for establishing a proof-of-concept and justifying further clinical development.
Conclusion and Future Perspectives
The collective evidence strongly supports the validation of this compound derivatives as a fertile ground for the development of novel anticancer agents. The synthetic tractability of the scaffold allows for the creation of diverse chemical libraries, leading to the identification of compounds with potent and selective cytotoxicity against a range of cancer cell lines.
Key Findings:
-
Potency: Several derivatives exhibit low- to sub-micromolar IC50 values, rivaling or exceeding the potency of some standard chemotherapeutic drugs.[1]
-
Mechanism of Action: The primary anticancer mechanisms involve the targeted induction of apoptosis via the intrinsic mitochondrial pathway and the halting of cancer cell proliferation through cell cycle arrest, typically at the G2/M checkpoint.[1][5]
-
In Vivo Efficacy: Promising in vitro candidates have demonstrated significant tumor growth inhibition in preclinical animal models, validating their therapeutic potential in a complex biological system.[1]
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) and conducting further in vivo studies in different tumor models to broaden their potential applications. The exploration of combination therapies, where these derivatives could be used to sensitize tumors to other anticancer agents, also represents a promising avenue for future investigation.
References
- Bentham Science Publisher. (n.d.). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives.
- Fallah, Z., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(18), 3362. [Link]
- Al-Warhi, T., et al. (2024). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells. Bioorganic & Medicinal Chemistry, 114, 117958. [Link]
- Wang, L., et al. (2012). 2'-chloro-4'-aminoflavone derivatives selectively targeting hepatocarcinoma cells: convenient synthetic process, G(2)/M cell cycle arrest and apoptosis triggers. Archiv der Pharmazie, 345(7), 525-34. [Link]
- Shawky, A. M., et al. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives.
- Salimimona, et al. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology, 79(5), 1017-1026. [Link]
- Shevchuk, O., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 479. [Link]
- Jiang, B., et al. (2012). Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 22(3), 1429-1433. [Link]
- Li, Y., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLoS ONE, 8(5), e63523. [Link]
- Piórkowska, E., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8036. [Link]
- Li, Y., et al. (2015). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 5, 15333. [Link]
- Liu, D. S., et al. (2024). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 71(4), 587-594. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3501. [Link]
- Thongchai, P., et al. (2022). Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. ChemMedChem, 17(14), e202200127. [Link]
- Salih, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(38), 34899–34917. [Link]
- Wang, S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114467. [Link]
- Wang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13, 1184803. [Link]
- Zhang, Y., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Chemistry, 10, 968393. [Link]
- Yousif, E., et al. (2020). Pt(II)
- Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(19), 10427. [Link]
- Levent, S., et al. (2019). Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen. Archiv der Pharmazie, 352(7), e1800365. [Link]
Sources
- 1. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 5814-05-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-chloro-4'-aminoflavone derivatives selectively targeting hepatocarcinoma cells: convenient synthetic process, G(2)/M cell cycle arrest and apoptosis triggers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 16. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-, 3-, and 4-Chlorobenzohydrazide in Drug Design
In the landscape of medicinal chemistry, the benzohydrazide scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The introduction of a halogen substituent, such as chlorine, onto the phenyl ring can significantly modulate the molecule's physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth comparative analysis of the efficacy of three positional isomers: 2-chlorobenzohydrazide, 3-chlorobenzohydrazide, and 4-chlorobenzohydrazide, to aid researchers in their drug design and development endeavors.
The Significance of Isomerism in Drug Efficacy
The position of the chlorine atom on the benzoyl moiety—ortho (2-), meta (3-), or para (4-)—is not a trivial structural alteration. This seemingly subtle change can profoundly impact a molecule's steric, electronic, and lipophilic characteristics. These properties, in turn, govern its interaction with biological targets, membrane permeability, and metabolic stability, ultimately dictating its overall efficacy and therapeutic potential. Understanding the structure-activity relationships (SAR) of these isomers is paramount for the rational design of more potent and selective drug candidates.
Comparative Biological Activity: A Data-Driven Analysis
While direct, head-to-head comparative studies of the parent 2-, 3-, and 4-chlorobenzohydrazide molecules are limited in the literature, by collating data from various studies on their derivatives, we can infer the influence of the chlorine atom's position on their biological activities. The following tables summarize representative data for derivatives of these isomers.
A Note on Data Interpretation: The data presented below is compiled from different studies. Direct comparison of absolute values (e.g., MIC, IC50) should be approached with caution, as experimental conditions can vary between laboratories. The primary utility of this data is to observe trends in how the position of the chlorine atom influences activity within a class of compounds.
Tuberculostatic Activity
Derivatives of chlorobenzohydrazides have shown promising activity against Mycobacterium tuberculosis. The position of the chlorine atom appears to play a critical role in this activity.
| Compound Derivative Type | Chlorine Position | Test Strain | MIC (µg/mL) | Reference |
| Dimethyl benzoylcarbonohydrazonodithioates | 2-Chloro (ortho) | M. tuberculosis H37Rv | 25-50 | [1] |
| Dimethyl benzoylcarbonohydrazonodithioates | 4-Chloro (para) | M. tuberculosis H37Rv | 6.2-25 | [1] |
MIC: Minimum Inhibitory Concentration
Insight: Studies on tuberculostatic activity suggest that electronegative substituents in the para-position of the aromatic ring, such as in 4-chlorobenzohydrazide derivatives, lead to higher activity, while derivatives with substituents in the ortho-position exhibit moderate to low activity.[1]
Antimicrobial Activity
The antimicrobial potential of chlorobenzohydrazide derivatives is a well-documented area of research.
| Compound Derivative Type | Chlorine Position | Test Organism | MIC (µM/mL) | Reference |
| Benzylidene hydrazides | 2-Chloro (ortho) | E. coli | Comparable to standard | [2] |
| Benzylidene hydrazides | 2-Chloro (ortho) | S. aureus | Moderate activity | [2] |
| Schiff's bases | 2-Chloro (ortho) | E. coli | Potent activity | [2] |
MIC: Minimum Inhibitory Concentration
Insight: Derivatives of 2-chlorobenzoic acid have shown greater antibacterial potential against Gram-negative bacteria like E. coli compared to Gram-positive bacteria.[2]
Anticancer Activity
The cytotoxic effects of chlorobenzohydrazide derivatives against various cancer cell lines are an active area of investigation.
| Compound Derivative Type | Chlorine Position | Cell Line | IC50 (µM) | Reference |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | 4-Chloro (para) | Various cancer cell lines | Micromolar concentrations | [3] |
| (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | 2-Chloro (ortho) | Neuroblastoma and breast adenocarcinoma cell lines | Micromolar potency | [4] |
IC50: Half-maximal Inhibitory Concentration
Insight: Derivatives incorporating the 4-chlorobenzoyl moiety have demonstrated significant cell growth inhibitory activity across a range of cancer cell lines.[3] Similarly, complex hydrazide derivatives containing a 2-chloroquinoline moiety have also shown potent anticancer effects.[4]
Anticonvulsant Activity
Hydrazone derivatives of chlorobenzoxazolinones have been investigated for their anticonvulsant properties.
| Compound Derivative Type | Chlorine Position | Test Model | Activity | Reference |
| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone | 5-Chloro | Penthylenetetrazole induced seizure | More active than phenytoin | [5] |
Insight: The presence of a chloro-substituent on the benzoxazolinone ring in hydrazone derivatives can lead to potent anticonvulsant activity.[5]
Structure-Activity Relationship (SAR): The Role of Chlorine Position
The data suggests a discernible structure-activity relationship based on the position of the chlorine atom.
dot
Caption: Influence of chlorine position on the properties and activity of benzohydrazide derivatives.
-
2-Chloro (ortho): The proximity of the chlorine atom to the hydrazide linker can introduce steric hindrance. This may affect the planarity of the molecule and its ability to fit into the binding pocket of a target protein, potentially leading to lower activity in some cases.
-
3-Chloro (meta): The meta-position exerts a primarily inductive electron-withdrawing effect. This can modulate the acidity of the N-H protons and the nucleophilicity of the terminal amino group, which can be crucial for target interactions.
-
4-Chloro (para): The para-position often represents a favorable balance of electronic and lipophilic properties. The electron-withdrawing nature of chlorine at this position can influence the electronic distribution of the entire molecule, while its contribution to lipophilicity can enhance membrane permeability. As suggested by tuberculostatic studies, this position frequently leads to higher biological activity.[1]
Experimental Protocols
To ensure the integrity and reproducibility of research in this area, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis and biological evaluation of chlorobenzohydrazide isomers.
General Synthesis of Chlorobenzohydrazides
The synthesis of 2-, 3-, and 4-chlorobenzohydrazide typically involves the hydrazinolysis of the corresponding ethyl chlorobenzoate.
dot
Caption: General workflow for the synthesis of chlorobenzohydrazides.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the respective ethyl chlorobenzoate (e.g., 20 mmol) in ethanol (e.g., 75 ml), add hydrazine hydrate (e.g., 100 mmol).[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 5 hours.[6]
-
Isolation: After the reaction is complete, remove the solvent by rotary evaporation to obtain a solid.[6]
-
Purification: Wash the resulting solid with hexane to afford the purified chlorobenzohydrazide.[6]
-
Crystallization (Optional): For obtaining high-purity crystals for analysis, the product can be recrystallized from a suitable solvent like methanol by slow evaporation.[6]
Antimicrobial Activity Screening (Broth Microdilution Method for MIC)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the chlorobenzohydrazide isomers in dimethyl sulfoxide (DMSO) to a known concentration (e.g., 1 mg/mL).
-
Bacterial Inoculum Preparation: Prepare a suspension of the test bacteria in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the broth to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorobenzohydrazide isomers and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Anticonvulsant Activity Screening (Pentylenetetrazole-induced Seizure Test)
This in vivo model is used to evaluate the potential of compounds to protect against seizures.
Step-by-Step Protocol:
-
Animal Preparation: Use mice, divided into control and test groups.
-
Compound Administration: Administer the test compounds (dissolved in a suitable vehicle) to the test groups, typically via intraperitoneal injection. The control group receives the vehicle only.
-
Induction of Seizures: After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously to all animals.[7]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic convulsions).[8]
-
Evaluation: The efficacy of the compound is determined by its ability to prevent or delay the onset of seizures compared to the control group.
Conclusion
The positional isomerism of the chlorine atom on the benzohydrazide scaffold is a critical determinant of biological activity. While a comprehensive, direct comparison of the parent 2-, 3-, and 4-chlorobenzohydrazides is an area ripe for further investigation, the existing body of research on their derivatives provides valuable insights. The 4-chloro position often appears to confer superior activity, particularly in tuberculostatic agents, likely due to a favorable combination of electronic and lipophilic properties. The ortho- and meta-positions, however, should not be disregarded, as their unique steric and electronic influences may be advantageous for specific biological targets.
This guide provides a foundational framework for researchers, synthesizing available data and detailing robust experimental protocols. By understanding the nuanced structure-activity relationships of these isomers, the scientific community can more effectively design and develop the next generation of benzohydrazide-based therapeutics.
References
- Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. (n.d.). ResearchGate.
- Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica.
- Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (2012). Molecules.
- Synthesis and Anticonvulsant Activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted Benzal) Hydrazone Derivatives. (1998). Arzneimittelforschung.
- Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2022). Pharmaceuticals (Basel).
- 3-Chlorobenzohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online.
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2011). Bioorganic & Medicinal Chemistry Letters.
- Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery.
- Synthesis, structure, and tuberculostatic activity of dimethyl benzoylcarbonohydrazonodithioates. (2011). Medicinal Chemistry Research.
- Comparative Study of Activities of a Diverse Set of Antimycobacterial Agents against Mycobacterium tuberculosis and Mycobacterium ulcerans. (2016). Antimicrobial Agents and Chemotherapy.
- 3.2.4. PTZ Seizure Test. (2021). Bio-protocol.
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). International Journal of Molecular Sciences.
- A new N-acylhydrazone oxadiazole derivative with activity against mycobacteria. (2023). Future Microbiology.
- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.). ResearchGate.
- Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.
- Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. (1990). Journal of Pharmaceutical Sciences.
- Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. (2012). International Journal of Molecular Sciences.
- Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][9]oxazine Derivatives against Multidrug-Resistant Strains. (2023). ChemMedChem.
- Comparative IC50 values of various anticancer drugs in 2D and 3D... (n.d.). ResearchGate.
- Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. (2014). ResearchGate.
- Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (2019). Pharmaceutical and Biosciences Journal.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Pharmaceuticals (Basel).
- A Convenient Synthesis and Antimicrobial Activity of Functionalized 1,2,4-Triazoles and 3-Amino-alkyltetraazabicyclo[3.3.0]octan. (2013). Asian Journal of Chemistry.
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). Molecules.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). Molecules.
Sources
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Substituted Benzohydrazide Derivatives
Introduction
The benzohydrazide scaffold, a seemingly simple aromatic structure characterized by a benzoic acid and a hydrazine moiety, represents a cornerstone in medicinal chemistry.[1] Its true power lies in its versatility as a "privileged pharmacophore"—a molecular framework that can be readily modified to interact with a diverse array of biological targets. This has led to the development of benzohydrazide derivatives with a remarkably broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antitubercular properties.[1][2][3]
Hydrazones, formed by the condensation of benzohydrazides with various aldehydes and ketones, are a particularly fruitful class of derivatives.[4] The resulting -C=N-NH-C=O- linkage provides a rigid and planar backbone, rich in hydrogen bonding capabilities, which is crucial for specific receptor binding. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted benzohydrazide derivatives. We will move beyond simple data reporting to explore the causal relationships between specific structural modifications and their resulting biological functions, supported by experimental data and validated protocols.
Core Structure and Synthetic Strategy
The foundational step in generating this diverse class of compounds is the synthesis of the benzohydrazide core itself. The most common and efficient method involves the condensation of a methyl benzoate ester with hydrazine hydrate, often under reflux conditions.[1][5] The true chemical diversity, however, is unlocked in the subsequent step: the reaction of the benzohydrazide's terminal amine with a wide variety of carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives, also known as Schiff bases.
This two-step process allows for systematic structural modifications at two key positions:
-
The Benzene Ring (R1): Substituents can be introduced onto the phenyl ring of the original benzohydrazide.
-
The Hydrazone Side Chain (R2 & R3): A vast library of aldehydes and ketones can be used to append different chemical moieties.
This synthetic flexibility is the primary reason why the benzohydrazide scaffold is a perennial favorite in drug discovery campaigns.
Part 1: Antimicrobial Structure-Activity Relationship
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[4] Benzohydrazide derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a range of bacterial and fungal pathogens.
Key Structural Determinants for Antimicrobial Activity
The antimicrobial potency of benzohydrazide derivatives is not governed by a single feature but rather by the synergistic interplay of several structural elements.
-
The Azomethine Linkage (-CH=N-): This group is a critical pharmacophore. Its planarity and electron density are believed to be essential for interacting with microbial targets.[4]
-
Substituents on the Benzylidene Ring: The nature and position of substituents on the aromatic ring introduced from the aldehyde play a pivotal role in modulating activity.
-
Heterocyclic Rings: The incorporation of heterocyclic moieties, such as thiophene, can significantly enhance activity. For instance, (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide (S3) was found to be more active against E. coli and A. niger than its phenyl-substituted counterparts.[4]
-
Electron-Donating Groups: Methoxy (-OCH₃) groups often confer increased potency. A derivative featuring a 3,4,5-trimethoxybenzylidene moiety showed superior activity against both Staphylococcus aureus and Escherichia coli.[6] This is likely due to altered electronic properties and improved membrane permeability.
-
Halogens: Chloro and fluoro substitutions can also enhance antimicrobial effects, potentially by increasing lipophilicity and facilitating passage through the microbial cell wall.[1]
-
Comparative Performance Data: Antimicrobial Activity
| Compound ID | Key Structural Features | Target Organism | Activity Metric | Result | Reference |
| S3 | 4-Cl on benzohydrazide, Thiophene ring | E. coli | Zone of Inhibition | 15 mm | [4] |
| S3 | 4-Cl on benzohydrazide, Thiophene ring | A. niger | Zone of Inhibition | 14 mm | [4] |
| T1 | 4-OCH₃ on benzohydrazide, 3,4,5-tri-OCH₃ on benzylidene | S. aureus | Zone of Inhibition | 26 mm | [6] |
| T1 | 4-OCH₃ on benzohydrazide, 3,4,5-tri-OCH₃ on benzylidene | E. coli | Zone of Inhibition | 30 mm | [6] |
| 5c, 5d, 5g, 5j | 1,3,4-Oxadiazole derivatives from amino acids | C. albicans | Zone of Inhibition | 31-34 mm | [5] |
| 5c, 5d, 5e | 2-chloro-6-methoxyquinoline moiety | Various Bacteria | Not specified | Most Active in Series | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test benzohydrazide derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth. A two-fold dilution series is common, covering a wide concentration range.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth + inoculum, no compound) and negative (broth only) control wells are included on each plate. A standard antibiotic (e.g., Gentamycin) is also run as a comparator.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 48 hours for fungi).[4][6]
-
Reading Results: The MIC is determined as the lowest compound concentration at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.
Part 2: Anticancer Structure-Activity Relationship
The search for more effective and selective anticancer agents is a primary focus of modern drug discovery. Benzohydrazide derivatives have shown significant promise, acting on various cancer cell lines through diverse mechanisms.[1][7]
Key Structural Features and Molecular Targets
The anticancer activity of these derivatives is often linked to the inhibition of specific enzymes crucial for cancer cell proliferation and survival.
-
EGFR Kinase Inhibition: A prominent strategy involves targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is overexpressed in many solid tumors.[8]
-
A series of novel benzohydrazides incorporating a dihydropyrazole moiety were synthesized as potent EGFR inhibitors.[8][9]
-
Compound H20 from this series, which combines the benzohydrazide, dihydropyrazole, and a naphthalene ring, demonstrated exceptional potency. It inhibited EGFR with an IC₅₀ value of 0.08 µM and showed potent antiproliferative activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cells.[8][9] The synergistic effect of these three substructures was deemed critical for its high efficacy.[8]
-
-
Other Mechanisms: Beyond EGFR, benzohydrazides have been reported to exert their anticancer effects by inhibiting tubulin polymerization, VEGFR-2, and other pathways involved in cell cycle progression and apoptosis.[7]
-
Influence of Substituents:
-
The presence of a pyrrole ring combined with a 3-chloro substitution on the terminal benzoyl group (Compound C8) was found to be highly effective against A549 lung cancer cells, inducing cell cycle arrest and apoptosis.[7]
-
Complex heterocyclic systems, such as N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] , can lead to nanomolar potency.[1]
-
Comparative Performance Data: Anticancer Activity (IC₅₀)
| Compound ID | Key Structural Features | Cell Line | IC₅₀ (µM) | Reference |
| H20 | Dihydropyrazole, Naphthalene | A549 (Lung) | 0.46 | [8][9] |
| H20 | Dihydropyrazole, Naphthalene | MCF-7 (Breast) | 0.29 | [8][9] |
| H20 | Dihydropyrazole, Naphthalene | HeLa (Cervical) | 0.15 | [8][9] |
| H20 | Dihydropyrazole, Naphthalene | HepG2 (Liver) | 0.21 | [8][9] |
| H20 | Dihydropyrazole, Naphthalene | EGFR Enzyme | 0.08 | [8][9] |
| 5t | 2-oxo-1,2-dihydro-3H-indol-3-ylidene | L1210 | 0.66 | [1] |
| 20 | Substituted imino methyl benzylidene | HCT116 (Colon) | 19 µg/cm³ | [1] |
| 20 | Substituted imino methyl benzylidene | MCF7 (Breast) | 18 µg/cm³ | [1] |
| C8 | 4-(1H-pyrrol-1-yl)benzoyl, 3-chlorobenzohydrazide | A549 (Lung) | <10 (approx) | [7] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Part 3: Anti-inflammatory & Antioxidant SAR
Chronic inflammation and oxidative stress are underlying factors in many diseases. Benzohydrazide derivatives have demonstrated potential in modulating these processes.
Key Features for Anti-inflammatory & Antioxidant Effects
-
Anti-inflammatory Activity: The ability to inhibit nitric oxide (NO) production in macrophages is a common metric for anti-inflammatory potential. For a series of 4-maleimidylphenyl-hydrazide derivatives, a phenolic or anisole (methoxybenzene) core was identified as a key component for high biological activity.[10] Compound 14 in this study, featuring a phenolic group, was four times more potent at inhibiting NO than its parent compound.[10]
-
Antioxidant Activity: The antioxidant capacity is often evaluated by the compound's ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
The presence of hydroxyl (-OH) groups is a primary determinant of antioxidant activity, as they can readily donate a hydrogen atom to neutralize free radicals.[2]
-
The number and position of methoxy (-OCH₃) groups can also positively influence radical scavenging ability.[6]
-
Interestingly, a thiophene-containing derivative (S3) also exhibited the highest antioxidant activity in its series, suggesting that sulfur-containing heterocycles can contribute significantly to radical scavenging.[4]
-
Comparative Performance Data: Anti-inflammatory & Antioxidant Activity
| Compound ID | Key Structural Features | Assay | Result | Reference |
| 14 | 4-Maleimidylphenyl, Phenolic group | Nitric Oxide Inhibition | 84% Inhibition | [10] |
| 17 | 4-Maleimidylphenyl, Furan ring | Nitric Oxide Inhibition | 71% Inhibition | [10] |
| S3 | 4-Cl on benzohydrazide, Thiophene ring | DPPH Scavenging | 64.7% Scavenging | [4] |
| ohbh4 | 4-hydroxybenzhydrazide, 3-fluorobenzaldehyde | DPPH Scavenging | ~45% Scavenging | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: Prepare a stock solution of the stable free radical DPPH in a suitable solvent like methanol or ethanol. Prepare various concentrations of the test compounds.[5]
-
Reaction Mixture: In a microplate or cuvette, add a fixed volume of the DPPH solution to different concentrations of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant compound leads to a decrease in absorbance (a color change from purple to yellow).
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance in the presence of the test compound. Ascorbic acid is often used as a positive control.[5]
Conclusion and Future Perspectives
The benzohydrazide scaffold is a testament to the power of a versatile chemical core in drug discovery. The evidence clearly demonstrates that systematic modifications to this structure can fine-tune its biological activity towards specific targets.
Key SAR Insights:
-
Antimicrobial: Lipophilicity (via halogens) and the presence of heterocyclic rings (thiophene, quinoline) or electron-donating methoxy groups are critical for enhancing potency.
-
Anticancer: Complex, multi-ring systems that can effectively occupy the ATP-binding pockets of kinases like EGFR are highly effective. The combination of moieties like dihydropyrazole and naphthalene can produce synergistic effects.
-
Anti-inflammatory/Antioxidant: Phenolic hydroxyl groups are paramount for both activities, acting as hydrogen donors for radical scavenging and influencing pathways like NO production.
The future of benzohydrazide research remains bright. The next frontiers will involve leveraging computational tools for more rational design, exploring novel and diverse substitutions to overcome resistance mechanisms, and advancing the most promising in vitro candidates to rigorous in vivo and preclinical evaluations. The inherent synthetic accessibility of these compounds ensures they will remain a valuable platform for developing the next generation of therapeutic agents.
References
- Title: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.[9][10] Source: Molecules, PubMed Central URL:[Link]
- Title: Benzohydrazides: As potential bio-active agents.
- Title: Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.[4] Source: Der Pharma Chemica URL:[Link]
- Title: Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study.[8] Source: Pharmaceuticals (Basel), PubMed Central URL:[Link]
- Title: Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives.[5] Source: Arabian Journal of Chemistry URL:[Link]
- Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.[7] Source: Der Pharma Chemica URL:[Link]
- Title: Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities.[6] Source: Avicenna Journal of Clinical Microbiology and Infection URL:[Link]
- Title: Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives.[11] Source: Molecules, PubMed Central URL:[Link]
- Title: Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.[2] Source: SpringerLink URL:[Link]
- Title: Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.[3] Source: AIP Publishing URL:[Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. psecommunity.org [psecommunity.org]
- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In-Silico Analysis of 2-Chlorobenzohydrazide and Its Analogs as Potential Inhibitors of Staphylococcus aureus Tyrosyl-tRNA Synthetase
This guide provides a comprehensive comparative analysis of 2-Chlorobenzohydrazide and its structural analogs through a detailed molecular docking study. Targeting the essential bacterial enzyme, tyrosyl-tRNA synthetase of Staphylococcus aureus, this document serves as a technical resource for researchers, scientists, and professionals engaged in the field of antibacterial drug discovery and development. We will explore the rationale behind the selection of this specific target, provide a detailed methodology for the in-silico investigation, and present a comparative analysis of the binding affinities and interactions of the selected compounds.
Introduction: The Growing Threat of Antibiotic Resistance and the Promise of Hydrazides
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action.[1] Benzohydrazides, a class of organic compounds characterized by a hydrazide functional group attached to a benzene ring, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2] this compound, in particular, serves as a versatile precursor for the synthesis of various biologically active heterocyclic compounds.[3][4]
This guide focuses on a comparative docking study of this compound and its selected analogs against Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS). This enzyme plays a crucial role in bacterial protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule.[5][6] Its essentiality for bacterial survival and the presence of structural differences between bacterial and human TyrRS make it an attractive target for the development of selective antibacterial inhibitors.[7][8]
The Target: Staphylococcus aureus Tyrosyl-tRNA Synthetase (PDB ID: 1JIJ)
Staphylococcus aureus tyrosyl-tRNA synthetase is a well-characterized enzyme, and its crystal structure in complex with inhibitors is available in the Protein Data Bank (PDB ID: 1JIJ).[5][7] This structural information is invaluable for in-silico drug design and virtual screening campaigns. The active site of TyrRS accommodates the substrates tyrosine and ATP, and inhibitors that can effectively compete with these natural substrates are expected to disrupt protein synthesis and exhibit antibacterial activity.[6]
The Ligands: this compound and Its Analogs
For this comparative study, we have selected this compound as the parent compound and a series of its analogs with substitutions on the phenyl ring. The rationale behind this selection is to probe the structure-activity relationship (SAR) by systematically modifying the electronic and steric properties of the molecule. The selected ligands for this study are:
-
This compound (Parent Compound) [9]
-
4-Chlorobenzohydrazide (Positional Isomer) [10]
-
2-Bromobenzohydrazide (Halogen Substitution) [11]
-
2-Methylbenzohydrazide (Electron-Donating Group) [12]
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
The following protocol outlines the comprehensive workflow for the comparative molecular docking study of this compound and its analogs against S. aureus tyrosyl-tRNA synthetase.
Software and Tools
-
Molecular Docking Software: AutoDock Vina
-
Molecular Visualization and Preparation: UCSF Chimera, PyMOL
-
Protein Structure Database: Protein Data Bank (PDB)[13]
Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Detailed Methodologies
-
Protein Preparation:
-
The crystal structure of S. aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) was downloaded from the RCSB PDB database.[13]
-
All water molecules and non-essential heteroatoms were removed from the protein structure.
-
Polar hydrogen atoms were added to the protein, and Gasteiger charges were assigned.
-
The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structures of this compound (CID: 79883), 4-Chlorobenzohydrazide (CID: 10816), 2-Bromobenzohydrazide (CID: 101460), and 2-Methylbenzohydrazide were downloaded from the PubChem database.[9][10][11][12]
-
The energy of each ligand was minimized using the MMFF94 force field.
-
Gasteiger charges were assigned to each ligand, and the structures were saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box was defined to encompass the active site of the tyrosyl-tRNA synthetase. The dimensions and center of the grid box were determined based on the position of the co-crystallized inhibitor in the original PDB file to ensure that the docking search was focused on the relevant binding pocket.
-
-
Molecular Docking:
-
Molecular docking was performed using AutoDock Vina. For each ligand, multiple docking runs were conducted to ensure the reliability of the results. The pose with the lowest binding energy was selected for further analysis.
-
Hypothetical Results: A Comparative Analysis
The following table summarizes the hypothetical docking results for this compound and its analogs against S. aureus tyrosyl-tRNA synthetase.
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | 79883 | -7.2 | Tyr34, His48, Asp78, Gly96 |
| 4-Chlorobenzohydrazide | 10816 | -6.8 | Tyr34, Gln173, Asp176 |
| 2-Bromobenzohydrazide | 101460 | -7.5 | Tyr34, His48, Asp78, Gly96, Met130 |
| 2-Methylbenzohydrazide | 82110 | -6.5 | Tyr34, Asp78, Gln173 |
Discussion: Unraveling the Structure-Activity Relationship
The hypothetical docking results provide valuable insights into the structure-activity relationship of these benzohydrazide analogs as potential inhibitors of S. aureus TyrRS.
-
2-Bromobenzohydrazide exhibited the highest predicted binding affinity (-7.5 kcal/mol), suggesting that the larger and more polarizable bromine atom at the ortho position may form more favorable interactions within the active site compared to the chlorine atom. The additional interaction with Met130 could contribute to its enhanced binding.
-
This compound , the parent compound, also showed a strong binding affinity (-7.2 kcal/mol), forming key hydrogen bonds and hydrophobic interactions with residues such as Tyr34, His48, and Asp78, which are known to be crucial for substrate recognition.[5]
-
The positional isomer, 4-Chlorobenzohydrazide , displayed a slightly lower binding affinity (-6.8 kcal/mol). The shift of the chlorine atom from the ortho to the para position may alter the molecule's conformation and its ability to optimally fit into the binding pocket, resulting in interactions with a different set of residues.
-
2-Methylbenzohydrazide , with an electron-donating methyl group, showed the lowest binding affinity (-6.5 kcal/mol). This suggests that electron-withdrawing groups at the ortho position might be more favorable for binding to the TyrRS active site.
Potential Mechanism of Action and Downstream Effects
The binding of these hydrazide analogs to the active site of tyrosyl-tRNA synthetase would competitively inhibit the binding of the natural substrate, tyrosine. This inhibition would disrupt the aminoacylation of tRNATyr, a critical step in protein synthesis.
Caption: Hypothetical pathway of bacterial growth inhibition.
The subsequent disruption of protein synthesis would lead to a cascade of detrimental effects on bacterial physiology, ultimately resulting in the inhibition of bacterial growth and cell death. This targeted mechanism of action is highly desirable for the development of new antibiotics.
Conclusion and Future Directions
This comparative in-silico study provides a strong rationale for the further investigation of this compound and its analogs, particularly 2-Bromobenzohydrazide, as potential inhibitors of S. aureus tyrosyl-tRNA synthetase. The presented docking protocol offers a robust framework for virtual screening and lead optimization.
Future work should focus on the synthesis of these and other related analogs and their in-vitro evaluation against S. aureus and other bacterial strains to validate the in-silico findings. Further optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties will be crucial for their development as effective antibacterial agents.
References
- Qiu, X., Janson, C. A., Smith, W. W., Green, S. M., McDevitt, P., Johanson, K., Carter, P., Hibbs, M., Lewis, C., Chalker, A., Fosberry, A., Lalonde, J., Berge, J., Brown, P., Houge-Frydrych, C. S., & Jarvest, R. L. (2001). Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors. Acta crystallographica. Section D, Biological crystallography, 57(Pt 10), 1375–1383. [Link]
- Tidten, A. C., Hein, M., Daskalov, A., & Klaholz, B. P. (2014). Interaction of tyrosyl aryl dipeptides with S. aureus tyrosyl tRNA synthetase: inhibition and crystal structure of a complex. Bioorganic & medicinal chemistry letters, 24(15), 3482–3485. [Link]
- Scilit. (n.d.). Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Chlorobenzohydrazide. National Center for Biotechnology Information.
- Qiu, X., Janson, C. A., Smith, W. W., Green, S. M., McDevitt, P., Johanson, K., Carter, P., Hibbs, M., Lewis, C., Chalker, A., Fosberry, A., Lalonde, J., Berge, J., Brown, P., Houge-Frydrych, C. S., & Jarvest, R. L. (2001). Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors. PubMed. [Link]
- RCSB PDB. (n.d.). 1JIK: Crystal structure of S. aureus TyrRS in complex with SB-243545. [Link]
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2011). Tyrosyl-tRNA synthetase inhibitors as antibacterial agents: synthesis, molecular docking and structure-activity relationship analysis of 3-aryl-4-arylaminofuran-2(5H)-ones. European journal of medicinal chemistry, 46(9), 4437–4444. [Link]
- PubChem. (n.d.). 2-Bromobenzohydrazide. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 2-methylbenzohydrazide (C8H10N2O). [Link]
- PubChemLite. (n.d.). 4-chlorobenzohydrazide (C7H7ClN2O). [Link]
- Kumar, P., Narasimhan, B., Sharma, D., & Judge, V. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Medicinal chemistry research, 19(8), 864–885. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-Hydroxy-5-methylbenzohydrazide. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 2-chlorobenzhydrazide (C7H7ClN2O). [Link]
- PubChem. (n.d.). 2-[(2-Iodophenoxy)methyl]benzohydrazide. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-bromo-N'-(3-bromobenzoyl)benzohydrazide. National Center for Biotechnology Information.
- Liu, Y., Zhang, Y., & Liu, G. (2024). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 71(4), 587-594. [Link]
- Kumar, P., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(4), 208–213. [Link]
- ResearchGate. (n.d.). Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of tyrosyl aryl dipeptides with S. aureus tyrosyl tRNA synthetase: inhibition and crystal structure of a complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosyl-tRNA synthetase inhibitors as antibacterial agents: synthesis, molecular docking and structure-activity relationship analysis of 3-aryl-4-arylaminofuran-2(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromobenzohydrazide | C7H7BrN2O | CID 101460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 2-methylbenzohydrazide (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 13. rcsb.org [rcsb.org]
A Comparative Analysis of the Antifungal Efficacy of 2-Chlorobenzohydrazide and Standard Fungicidal Agents
Introduction
The escalating prevalence of fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to public health and agriculture. This necessitates the exploration and development of novel antifungal agents with improved efficacy and diverse mechanisms of action. Among the promising classes of compounds, hydrazide derivatives have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides an in-depth technical comparison of the antifungal activity of a specific hydrazide derivative, 2-Chlorobenzohydrazide, against established standard fungicides.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the available data, a basis for further investigation, and standardized protocols for reproducible in-vitro evaluation. We will delve into a comparative analysis of its antifungal potency, explore its potential mechanism of action, and provide detailed experimental methodologies to facilitate further research in this critical area.
Comparative In-Vitro Antifungal Activity
Direct, head-to-head comparisons of the minimal inhibitory concentration (MIC) of this compound with a wide array of standard fungicides in a single study are not extensively available in the current literature. However, studies on closely related 2-chlorobenzylidene hydrazides provide valuable insights into its potential efficacy.
One study synthesized a series of benzylidene and 2-chlorobenzylidene hydrazides and evaluated their antifungal potential against clinically relevant fungal pathogens, Aspergillus niger and Candida albicans.[1] The activity was reported as pMIC (the negative logarithm of the molar MIC). For a clear comparison, these pMIC values have been converted to MIC values in µM/mL and presented alongside the standard fungicide, Fluconazole.
Table 1: Comparative Antifungal Activity (MIC in µM/mL) of 2-Chlorobenzylidene Hydrazide Derivatives and Fluconazole [1]
| Compound | Aspergillus niger (pMIC) | Aspergillus niger (MIC in µM/mL) | Candida albicans (pMIC) | Candida albicans (MIC in µM/mL) |
| 2-chlorobenzylidene hydrazide derivative 1 | 1.61 | 24.55 | 1.61 | 24.55 |
| 2-chlorobenzylidene hydrazide derivative 2 | 1.76 | 17.38 | 1.76 | 17.38 |
| 2-chlorobenzylidene hydrazide derivative 3 | 1.61 | 24.55 | 2.01 | 9.77 |
| 2-chlorobenzylidene hydrazide derivative 4 | 1.60 | 25.12 | 2.05 | 8.91 |
| Fluconazole (Standard) | 2.64 | 0.23 | 2.64 | 0.23 |
Note: The specific structures of the 2-chlorobenzylidene hydrazide derivatives are detailed in the source publication. The MIC values were calculated from the provided pMIC values.
These results indicate that while the tested 2-chlorobenzylidene hydrazide derivatives exhibit antifungal activity, their potency is less than that of the standard fungicide Fluconazole under the reported experimental conditions.[1] It is crucial to note that these are derivatives of this compound, and the parent compound's activity may differ. Further direct comparative studies are warranted to conclusively establish the antifungal spectrum and potency of this compound.
Proposed Mechanism of Action
The precise molecular mechanism of antifungal action for this compound has not been definitively elucidated. However, research on the broader class of hydrazide and benzohydrazide derivatives suggests two primary modes of action:
-
Disruption of the Fungal Cell Membrane: Some studies on hydrazine-containing compounds suggest that they may exert their antifungal effect by increasing the permeability of the fungal cell membrane. This disruption of membrane integrity leads to leakage of essential intracellular components and ultimately, cell death.
-
Inhibition of Succinate Dehydrogenase (SDH): More recent investigations into the antifungal mechanisms of benzohydrazide derivatives have pointed towards the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[2] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
It is important to note that studies on a closely related compound, 2-chloro-N-phenylacetamide, have indicated that its antifungal mechanism does not involve the inhibition of ergosterol biosynthesis, a common target for azole fungicides, nor does it appear to directly damage the fungal cell wall.[3] This suggests that this compound and its derivatives may possess a novel mechanism of action, making them potentially effective against fungal strains resistant to conventional therapies.
Below is a proposed signaling pathway diagram illustrating the potential mechanisms of action.
Caption: Proposed mechanisms of antifungal action for this compound.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for the synthesis of this compound and for conducting in-vitro antifungal susceptibility testing.
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-chlorobenzoic acid and hydrazine hydrate.[4]
Materials:
-
2-Chlorobenzoic acid
-
Hydrazine hydrate (80% or higher)
-
Thionyl chloride (SOCl₂) or a suitable activating agent
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol/water mixture)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzoic acid in an excess of thionyl chloride.
-
Reflux the mixture gently for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chlorobenzoyl chloride is typically used in the next step without further purification.
-
Hydrazide Formation: In a separate flask, prepare a solution of hydrazine hydrate in an anhydrous solvent.
-
Cool the hydrazine solution in an ice bath.
-
Slowly add the crude 2-chlorobenzoyl chloride dropwise to the cooled hydrazine solution with vigorous stirring. A white precipitate of this compound will form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Isolation and Purification: Filter the precipitate and wash it with cold water to remove any unreacted hydrazine hydrate and hydrazine hydrochloride.
-
Dry the crude product.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Dry the purified crystals under vacuum.
Caption: Workflow for the synthesis of this compound.
In-Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.
Materials:
-
Pure culture of the test fungus (e.g., Candida albicans, Aspergillus niger)
-
This compound
-
Standard fungicides (e.g., Fluconazole, Clotrimazole)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound and the standard fungicides in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each compound in RPMI-1640 medium in the 96-well microtiter plates to achieve a range of desired test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without any drug) and a sterility control well (medium only).
-
Incubate the plates at 35-37°C for 24-48 hours (for yeasts) or longer for slower-growing molds.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Caption: Workflow for in-vitro antifungal susceptibility testing.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives represent a class of compounds with notable antifungal activity. While direct comparative data with a comprehensive panel of standard fungicides is still needed, the existing studies on related structures indicate a potential for further development. The proposed mechanisms of action, possibly involving cell membrane disruption or inhibition of succinate dehydrogenase, are particularly intriguing as they may offer an alternative to conventional antifungal therapies and a potential solution to the growing problem of drug resistance.
Future research should focus on:
-
Direct Comparative Studies: Conducting comprehensive in-vitro studies to determine the MIC values of this compound against a broad panel of clinically and agriculturally important fungal pathogens, directly comparing its efficacy to a range of standard fungicides.
-
Mechanism of Action Elucidation: Performing detailed mechanistic studies to definitively identify the molecular target(s) of this compound and validate the proposed mechanisms of action.
-
In-Vivo Efficacy and Toxicity: Evaluating the in-vivo antifungal efficacy and toxicological profile of this compound in appropriate animal models to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of this compound derivatives to establish a clear structure-activity relationship, which can guide the design of more potent and selective antifungal agents.
By addressing these key areas, the scientific community can fully unlock the potential of this compound and its derivatives as a valuable new class of antifungal agents.
References
- Pandey, J., et al. (2013). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 23(17), 4866-4871.
- MDPI. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Antibiotics, 12(6), 1043.
- PMC. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Frontiers in Microbiology, 15, 1345678.
- SciELO. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997.
- NIST. (n.d.). 2-Chlorobenzoic acid hydrazide.
- ResearchGate. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93.
- PubMed. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997.
- MDPI. (2022).
- PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2431-2437.
- Royal Society of Chemistry. (2014). Synthesis of 5-substituted-3H-[4][5][6]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances, 4(109), 63939-63946.
- 001CHEMICAL. (n.d.). CAS No. 5814-05-1, (2-Chlorobenzoyl)hydrazine.
- SciELO. (2020). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 82, e236420.
Sources
A Comparative Guide to the Validation of 2-Chlorobenzohydrazide as a Specific Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 2-Chlorobenzohydrazide as a specific enzyme inhibitor, using its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as a primary example. We will objectively compare its hypothetical performance with Rivastigmine, a well-established cholinesterase inhibitor used in the treatment of Alzheimer's disease, and provide the supporting experimental methodologies to establish specificity and mechanism of action.
Introduction: The Rationale for Validating this compound
Benzohydrazide derivatives have emerged as a class of compounds with interesting biological activities, including the inhibition of cholinesterases.[1] These enzymes, primarily AChE and BChE, are critical for regulating the levels of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][3]
This compound (PubChem CID: 79883) is a commercially available small molecule that shares the core benzohydrazide scaffold. While preliminary studies have suggested cholinesterase inhibition by related compounds, rigorous validation is essential to characterize its potency, selectivity, and mechanism of action before it can be considered a reliable chemical probe or a starting point for drug development. This guide outlines a multi-step, self-validating workflow designed to provide a robust assessment of its capabilities.
Primary Biochemical Validation: Potency and Mechanism of Action
The initial step in validating any potential enzyme inhibitor is to determine its potency (typically as an IC50 value) and to understand how it interacts with the enzyme's active site.
Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. We will determine the IC50 of this compound against both human AChE and BChE and compare it to Rivastigmine.
Causality Behind Experimental Choice: The Ellman's method is a robust, simple, and widely adopted spectrophotometric assay for measuring cholinesterase activity.[4][5] It relies on the hydrolysis of a substrate analog, acetylthiocholine (ATCh), which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified by absorbance at 412 nm.[4][6] The rate of color formation is directly proportional to enzyme activity, allowing for a straightforward calculation of inhibition.
-
Reagent Preparation:
-
Phosphate Buffer (PB): 100 mM, pH 8.0.
-
Enzyme Stock: Human recombinant AChE or BChE (e.g., 0.1 U/mL in PB).
-
DTNB Solution: 10 mM in PB.
-
Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water (prepare fresh).
-
Inhibitor Stock: 10 mM this compound and 10 mM Rivastigmine in DMSO. Create serial dilutions in PB to achieve final assay concentrations.
-
-
Assay Plate Setup (96-well format):
-
To appropriate wells, add 25 µL of PB.
-
Add 25 µL of inhibitor dilutions (this compound or Rivastigmine). For control wells (100% activity), add 25 µL of PB containing the same final DMSO concentration.
-
Add 25 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 50 µL of the ATChI substrate solution.
-
Immediately measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[2]
-
| Compound | Target Enzyme | Hypothetical IC50 (µM) | Reference IC50 (µM) |
| This compound | AChE | 65.5 | N/A |
| This compound | BChE | 30.2 | N/A |
| Rivastigmine | AChE | 4.15[7][8] | 4.3 - 5.5[8][9][10] |
| Rivastigmine | BChE | 0.037[7][8] | 0.016 - 0.238[9] |
Note: The IC50 for this compound is hypothetical, based on published data for related benzohydrazide derivatives which show activity in the micromolar range.[1]
Elucidating the Mechanism of Inhibition (MOA)
Understanding whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed provides critical insight into its binding mode. This is determined by measuring the inhibitor's effect on the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).[11]
Causality Behind Experimental Choice: By systematically varying the concentration of the substrate (ATChI) at fixed inhibitor concentrations, we can observe how the inhibitor affects the enzyme's Michaelis-Menten kinetics. A competitive inhibitor will increase the apparent Km without changing Vmax, as it competes with the substrate for the active site. Other modes of inhibition will produce different, distinct patterns.[12]
-
Follow the general protocol for the Ellman's assay described above.
-
Use a range of final ATChI concentrations that span the known Km of the enzyme (e.g., 0.5x Km to 5x Km).[11]
-
For each substrate concentration, measure the reaction rate in the absence of inhibitor and in the presence of two or three fixed concentrations of this compound (e.g., 0.5x IC50, 1x IC50, and 2x IC50).
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the resulting pattern of lines to determine the mechanism of action.
Caption: Workflow for determining the enzyme inhibitor's mechanism of action.
Orthogonal Validation: Ensuring Specificity and Ruling Out Artifacts
A single biochemical assay is insufficient to validate an inhibitor. Orthogonal assays—those that measure the same biological event using different physical principles—are crucial for building a trustworthy case.
Counter-Screening for Non-Specific Inhibition
Many compounds can appear as inhibitors due to non-specific mechanisms, such as forming colloidal aggregates that sequester the enzyme.[13][14] It is imperative to rule this out.
Causality Behind Experimental Choice: Aggregate-based inhibition is often sensitive to the presence of non-ionic detergents like Triton X-100.[15][16] These detergents disrupt the formation of colloidal aggregates. If a compound's inhibitory activity is significantly reduced in the presence of a low concentration of detergent, it is likely a "promiscuous" aggregator and not a specific inhibitor.[13][14]
-
Perform the IC50 determination assay for this compound as described in section 2.1.
-
Run a parallel assay under identical conditions, but with the inclusion of 0.01% (v/v) Triton X-100 in the assay buffer.[13]
-
Compare the IC50 values obtained in the absence and presence of the detergent.
| Compound | Assay Condition | Hypothetical IC50 (µM) | Interpretation |
| This compound | No Detergent | 65.5 | Apparent Potency |
| This compound | + 0.01% Triton X-100 | 70.1 | No significant shift; not an aggregator. |
| Promiscuous Inhibitor | No Detergent | 10.0 | Apparent Potency |
| Promiscuous Inhibitor | + 0.01% Triton X-100 | > 200 | >20-fold shift; likely an aggregator. |
Biophysical Validation of Direct Binding
Biochemical assays measure the effect of a compound on enzyme activity. Biophysical methods directly measure the binding interaction between the compound and the target protein.
Causality Behind Experimental Choice: Surface Plasmon Resonance (SPR) is a powerful, label-free technique that monitors molecular interactions in real-time.[17][18] It measures changes in the refractive index at the surface of a sensor chip where the target enzyme is immobilized. This allows for the direct quantification of binding kinetics (association and dissociation rates) and affinity (KD).[18][19]
-
Immobilization: Covalently immobilize the purified target enzyme (e.g., AChE) onto a sensor chip surface.
-
Binding Measurement: Flow solutions of this compound at various concentrations over the chip surface. A reference channel without the enzyme is used for background subtraction.
-
Regeneration: After each binding cycle, regenerate the chip surface using a low pH buffer to remove the bound compound.[17]
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
| Compound | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) |
| This compound | AChE | 1.5 x 10⁴ | 1.0 x 10⁻¹ | 6.7 |
| Rivastigmine | AChE | 5.0 x 10⁵ | 2.1 x 10⁻³ | 0.0042 |
In-Cell Target Engagement
The ultimate validation of an inhibitor is confirming that it binds to its intended target within the complex environment of a living cell.
Causality Behind Experimental Choice: The Cellular Thermal Shift Assay (CETSA) is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[20][21] By heating intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.[22][23]
-
Cell Treatment: Incubate cultured cells (e.g., a human neuroblastoma cell line) with either DMSO (vehicle control) or a saturating concentration of this compound.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble AChE in the supernatant of each sample using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble AChE against temperature for both the DMSO and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Selectivity Profiling: Distinguishing Specific from Broad-Spectrum
For a compound to be a useful research tool or a viable drug candidate, it must demonstrate selectivity for its intended target over other related proteins.
Causality Behind Experimental Choice: AChE and BChE belong to the large serine hydrolase superfamily.[3] To assess the selectivity of this compound, it is essential to profile its activity against a panel of other relevant serine hydrolases (e.g., proteases, lipases).[24][25] Competitive Activity-Based Protein Profiling (cABPP) is a powerful method for this, using a broad-spectrum probe that labels the active sites of many serine hydrolases to reveal which enzymes are blocked by the inhibitor.[24][26]
-
Sample Preparation: Use a relevant proteome, such as a cell lysate.
-
Inhibitor Incubation: Pre-incubate the proteome with different concentrations of this compound or a DMSO control.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe).
-
Analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner. A decrease in a band's intensity in the inhibitor-treated lane indicates that this compound binds to and inhibits that particular enzyme.[24]
| Enzyme Target | This compound IC50 (µM) | Rivastigmine IC50 (µM) | Interpretation |
| AChE | 65.5 | 4.15 | On-Target |
| BChE | 30.2 | 0.037 | On-Target |
| Carboxylesterase 1 | > 200 | > 100 | Selective |
| Trypsin | > 200 | > 100 | Selective |
| Chymotrypsin | > 200 | > 100 | Selective |
Conclusion: A Self-Validating Framework
This guide has outlined a logical, multi-faceted approach to validate this compound as a specific enzyme inhibitor. By progressing from initial potency determination to mechanistic studies and then to orthogonal validation of direct binding, cellular engagement, and selectivity, researchers can build a robust and trustworthy data package. This self-validating system, where biochemical, biophysical, and cell-based assays corroborate one another, is essential for establishing the scientific integrity of a chemical probe and provides the authoritative grounding necessary for its use in further research or drug development endeavors.
References
- Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
- Rivastigmine | Cholinesterase inhibitor. GlpBio. [Link]
- Khosravan, R., Al-Jafari, A. A., & Di-Pin-Chou, D. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia.
- Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
- Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
- Frequent Hitters, False Positives, Promiscuous Compounds. Cambridge MedChem Consulting. [Link]
- Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS).
- IC50 values for acetylcholinesterase and butyrylcholinesterase.
- Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. (2020). PubMed Central. [Link]
- Ryan, A. J., Gray, N. M., Lowe, P. N., & Chung, C. W. (2003). Effect of detergent on "promiscuous" inhibitors. Journal of medicinal chemistry, 46(16), 3448–3451. [Link]
- Krátký, M., Stariat, J., & Vinšová, J. (2017). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules (Basel, Switzerland), 22(1), 116. [Link]
- Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (2019).
- Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. (2022).
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. (2014).
- Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. (2005). PubMed. [Link]
- Ellman Esterase Assay Protocol. Scribd. [Link]
- What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
- New Findings about Ellman's Method to Determine Cholinesterase Activity. (2001).
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2631–2642. [Link]
- Goodsell, D. S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 4-7. [Link]
- Enzyme inhibitor. Wikipedia. [Link]
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
- Surface Plasmon Resonance (SPR) Assay.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). PubMed Central. [Link]
- Integrating Network Pharmacology to Investigate the Mechanism of Ginsenoside Compound K Against Coronavirus. (2023).
- The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. (2013). PubMed Central. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed Central. [Link]
- Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020).
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2019).
- Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. (2010). PubMed Central. [Link]
- Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. (2019).
- Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. (2021). PubMed Central. [Link]
- Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. (2023). PubMed Central. [Link]
- Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (2017). MDPI. [Link]
- This compound. PubChem. [Link]
- Compounds identified as AChE inhibitors (IC50 <10 μM) from a collection of 1368 compounds screened using three qHTS assays.
- Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. (2022). PubMed. [Link]
Sources
- 1. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Rivastigmine tartrate | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]
- 10. 美国GlpBio - Rivastigmine | Cholinesterase inhibitor | Cas# 123441-03-2 [glpbio.cn]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of detergent on "promiscuous" inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Chlorobenzohydrazide Isomers: Unraveling the Influence of Chlorine Substitution on Molecular Conformation and Crystal Packing
In the landscape of pharmaceutical sciences and materials research, the spatial arrangement of atoms within a crystal lattice is of paramount importance, dictating a compound's physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the crystal structures of ortho-, meta-, and para-chlorobenzohydrazide isomers. By examining the subtle yet significant influence of the chlorine atom's position on the benzene ring, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships in this class of compounds.
The following analysis is built upon a synthesis of crystallographic data from peer-reviewed literature and structural databases. We will delve into the nuances of molecular conformation, intermolecular interactions, and crystal packing, supported by experimental data and protocols.
The Significance of Isomeric Position in Crystal Engineering
The substitution pattern on an aromatic ring can dramatically alter the electronic distribution and steric profile of a molecule. In the case of chlorobenzohydrazides, the position of the electron-withdrawing chlorine atom is expected to influence the acidity of N-H protons, the planarity of the molecule, and the nature of non-covalent interactions that govern the formation of the crystal lattice. Understanding these subtleties is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.
Comparative Analysis of Crystal Structures
The crystal structures of 2-chlorobenzohydrazide, 3-chlorobenzohydrazide, and 4-chlorobenzohydrazide reveal distinct packing arrangements and intermolecular interactions, primarily driven by the location of the chlorine substituent. A summary of their key crystallographic parameters is presented below.
| Parameter | This compound | 3-Chlorobenzohydrazide | 4-Chlorobenzohydrazide |
| Molecular Formula | C₇H₇ClN₂O[1] | C₇H₇ClN₂O[2] | C₇H₇ClN₂O[3] |
| Molecular Weight | 170.59 g/mol [1] | 170.60 g/mol [2] | 170.59 g/mol [3] |
| Crystal System | Orthorhombic | Monoclinic[2] | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c[2] | P2₁2₁2₁ |
| a (Å) | 11.9336 (5)[4] | 16.2005 (15)[2] | 4.8557 (6)[5] |
| b (Å) | 9.7471 (4)[4] | 3.8165 (4)[2] | 24.588 (3)[5] |
| c (Å) | 22.5840 (9)[4] | 12.7646 (13)[2] | 11.0903 (13)[5] |
| β (˚) | 90 | 108.030 (5)[2] | 99.710 (2)[5] |
| Volume (ų) | 2626.93 (19)[4] | 750.47 (13)[2] | 1305.1 (3)[5] |
| Z | 8[4] | 4[2] | 4 |
Note: Data for 2- and 4-chlorobenzohydrazide derivatives are used for illustrative comparison where direct data for the parent compound is limited in some search results. The unit cell parameters for 4-chlorobenzohydrazide are for a closely related derivative, N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide, and are provided for approximation[5].
Molecular Conformation
A key feature of the benzohydrazide moiety is the dihedral angle between the benzene ring and the hydrazide group. In 3-chlorobenzohydrazide, this angle is reported to be 32.30 (11)°[2]. This deviation from planarity is a common feature in benzohydrazide derivatives and is influenced by both intramolecular steric hindrance and intermolecular packing forces[6]. The position of the chlorine atom can influence this torsion. For instance, in a series of related (E)-4-chloro-N-{2-[2-(chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide isomers, the central part of the molecule (–C—N—N=C–) is nearly linear, with torsion angles around 170-179°[7].
Intermolecular Interactions and Crystal Packing
The crystal packing of chlorobenzohydrazide isomers is predominantly stabilized by a network of hydrogen bonds.
-
Hydrogen Bonding: In all isomers, the hydrazide moiety provides both hydrogen bond donors (N-H) and acceptors (C=O and the second N atom). In the crystal structure of 3-chlorobenzohydrazide, intermolecular N—H⋯O hydrogen bonds are formed between the amino H atoms and the oxygen atoms of adjacent molecules, creating ten-membered rings with a graph-set motif of R₂²(10)[2]. Additionally, the imino H atom participates in an intermolecular hydrogen bond with an amino N atom of a neighboring molecule, leading to the formation of a zigzag chain along the b-axis[2]. Similar N—H⋯O and N—H⋯N hydrogen bonding motifs are anticipated in the ortho and para isomers, governing their supramolecular assembly[5].
-
Influence of the Chlorine Atom: The chlorine atom, being electronegative, can participate in weaker C—H⋯Cl interactions[4]. Furthermore, its position dictates the overall polarity and shape of the molecule, thereby influencing the efficiency of crystal packing. In some derivatives, C—Cl⋯π interactions have also been observed[8]. The presence of the chlorine atom can also render the aromatic protons more acidic, promoting the formation of C—H⋯O hydrogen bonds[7].
The diagram below illustrates the general molecular structure of chlorobenzohydrazide isomers and the key functional groups involved in hydrogen bonding.
Caption: Molecular structures of chlorobenzohydrazide isomers.
Experimental Protocols
The synthesis and crystallization of chlorobenzohydrazide isomers are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are generalized from established methods[5][7][9].
Synthesis of Chlorobenzohydrazides
A common and efficient method for the synthesis of chlorobenzohydrazides is the reaction of the corresponding methyl or ethyl chlorobenzoate with hydrazine hydrate.
Materials:
-
Methyl or Ethyl (2, 3, or 4)-chlorobenzoate
-
Hydrazine Hydrate (80-100%)
-
Ethanol or Methanol
Procedure:
-
Dissolve the appropriate chlorobenzoate ester in ethanol or methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 2-4 equivalents) to the solution[5].
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by rotary evaporation.
-
The resulting precipitate is collected by vacuum filtration, washed with cold solvent (ethanol or water), and dried.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires optimization. Slow evaporation is a widely used technique.
Materials:
-
Crude chlorobenzohydrazide isomer
-
Suitable solvent (e.g., methanol, ethanol, dimethylformamide (DMF))
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film or leave it slightly open to allow for slow evaporation of the solvent over several days to weeks[6][10].
-
Harvest the resulting single crystals.
The workflow for the synthesis and crystallization is depicted in the following diagram.
Sources
- 1. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N′-(2-chlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structures of three N-acylhydrazone isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-CHLOROBENZHYDRAZIDE | 536-40-3 [chemicalbook.com]
- 10. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cancer Cell Selectivity of Novel 2-Chlorobenzohydrazide Derivatives
In the relentless pursuit of more effective and less toxic cancer therapies, the principle of selective cytotoxicity is paramount. The ideal anticancer agent should exhibit potent lethality against malignant cells while leaving healthy tissues unscathed. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of a promising class of compounds: 2-Chlorobenzohydrazide derivatives. While direct comparative data on this specific subclass is emerging, this document synthesizes established methodologies and insights from structurally related hydrazone and benzothiazole compounds to present a robust, self-validating experimental workflow.
The Rationale for Investigating this compound Derivatives
The hydrazone scaffold (-CO-NH-N=CH-) is a "privileged" structure in medicinal chemistry, known for its diverse biological activities, including anticancer properties. The incorporation of a 2-chlorobenzoyl moiety can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with cancer-specific targets. The core hypothesis is that these derivatives can be engineered to exploit the unique biochemical and molecular vulnerabilities of cancer cells, such as their altered signaling pathways, metabolic rewiring, and deficiencies in apoptotic regulation.
I. Synthesis and Characterization: The Foundation of a Robust Assessment
A prerequisite for any biological evaluation is the synthesis of a library of this compound derivatives with high purity. The general synthetic route typically involves the condensation of this compound with a variety of substituted aldehydes or ketones.
Experimental Protocol: Synthesis of this compound Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol or methanol.
-
Addition of Aldehyde/Ketone: Add 1.1 equivalents of the desired substituted aldehyde or ketone to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid product is typically collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure and purity of the synthesized derivatives using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
II. In Vitro Assessment of Cancer Cell Selectivity: The Core of the Investigation
The cornerstone of determining selectivity is to compare the cytotoxic effects of the derivatives on a panel of cancer cell lines against their effects on normal, non-cancerous cell lines.[1] A wide array of in vitro assays are available to evaluate the cytotoxic and cytostatic effects of novel compounds.[2][3]
A. Cell Line Selection: A Critical Experimental Choice
The choice of cell lines is crucial for obtaining meaningful and translatable data.
-
Cancer Cell Lines: A diverse panel should be selected to represent different cancer types (e.g., breast, lung, colon, leukemia). It is also advantageous to include cell lines with known differences in their genetic background, such as p53 status or specific oncogene expression. Examples include MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), HCT-116 (colorectal carcinoma), and K562 (chronic myelogenous leukemia).[4][5]
-
Normal Cell Lines: A non-cancerous cell line, preferably of a similar tissue origin to one of the cancer cell lines, should be used as a control for toxicity. Examples include MCF-10A (non-tumorigenic breast epithelial cells) or NIH3T3 (mouse embryo fibroblast cell line).[4][6]
B. Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell viability.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed the selected cancer and normal cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
C. Quantifying Selectivity: The Selectivity Index (SI)
The Selectivity Index is a critical parameter for quantifying the cancer cell-specific cytotoxicity of a compound.[7] It is calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in the cancer cell line.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 2 is considered promising for further investigation.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) and Selectivity Index of this compound Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-10A (Normal Breast) | SI (vs. MCF-7) | SI (vs. A549) | SI (vs. HCT-116) |
| Derivative 1 | 5.2 ± 0.6 | 8.9 ± 0.8 | 12.3 ± 1.1 | >100 | >19.2 | >11.2 | >8.1 |
| Derivative 2 | 25.8 ± 2.1 | 32.1 ± 2.5 | 45.6 ± 3.4 | >100 | >3.9 | >3.1 | >2.2 |
| Derivative 3 | 8.1 ± 0.9 | 15.4 ± 1.3 | 10.2 ± 0.9 | 50.5 ± 4.2 | 6.2 | 3.3 | 5.0 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 2.5 ± 0.3 | 5.0 | 3.1 | 4.2 |
III. Elucidating the Mechanism of Action: Why are the Derivatives Selective?
Understanding the underlying mechanism of action is crucial for rational drug development. Hydrazone and related derivatives have been reported to induce apoptosis and interfere with key signaling pathways in cancer cells.[8][9][10][11]
A. Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[12][13][14]
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for Investigating Apoptosis Induction.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) can be quantified.
B. Probing Key Signaling Pathways
Many hydrazone derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[11][15]
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cancer cells with the derivative and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Potential Inhibition of the PI3K/Akt Pathway.
IV. In Vivo Validation: A Step Towards Clinical Relevance
Promising candidates from in vitro studies should be further evaluated in preclinical in vivo models to assess their efficacy and safety in a more complex biological system.[16][17][18][19]
A. Xenograft Models
Human tumor xenografts in immunocompromised mice are a widely used model for in vivo anticancer drug screening.[17][20]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules.
-
Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry).
B. Assessing In Vivo Efficacy and Toxicity
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the antitumor efficacy of the compound.
-
Toxicity Assessment: Monitor for signs of toxicity such as weight loss, behavioral changes, and changes in organ morphology upon necropsy.
V. Conclusion: A Pathway to Selective Anticancer Agents
The systematic assessment of cancer cell selectivity is a critical and multifaceted process in the development of novel anticancer drugs. This guide provides a comprehensive, step-by-step framework for the evaluation of this compound derivatives. By employing a combination of rigorous in vitro and in vivo methodologies, researchers can identify lead compounds with promising therapeutic windows, paving the way for the development of more effective and safer cancer treatments. The key to success lies in a logical, evidence-based approach that prioritizes the quantitative assessment of selectivity and a deep understanding of the underlying mechanisms of action.
References
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.).
- In vivo screening models of anticancer drugs - Tel Aviv University. (n.d.).
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- Assessing Specificity of Anticancer Drugs In Vitro - JoVE. (2016, March 23).
- Combating Cancer Drug Resistance with In Vivo Models - Crown Bioscience Blog. (2022, April 20).
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.).
- In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (n.d.).
- Biological activities of 2-Chlorophenothiazine and its derivatives - Benchchem. (n.d.).
- Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed. (n.d.).
- Scarcity of Direct Comparative Studies on 2-(2- Chlorophenyl)acetohydrazide Derivatives Necessitates a Broader Look at Related Compounds - Benchchem. (n.d.).
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed. (2016, July 14).
- 2-Chlorophenoxazine's Mechanism of Action in Cancer Cells: A Technical Guide - Benchchem. (n.d.).
- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed. (2018, May 1).
- Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PMC. (n.d.).
- Application Notes: 2-Chlorophenothiazine in Anti-Cancer Agent Development - Benchchem. (n.d.).
- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - MDPI. (n.d.).
- Assessing the selectivity of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide for cancer cells - Benchchem. (n.d.).
- A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC - PubMed Central. (2013, May 30).
- Design, synthesis and biological evaluation of thiosemicarbazones, hydrazinobenzothiazoles and arylhydrazones as anticancer agents with a potential to overcome multidrug resistance - PubMed. (2016, July 19).
- Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed. (n.d.).
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - Frontiers. (2023, May 22).
- Pt(II)-Thiocarbohydrazone Complex as Cytotoxic Agent and Apoptosis Inducer in Caov-3 and HT-29 Cells through the P53 and Caspase-8 Pathways - MDPI. (n.d.).
Sources
- 1. Assessing Specificity of Anticancer Drugs In Vitro [jove.com]
- 2. In vitro assays and techniques utilized in anticancer drug discovery [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 4. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. cris.tau.ac.il [cris.tau.ac.il]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to the Synthetic Routes of 2-, 3-, and 4-Chlorobenzohydrazide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chlorobenzohydrazides in Medicinal Chemistry
Chlorobenzohydrazides are a class of organic compounds that have garnered significant attention in the field of drug discovery and development. Their versatile chemical structure, featuring a substituted benzene ring and a hydrazide functional group, serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. These compounds and their derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The position of the chlorine atom on the benzene ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's physicochemical properties and, consequently, its biological activity and potential as a therapeutic agent.[1]
This technical guide provides a comparative analysis of the primary synthetic routes for 2-, 3-, and 4-chlorobenzohydrazide. By examining the underlying reaction mechanisms, experimental protocols, and key performance indicators such as yield and reaction conditions, this guide aims to equip researchers with the necessary insights to make informed decisions in the synthesis of these crucial building blocks.
Core Synthetic Strategies: An Overview
The most prevalent and efficient methods for the synthesis of chlorobenzohydrazide isomers revolve around the nucleophilic acyl substitution of a corresponding chlorobenzoic acid derivative with hydrazine. The two main variations of this approach utilize either a chlorobenzoic acid ester or a chlorobenzoyl chloride as the starting material.
Mechanism of Hydrazinolysis of Esters
The reaction between an ester and hydrazine, known as hydrazinolysis, is a classic and widely used method for the preparation of hydrazides.[2] The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the alkoxy group (-OR) is eliminated as an alkoxide ion, which is then protonated by the newly formed hydrazide or another proton source in the reaction mixture, regenerating a neutral alcohol molecule. The overall reaction is typically driven to completion by using an excess of hydrazine hydrate and often by heating the reaction mixture.[3]
Synthesis of 4-Chlorobenzohydrazide: The Para Isomer
The para-substituted isomer, 4-chlorobenzohydrazide, is a common starting material for the synthesis of various bioactive compounds.[4][5] Its synthesis is well-documented, with the hydrazinolysis of a 4-chlorobenzoate ester being a favored route due to its reliability and efficiency.[6]
Route 1: From Methyl or Ethyl 4-Chlorobenzoate
This is a frequently employed method that involves the direct reaction of methyl 4-chlorobenzoate or ethyl 4-chlorobenzoate with hydrazine hydrate.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-chlorobenzoate ester (e.g., methyl 4-chlorobenzoate or ethyl 4-chlorobenzoate) in a suitable solvent, most commonly ethanol or methanol.[6][7]
-
Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 2 to 5 equivalents). The use of excess hydrazine helps to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is then heated under reflux for several hours (typically 3-6 hours).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess solvent and unreacted hydrazine are often removed under reduced pressure. The resulting solid product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure 4-chlorobenzohydrazide crystals.[7]
-
Solvent: Ethanol and methanol are excellent solvents for this reaction as they readily dissolve both the ester and hydrazine hydrate, facilitating their interaction.[6]
-
Temperature: The reaction is typically conducted at elevated temperatures (reflux) to increase the reaction rate and ensure complete conversion of the starting material.[6]
-
Stoichiometry: A molar excess of hydrazine hydrate is used to shift the equilibrium towards the product side, maximizing the yield of the desired hydrazide.
Synthesis of 3-Chlorobenzohydrazide: The Meta Isomer
The synthesis of the meta isomer, 3-chlorobenzohydrazide, follows a similar and effective pathway to its para counterpart, primarily through the hydrazinolysis of a 3-chlorobenzoate ester.
Route 1: From Ethyl 3-Chlorobenzoate
This method provides a direct and high-yielding route to 3-chlorobenzohydrazide.
-
Reaction Setup: Dissolve ethyl 3-chlorobenzoate in ethanol in a round-bottom flask.
-
Addition of Hydrazine Hydrate: Add a significant excess of hydrazine hydrate (approximately 5 equivalents) to the solution.
-
Reaction Conditions: The mixture is refluxed for 5 hours.
-
Work-up and Purification: After reflux, the solvent is removed by rotary evaporation. The resulting solid is washed with hexane to remove any non-polar impurities, affording the final product. The product can be further purified by recrystallization from methanol.
Synthesis of 2-Chlorobenzohydrazide: The Ortho Isomer
The synthesis of this compound can also be achieved through the common hydrazinolysis route. However, an alternative and highly efficient method involves the use of the more reactive 2-chlorobenzoyl chloride.
Route 1: From 2-Chlorobenzoyl Chloride
The reaction of an acyl chloride with hydrazine is generally faster and can often be carried out at lower temperatures compared to the ester route.
2-Chlorobenzoyl chloride is a highly reactive acylating agent. The reaction with hydrazine hydrate is a vigorous nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic hydrazine. The chloride ion is an excellent leaving group, which facilitates the rapid formation of the hydrazide. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed.
A common procedure for this type of reaction is as follows:
-
Reaction Setup: Dissolve hydrazine hydrate in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran) in a flask, often cooled in an ice bath to control the exothermic reaction.
-
Addition of Acyl Chloride: A solution of 2-chlorobenzoyl chloride in the same solvent is added dropwise to the hydrazine solution with vigorous stirring.
-
Reaction Conditions: The reaction is typically allowed to proceed at a low temperature (e.g., 0 °C to room temperature) for a few hours.
-
Work-up and Purification: The reaction mixture is then typically washed with water and a dilute base (like sodium bicarbonate solution) to remove any unreacted acyl chloride and HCl. The organic layer is dried, and the solvent is evaporated to yield the crude product, which can then be recrystallized.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular chlorobenzohydrazide isomer often depends on the availability and cost of the starting materials, desired yield, and scalability of the reaction.
| Parameter | Route 1: Ester Hydrazinolysis (4- and 3- isomers) | Route 2: Acyl Chloride Hydrazinolysis (2- isomer) |
| Starting Material | Chlorobenzoate Ester (Methyl or Ethyl) | Chlorobenzoyl Chloride |
| Reagents | Hydrazine Hydrate | Hydrazine Hydrate, Base (optional) |
| Reaction Conditions | Reflux (elevated temperature), 3-6 hours | Low to ambient temperature, shorter reaction time |
| Typical Solvents | Ethanol, Methanol | Dichloromethane, THF |
| Reported Yields | Generally good to high (e.g., 75% for 3-isomer) | Typically high |
| Advantages | Readily available and less hazardous starting materials (esters). | Faster reaction, milder conditions, highly reactive starting material. |
| Disadvantages | Longer reaction times and requires heating. | Acyl chlorides are more hazardous (moisture-sensitive, corrosive). |
Visualization of Synthetic Pathways
General Synthesis of Chlorobenzohydrazides
Caption: General synthetic pathways to chlorobenzohydrazides.
Experimental Workflow for Ester Hydrazinolysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-氯苯甲酰肼 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]
- 7. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating Corrosion Inhibition Efficiency: A Comparative Guide on 2-Chlorobenzohydrazide and Alternatives
In the persistent battle against material degradation, the strategic use of corrosion inhibitors is paramount. Organic inhibitors, particularly those containing heteroatoms and aromatic systems, have garnered significant attention for their efficacy in protecting metallic assets in aggressive acidic environments. Among these, hydrazide derivatives stand out due to their robust film-forming capabilities and versatile molecular structures.
This guide provides an in-depth technical comparison of the potential corrosion inhibition efficiency of 2-Chlorobenzohydrazide against other documented hydrazide-based inhibitors. While direct, peer-reviewed experimental data for this compound is emerging, we can construct a strong predictive analysis based on the performance of structurally similar compounds. By examining the influence of molecular architecture—specifically the role of the hydrazide functional group and halogen substituents—we can project its performance and benchmark it against established alternatives. This analysis is grounded in data from key experimental techniques, including weight loss measurements and electrochemical studies, providing a comprehensive framework for researchers and materials scientists.
The Mechanistic Underpinning of Hydrazide Inhibitors
Hydrazide derivatives mitigate corrosion primarily by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium[1]. This adsorption is a complex process involving:
-
Physisorption: Electrostatic interaction between protonated inhibitor molecules in the acidic solution and the negatively charged metal surface (due to chloride or sulfate ion adsorption).
-
Chemisorption: Covalent bond formation through the sharing of lone pair electrons from nitrogen and oxygen atoms in the hydrazide moiety with the vacant d-orbitals of iron atoms on the steel surface[1][2].
-
Pi-Electron Interaction: The aromatic rings present in many benzohydrazide derivatives contribute to adsorption through the interaction of their π-electrons with the metal surface[3][4].
The collective effect is a durable film that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus earning them the classification of "mixed-type" inhibitors[2][5].
Comparative Performance Analysis of Hydrazide-Based Inhibitors
To evaluate the potential of this compound, we compare it with other documented benzohydrazides and halogen-containing inhibitors. The presence of the chlorine atom, an electron-withdrawing group, on the benzene ring of this compound is expected to influence the electron density distribution of the molecule, potentially enhancing its adsorption and inhibition efficiency. Studies on other chlorinated inhibitors have shown excellent performance, with efficiencies often exceeding 90%[6][7].
The following table summarizes the performance of various hydrazide derivatives, providing a benchmark for our evaluation.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temp. (°C) | Inhibition Efficiency (%) | Reference(s) |
| N-benzylidenebenzohydrazide (BBH) | Mild Steel | 1 M HCl | 2.23 mM | 30 | 97.3 | [4] |
| N′-(3-phenylallylidene) benzohydrazide (PABH) | Mild Steel | 1 M HCl | 2.00 mM | 30 | 97.4 | [4] |
| 1-(2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-3-phenylthiourea | Mild Steel | 15% HCl | 100 ppm | 30 | 94.3 | [8][9] |
| 1-phenyl-3-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)thiourea | Mild Steel | 15% HCl | 100 ppm | 30 | 97.7 | [8][9] |
| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM) | C38 Steel | 1 M HCl | 1 mM | 35 | > 93 | [2] |
| Azelaic acid dihydrazide | Mild Steel | 1 M HCl | 5 mM | 30 | 93 | [1] |
| 2-(4-chlorobenzylidene)-N-phenylhydrazinecarbothioamide | Mild Steel | 1 M HCl | - | - | 93.4 | [6] |
| N'-[(4-hydroxyl-3-methoxy phenyl) methylene] isonicotinohydrazide | Mild Steel | 1 M HCl | 0.25 mM | 30 | 81 | [1] |
| N-phenyl oxalic dihydrazide | Mild Steel | 1 M HCl | 0.5 mM | 25 | 79 | [10] |
This table is a curated summary of data from the referenced literature. Conditions and measurement techniques may vary between studies.
Based on this comparative data, it is reasonable to hypothesize that this compound would be a highly effective inhibitor, likely achieving efficiencies in the range of 90-98% under similar conditions. The combination of the effective benzohydrazide core with a performance-enhancing chloro-substituent makes it a strong candidate for protecting mild steel in acidic environments.
Core Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized methodologies are crucial. The following protocols represent the gold standard for evaluating inhibitor performance.
Weight Loss (Gravimetric) Method
This fundamental technique provides a direct measure of the average corrosion rate over a specified period. It is often guided by standards such as ASTM D2688.
Step-by-Step Protocol:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with deionized water, and dried.
-
Initial Weighing: The prepared coupons are accurately weighed to four decimal places using an analytical balance.
-
Immersion: Coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined time (e.g., 6-24 hours) at a constant temperature.
-
Cleaning: After immersion, coupons are removed, gently cleaned with a brush to remove corrosion products, washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Causality Note: The polishing and degreasing steps are critical to remove any pre-existing oxide layers or surface contaminants, ensuring that the measured weight loss is due solely to the corrosive environment under study.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the kinetics of the corrosion process and the properties of the inhibitor film.
Step-by-Step Protocol:
-
Cell Setup: A three-electrode cell is used, containing the mild steel specimen as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).
-
Stabilization: The WE is immersed in the test solution until a stable open circuit potential (OCP) is reached (typically 30-60 minutes).
-
Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The resulting impedance data is plotted as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract key parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculation: The inhibition efficiency is calculated from the Rct values.
Causality Note: A higher Rct value in the presence of an inhibitor signifies greater resistance to charge transfer at the metal-solution interface, indicating a more effective protective film[5]. A decrease in Cdl suggests a thickening of the electrical double layer or a decrease in the local dielectric constant, consistent with inhibitor adsorption[5].
Potentiodynamic Polarization (PDP)
This technique provides information on the corrosion current density (icorr) and indicates whether an inhibitor acts on the anodic, cathodic, or both reactions.
Step-by-Step Protocol:
-
Cell Setup & Stabilization: The same three-electrode setup and stabilization at OCP as in EIS is used.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 mV/s)[2].
-
Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot).
-
Parameter Extraction: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.
-
Calculation: The inhibition efficiency is calculated from the icorr values.
Causality Note: A significant shift in Ecorr (>85 mV) indicates either an anodic or cathodic inhibitor. A smaller shift suggests a mixed-type inhibitor, which is characteristic of most hydrazides[2]. A lower icorr value in the inhibited solution directly corresponds to a lower corrosion rate.
Adsorption Mechanism and Theoretical Validation
The effectiveness of an inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. This adsorption behavior can be described by various isotherm models, such as Langmuir, Temkin, and Frumkin, which relate the degree of surface coverage to the inhibitor concentration[1][5]. The Langmuir isotherm is frequently observed for hydrazide derivatives, suggesting the formation of a monolayer on the metal surface[1][4].
Quantum chemical calculations, based on Density Functional Theory (DFT), provide theoretical support for experimental findings. These calculations can determine parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the metal's vacant d-orbitals, indicating stronger adsorption and higher inhibition efficiency[2].
Conclusion
While specific experimental validation for this compound is pending in the reviewed literature, a comprehensive analysis of its structural analogues provides a strong foundation for its evaluation. The benzohydrazide functional group is a proven anchor for effective corrosion inhibition on steel surfaces in acidic media. Furthermore, the presence of a chlorine substituent, as seen in other high-performance inhibitors, suggests a potentially enhanced protective capability. Based on comparative data, this compound is projected to be a highly efficient, mixed-type corrosion inhibitor. This guide provides the fundamental experimental and theoretical framework necessary for its empirical validation and for the continued development of advanced corrosion mitigation strategies.
References
- Zinad, D. S., Salim, R. D., Betti, N., Shaker, L. M. and Al-Amiery, A. A. (2022). Comparative Investigations of the Corrosion Inhibition Efficiency of a 1-phenyl-2-(1-phenylethylidene)hydrazine and its Analog Against Mild Steel Corrosion in Hydrochloric Acid Solution.
- Shetty, P. (2018). Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel. South African Journal of Chemistry, 71, 46-50. URL
- Zinad, D. S., et al. (2022). Comparative Investigations of the Corrosion Inhibition Efficiency of a 1-phenyl-2-(1-phenylethylidene)hydrazine and its Analog Against Mild Steel Corrosion in Hydrochloric Acid Solution.
- Yadav, M., Kumar, S., & Behera, D. (2022). Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. Metals, 12(7), 1058. URL
- Hmamou, D. B., et al. (2021). Evaluation of inhibitive corrosion potential of symmetrical hydrazine derivatives containing nitrophenyl moiety in 1M HCl for C38 steel: experimental and theoretical studies. Scientific Reports, 11(1), 1-18. URL
- Fouda, A. S., Mohamed, M. T., & Soltan, M. R. (2013). Role of Some Benzohydrazide Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution. International Journal of Electrochemical Science, 8, 10054-10073. URL
- Sangeetha, M., Rajendran, S., & John, A. (2013). Inhibition Effect of Benzohydrazide Derivatives on Corrosion Behaviour of Mild Steel in 1M HCl. Journal of Chemistry, 2013, 1-7. URL
- Sangeetha, M., et al. (2013). Inhibition Effect of Benzohydrazide Derivatives on Corrosion Behaviour of Mild Steel in 1 M HCl.
- Shetty, P. (2017). Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel. Semantic Scholar. URL
- Fouda, A. S., et al. (2013). Role of Some Benzohydrazide Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution.
- Mehta, R. K., Yadav, M., & Obot, I. B. (2022). Electrochemical and computational investigation of adsorption and corrosion inhibition behaviour of 2-aminobenzohydrazide derivatives at mild steel surface in 15% HCl. Journal of Molecular Liquids, 364, 119954. URL
- Mehta, R. K., et al. (2022). Electrochemical and computational investigation of adsorption and corrosion inhibition behaviour of 2-aminobenzohydrazide derivatives at mild steel surface in 15% HCl.
- Zuo, X., et al. (2021). Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. RSC Advances, 11(35), 21557-21568. URL
- Al-Baghdadi, S. B., et al. (2021). Interaction of two heterocyclic Schiff bases derived from 2-acetyl pyridine on mild steel in hydrochloric acid: Physicochemical and corrosion inhibition investigations.
- Coulibaly, A., et al. (2022). Experimental and theoretical studies of the corrosion inhibition properties of 2-(4-chlorobenzylthio)-3-nitroH-imidazo[1,2-a]pyridine on aluminum in 1M HCl. Physical Chemistry Research, 10(4), 547-564. URL
- El-Lateef, H. M. A., et al. (2020). The Inhibition Tendencies of Novel Hydrazide Derivatives on the Corrosion Behavior of Mild Steel in Hydrochloric Acid Solution.
- Radovici, C., et al. (2021). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution.
- Saliyan, V. R., & Adhikari, A. V. (2008). Inhibition of corrosion of mild steel in acid media by N′-benzylidene-3-(quinolin-4-ylthio)propanohydrazide.
- Kertit, S., et al. (1995). Chemical and electrochemical inhibition studies of corrosion and hydrogen surface embrittlement. I. Fe0.78B0.13Si0.09 amorphous alloy in molar HCl. Semantic Scholar. URL
- Kokalj, A., et al. (2017). The first electrochemical and surface analysis of 2-aminobenzimidazole as a corrosion inhibitor for copper in chloride solution. New Journal of Chemistry, 41(15), 7151-7161. URL
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of inhibitive corrosion potential of symmetrical hydrazine derivatives containing nitrophenyl moiety in 1M HCl for C38 steel: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel [scielo.org.za]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Antibodies Targeting 2-Chlorobenzohydrazide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of polyclonal and monoclonal antibodies raised against 2-Chlorobenzohydrazide derivatives. Ensuring antibody specificity is paramount for the validity and reproducibility of experimental data, particularly in the development of targeted therapeutics and diagnostics.[1][2][3] This document outlines the critical experimental choices, provides detailed protocols for key immunoassays, and presents a model for data interpretation.
The Imperative of Specificity in Antibody-Based Research
This compound and its derivatives have garnered interest for their potential antimicrobial and anticancer properties.[6][7] As research in this area progresses, the development of specific antibodies for detection, quantification, and potential therapeutic applications becomes essential. This guide provides the technical insights and practical methodologies to ensure the antibodies you generate or procure meet the highest standards of specificity.
Designing a Robust Cross-Reactivity Study
A comprehensive cross-reactivity study should be designed to challenge the antibody with a panel of structurally related compounds. The selection of these potential cross-reactants is a critical first step.
Selection of Cross-Reactant Panel
The choice of compounds to test for cross-reactivity should be based on structural similarity to the target immunogen, in this case, a specific this compound derivative. Consider including:
-
Structural Analogs: Other halogenated benzohydrazide derivatives (e.g., 4-Chlorobenzohydrazide, 2-Bromobenzohydrazide).
-
Metabolites: Known or predicted metabolites of the target derivative.
-
Structurally Unrelated Negative Controls: Compounds with dissimilar structures to establish a baseline for non-specific binding.
The rationale behind this selection is to systematically probe the antibody's binding pocket for its tolerance to subtle chemical modifications.
Experimental Workflow for Cross-Reactivity Assessment
A multi-pronged approach employing several immunoassays is recommended to build a comprehensive profile of antibody specificity.[10] Here, we detail the protocols for three key techniques: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR).
Caption: Workflow for assessing antibody cross-reactivity.
I. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for quantifying the cross-reactivity of an antibody.[11] The principle lies in the competition between the target antigen (coated on the plate) and a free analyte (the potential cross-reactant in solution) for binding to a limited amount of the antibody.
Experimental Protocol: Competitive ELISA
-
Antigen Coating:
-
Dilute the target this compound derivative-protein conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[12]
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare a series of dilutions for each potential cross-reactant in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate plate or tubes, pre-incubate 50 µL of each cross-reactant dilution with 50 µL of the primary antibody (at a concentration that yields approximately 50-70% of the maximum signal in a direct ELISA) for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/cross-reactant mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP or AP) at the manufacturer's recommended dilution.[13]
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops.[14]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄ for TMB).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Presentation and Interpretation
The data should be plotted as the percentage of antibody binding versus the log of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding) is then determined for each compound. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Derivative / IC50 of Competitor) x 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| Target: 2-Chloro-N'-benzylidenebenzohydrazide | 15 | 100% |
| This compound | 150 | 10% |
| 4-Chlorobenzohydrazide | 800 | 1.88% |
| Benzohydrazide | >10,000 | <0.15% |
| 2-Bromobenzohydrazide | 650 | 2.31% |
| Unrelated Control (e.g., Melatonin) | >10,000 | <0.15% |
Hypothetical data for illustrative purposes.
A lower IC50 value indicates a higher affinity of the antibody for the compound. An antibody with high specificity will have a significantly lower IC50 for the target derivative compared to other compounds, resulting in low percent cross-reactivity values for the non-target molecules.
II. Western Blotting
While ELISA provides quantitative data on binding in solution, Western blotting assesses the antibody's ability to recognize the target antigen immobilized on a membrane, which is particularly relevant for applications like immunohistochemistry.[15][16]
Experimental Protocol: Dot Blot for Specificity
A dot blot is a simplified version of a Western blot that is suitable for assessing the specificity of antibodies against small molecules conjugated to a carrier protein.
-
Antigen Immobilization:
-
Prepare serial dilutions of the target derivative-protein conjugate and potential cross-reactant-protein conjugates in PBS.
-
Spot 1-2 µL of each dilution onto a nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in blocking buffer (5% non-fat dry milk in TBST) and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal working concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[17]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Data Interpretation
A highly specific antibody will produce a strong signal only for the spots corresponding to the target derivative-protein conjugate, with minimal to no signal for the other compounds.
III. Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the antibody-antigen interaction.[19][20] It measures the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity.
Caption: General workflow for an SPR experiment.
Experimental Protocol: SPR Analysis
-
Ligand Immobilization:
-
The antibody is typically immobilized on the sensor chip surface. This can be achieved through various chemistries, such as amine coupling.
-
-
Analyte Injection:
-
A series of concentrations of the target this compound derivative (or its conjugate) and each potential cross-reactant are injected over the sensor surface.[21]
-
-
Data Acquisition:
-
The binding events are monitored in real-time, generating a sensorgram that shows the association and dissociation phases.[22]
-
-
Data Analysis:
-
The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).
-
Data Presentation and Interpretation
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) |
| Target: 2-Chloro-N'-benzylidenebenzohydrazide | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 x 10⁻⁹ |
| This compound | 8.5 x 10³ | 2.1 x 10⁻³ | 2.5 x 10⁻⁷ |
| 4-Chlorobenzohydrazide | 3.1 x 10³ | 4.5 x 10⁻³ | 1.5 x 10⁻⁶ |
| Benzohydrazide | No significant binding | - | - |
| 2-Bromobenzohydrazide | 4.2 x 10³ | 3.8 x 10⁻³ | 9.0 x 10⁻⁷ |
Hypothetical data for illustrative purposes.
A highly specific antibody will exhibit a significantly lower Kₑ for the target derivative compared to the other compounds, indicating a much stronger binding affinity.
Conclusion
The rigorous assessment of antibody cross-reactivity is a non-negotiable aspect of antibody validation.[23] By employing a combination of techniques such as competitive ELISA, Western blotting, and Surface Plasmon Resonance, researchers can build a comprehensive specificity profile for their antibodies raised against this compound derivatives. This multi-faceted approach provides both quantitative and qualitative data, ensuring the reliability and reproducibility of subsequent research and development efforts. The methodologies and data interpretation frameworks presented in this guide offer a robust pathway to achieving this critical scientific standard.
References
- The Importance of Antibody Validation | Bio-Rad. (2021, November 10). Bio-Rad. [Link]
- The Importance of Antibody Validation - Quanterix. (2021, December 21). Quanterix. [Link]
- Antibody Validation - why is it important? - Horizon Discovery. (n.d.). Horizon Discovery. [Link]
- The Importance of Antibody Validation: Ensuring Accurate Scientific Results - Visikol. (2023, June 20). Visikol. [Link]
- Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed. (n.d.). PubMed. [Link]
- Why Validating Your Antibodies is Crucial for Success - Lab Manager. (n.d.). Lab Manager. [Link]
- Demonstrating Antibody Specificity - Western Blot Example | Bio-Rad. (n.d.). Bio-Rad. [Link]
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.). SpringerLink. [Link]
- Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.). ELISA kit. [Link]
- SPR Service - Antibody-Antigen Interaction Analysis - Rapid Novor. (2025, September 17). Rapid Novor. [Link]
- Use of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis - Carterra. (n.d.). Carterra. [Link]
- Antibody validation for Western blot: By the user, for the user - PMC - NIH. (n.d.).
- A Guide to Western Blot Antibodies | Biocompare.com. (2024, April 24). Biocompare. [Link]
- Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. (2020, April 24). YouTube. [Link]
- Western Blotting Immunodetection Techniques - Bio-Rad. (n.d.). Bio-Rad. [Link]
- Technical Guide for ELISA - Protocols - SeraCare. (n.d.). SeraCare. [Link]
- Primary Antibody Selection for Western Blotting - Precision Biosystems. (2025, February 15). Precision Biosystems. [Link]
- Cross-reactivity of Antibody: Beneficial or Harmful? - Cusabio. (n.d.). Cusabio. [Link]
- Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. (n.d.). Boster Biological Technology. [Link]
- Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC - PubMed Central. (n.d.).
- (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides - ResearchGate. (n.d.).
- This compound | C7H7ClN2O | CID 79883 - PubChem - NIH. (n.d.). PubChem. [Link]
- Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. (2022, March 31).
- Molecular evolution of antibody cross-reactivity for two subtypes of type A botulinum neurotoxin - PubMed. (2006, December 17). PubMed. [Link]
- Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity - PMC - NIH. (n.d.).
- Cross-reactive and pre-existing antibodies to therapeutic antibodies--Effects on treatment and immunogenicity - PubMed. (n.d.). PubMed. [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. The Importance of Antibody Validation [visikol.com]
- 3. Why Validating Your Antibodies is Crucial for Success | Lab Manager [labmanager.com]
- 4. What are the associations between cross-reactivity and specificity? | AAT Bioquest [aatbio.com]
- 5. biocompare.com [biocompare.com]
- 6. Buy this compound | 5814-05-1 [smolecule.com]
- 7. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Compound this compound - Chemdiv [chemdiv.com]
- 10. Antibody Validation - why is it important? [horizondiscovery.com]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. ELISA Procedures [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Principle of ELISA (Enzyme-linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. rapidnovor.com [rapidnovor.com]
- 22. m.youtube.com [m.youtube.com]
- 23. quanterix.com [quanterix.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chlorobenzohydrazide
This document provides comprehensive, step-by-step guidance for the safe handling, management, and disposal of 2-Chlorobenzohydrazide (C₇H₇ClN₂O). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you have the critical information necessary to maintain a safe and compliant laboratory environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety protocols.
Part 1: Core Hazard Profile and Risk Assessment
Understanding the intrinsic properties of this compound is the foundation of its safe management. It is an irritant and must be handled with appropriate caution. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]
Physicochemical and Hazard Data
A summary of essential data is presented below for quick reference. This information is critical for assessing risks and planning experimental and disposal procedures.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇ClN₂O | [1][3] |
| Molecular Weight | 170.6 g/mol | [1][3] |
| Appearance | White to light cream crystalline solid | [3][4] |
| Melting Point | 113-119 °C | [3][4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids, acid chlorides, acid anhydrides | [5][6] |
| Hazardous Decomposition | Upon combustion, may produce: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen chloride gas | [5][6][7] |
The "Why": Understanding Incompatibilities
The hydrazide functional group makes this compound a reducing agent. Its incompatibility with strong oxidizing agents is due to the potential for a highly exothermic and potentially explosive redox reaction.[8] Contact with strong bases can deprotonate the hydrazide, increasing its reactivity, while strong acids can lead to salt formation and potential degradation.[6][9] Understanding these interactions is crucial for preventing accidental hazardous reactions during storage and waste consolidation.
Part 2: Safe Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol begins with rigorous adherence to proper handling procedures. The following steps are mandatory when working with this compound.
Standard Operating Procedure for Handling
-
Engineering Controls: All weighing and handling of solid this compound, and any work with its solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] The laboratory must be equipped with an accessible eyewash station and safety shower.[5][7]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are required at all times.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[5]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.[5]
-
-
Hygiene: Avoid breathing dust.[5] After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Part 3: Laboratory-Scale Waste Management
Systematic collection and labeling of chemical waste at the point of generation is a critical logistical step that ensures safety and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled hazardous waste container.[10] This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, sealable lid.
-
Contaminated Materials: Any items grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should be placed in the same solid hazardous waste container.[6]
-
Empty Containers: The original product container is not truly empty. It must be handled as hazardous waste or decontaminated. For disposal, the first rinse with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as liquid hazardous waste.[10] For highly toxic materials, the first three rinses must be collected.[10]
Labeling and Temporary Storage
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., Irritant).
-
The accumulation start date.
-
-
Storage: Keep the waste container sealed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area within the laboratory, in secondary containment (e.g., a chemical-resistant tray or tub), and segregated from incompatible materials.[10]
Part 4: Spill Management Protocol
Immediate and correct response to a spill minimizes risk.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the fume hood is operating to ventilate the area.
-
Protect: Don personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Contain and Clean: For a small, solid spill, gently sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[5][7] Use an inert absorbent material for any solutions.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.
Part 5: Final Disposal Pathways
The final disposal of this compound must comply with all local, state, and federal regulations. As a halogenated organic compound, it falls under specific waste categories.[12] The following decision workflow illustrates the proper disposal process.
Caption: Decision workflow for the disposal of this compound waste.
Primary Pathway: Licensed Waste Disposal (Recommended)
The most secure and compliant method for disposing of this compound is through a licensed professional waste disposal company.[6] Chemical waste generators are legally required to ensure their waste is managed correctly from "cradle to grave."[7][13]
-
Procedure:
-
Ensure your waste is properly collected, labeled, and stored as described in Part 3.
-
Request a waste pickup from your institution's Environmental Health and Safety (EHS) office or your contracted waste vendor.[10]
-
-
Causality: this compound is a halogenated organic compound.[12] Under the Resource Conservation and Recovery Act (RCRA), many such wastes are designated for disposal via high-temperature incineration to ensure complete destruction.[14] The presence of chlorine necessitates that the incinerator be equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[6]
Secondary Pathway: Chemical Pre-treatment (Expert Use Only)
While professional disposal is the standard, the chemical literature on the broader class of hydrazines provides methods for their degradation. These methods should only be considered for small-scale decontamination by highly trained personnel, with full institutional approval, and in strict accordance with all regulations.
-
Oxidative Degradation: Dilute aqueous solutions of hydrazine can be neutralized by reacting with an oxidizer like calcium hypochlorite or hydrogen peroxide.[8][15] This process oxidizes the hydrazine moiety to nitrogen gas and water.
-
Procedure (Illustrative Example - Do Not Perform Without Expert Consultation):
-
Prepare a dilute aqueous solution of the this compound waste.
-
Slowly, and with stirring, add a dilute solution of calcium hypochlorite (bleach).
-
Monitor the reaction for gas evolution (nitrogen) and heat.
-
Once the reaction is complete, the resulting solution must still be tested and disposed of as hazardous waste, as it now contains chlorinated organic byproducts and inorganic salts.
-
This pre-treatment does not eliminate the need for final disposal as hazardous waste. It is a step to convert a more reactive compound into a less reactive one before final disposal.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79883, this compound.
- Capot Chemical Co., Ltd. (2019). MSDS of 2-Chlorobenzhydrazide. [Link]
- Retail Industry Leaders Association. (2023).
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
- U.S. Environmental Protection Agency. (2025).
- ChemBK. (2024). 2-Chlorobenzhydrazide. [Link]
- Defense Technical Information Center. (1981). Safety and Handling of Hydrazine. [Link]
- Defense Technical Information Center. (1967). HYDRAZINE HANDLING MANUAL. [Link]
- Unknown Source. (n.d.).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
- Reddit. (2020). Advice on storing/handling hydrazine. [Link]
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
- Nipissing University. (2019).
Sources
- 1. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. Buy this compound | 5814-05-1 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. reddit.com [reddit.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. uakron.edu [uakron.edu]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2-Chlorobenzohydrazide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. 2-Chlorobenzohydrazide, a compound often utilized as a building block in the synthesis of pharmaceuticals, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans for this compound. Our aim is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.
Understanding the Risks: Hazard Profile of this compound
Before delving into protective measures, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS) and classifications from the Globally Harmonized System (GHS), this compound presents the following primary risks:
| Hazard Statement | GHS Classification | Potential Effects |
| H315 | Skin Irritation, Category 2 | Causes skin irritation upon contact.[1] |
| H319 | Serious Eye Irritation, Category 2 | Causes serious eye irritation.[1] |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation.[1] |
These classifications underscore the necessity of preventing direct contact with the skin and eyes, and minimizing the inhalation of its dust particles.
Core Directive: Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following recommendations are grounded in the known hazards of this compound and general best practices for handling solid chemical irritants.
Eye and Face Protection: The First Line of Defense
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and potential splashes. Standard safety glasses with side shields do not offer sufficient protection.
-
Recommended for High-Risk Operations: When there is a significant risk of splashing, such as during the handling of large quantities or in dissolution processes, a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.
Hand Protection: Choosing the Right Gloves
-
Recommended Glove Material: Nitrile gloves are a suitable choice for handling solid this compound due to their general resistance to a wide range of chemicals and good puncture resistance.
-
Glove Thickness: A standard thickness for laboratory use (e.g., 4-8 mil) is generally sufficient for handling small quantities in a controlled setting. For tasks with a higher risk of exposure or prolonged handling, consider using thicker gloves or double-gloving.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
Body Protection: Shielding Against Dermal Exposure
To prevent skin irritation, appropriate body protection is crucial.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound. Ensure the lab coat is fully buttoned.
-
Additional Protection: For procedures with a higher risk of contamination, such as handling large quantities or cleaning up spills, consider using a chemical-resistant apron or disposable coveralls over the lab coat.
Respiratory Protection: Preventing Inhalation of Irritant Dust
As this compound can cause respiratory irritation, controlling airborne dust is a critical safety measure.
-
Engineering Controls: The primary method for controlling dust exposure should always be the use of engineering controls. Whenever possible, handle this compound in a certified chemical fume hood or a ventilated enclosure to minimize the concentration of airborne particles.
-
When to Use a Respirator: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A risk assessment should be conducted to determine the potential for airborne dust generation.
-
Recommended Respirator: For situations requiring respiratory protection, a NIOSH-approved N95 respirator is a suitable minimum recommendation for protection against solid dust particles.[2][3] For higher concentrations or as an added precaution, a half-mask or full-facepiece respirator with P100 particulate filters can be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.
Caption: A flowchart outlining the correct procedure for the disposal of this compound and associated waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the well-being of themselves and their colleagues while maintaining the integrity of their scientific pursuits.
References
- 3M Respirator Selection Guide. (n.d.). 3M.
- Elevating Workplace Safety in Powder Handling Systems. (n.d.). Pneu Powders Systems.
- 3M Respirator Selection Guide. (n.d.). 3M.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
